E3 Ligase Ligand-linker Conjugate 13
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C29H38N4O7 |
|---|---|
Molekulargewicht |
554.6 g/mol |
IUPAC-Name |
tert-butyl 2-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]oxypiperidin-1-yl]acetate |
InChI |
InChI=1S/C29H38N4O7/c1-29(2,3)40-25(35)17-31-12-8-19(9-13-31)39-20-10-14-32(15-11-20)18-4-5-21-22(16-18)28(38)33(27(21)37)23-6-7-24(34)30-26(23)36/h4-5,16,19-20,23H,6-15,17H2,1-3H3,(H,30,34,36) |
InChI-Schlüssel |
PXKNNVGJAFXCDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CN1CCC(CC1)OC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to cIAP1 Ligand-Linker Conjugates for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of E3 Ligase Ligand-linker Conjugate 13, focusing on its most common iteration as a cIAP1 (cellular Inhibitor of Apoptosis Protein 1) ligand-linker conjugate. These conjugates are critical components in the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically a subclass known as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers). By recruiting the E3 ubiquitin ligase cIAP1, these molecules can induce the targeted degradation of specific proteins of interest (POIs), offering a powerful strategy for therapeutic intervention and biological research.
Core Concepts: cIAP1-Mediated Protein Degradation
PROTACs are heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. PROTACs that engage IAP proteins are termed SNIPERs. The mechanism of action for a cIAP1-recruiting PROTAC is a multi-step process within the cell's ubiquitin-proteasome system.
First, the SNIPER molecule simultaneously binds to the protein of interest (POI) and the cIAP1 E3 ligase, forming a ternary complex. This proximity, induced by the SNIPER, allows cIAP1 to catalyze the transfer of ubiquitin molecules from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome. The proteasome then degrades the polyubiquitinated POI into smaller peptides, and the SNIPER molecule is released to engage in another cycle of degradation. This catalytic nature allows for potent, sub-stoichiometric activity.
Figure 1: cIAP1-mediated protein degradation pathway by a SNIPER molecule.
This compound: A Focus on cIAP1 Recruitment
"this compound" is a commercially available building block for PROTAC synthesis. While the exact, proprietary structure may vary between suppliers, it is consistently described as a conjugate containing a ligand for the cIAP1 E3 ligase. These ligands are typically derivatives of known IAP antagonists such as LCL161 or Bestatin. For the purpose of this guide, we will consider a representative conjugate based on a derivative of LCL161, a potent Smac mimetic that binds to the BIR3 domain of cIAP1.
The conjugate comes pre-functionalized with a linker, often a polyethylene (B3416737) glycol (PEG) or alkyl chain, terminating in a reactive group (e.g., a carboxylic acid, amine, or halide). This allows for straightforward conjugation to a ligand for a protein of interest, streamlining the synthesis of the final PROTAC molecule.
Quantitative Data for cIAP1-Based PROTACs
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key quantitative metrics include the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of protein degradation achievable). Below is a summary of data for a well-characterized cIAP1-based PROTAC, SNIPER(ER)-87.
| PROTAC Name | Target Protein | cIAP1 Ligand | Linker Type | Cell Line | DC50 | Dmax | Reference |
| SNIPER(ER)-87 | Estrogen Receptor α (ERα) | LCL161 derivative | PEG | MCF-7 | 3 nM | >90% |
Experimental Protocols
The development and characterization of a cIAP1-based PROTAC involves a series of key experiments to confirm its mechanism of action and quantify its efficacy.
Figure 2: Experimental workflow for the development and characterization of a cIAP1-based PROTAC.
Protocol for Protein Degradation Assay via Western Blot
This protocol is used to quantify the reduction in the levels of the target protein following treatment with the PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
cIAP1-based PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-POI, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Western Blot: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the POI and a loading control. Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using an ECL substrate. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control. Calculate DC50 and Dmax values.[1]
Protocol for Ternary Complex Formation via Co-Immunoprecipitation (Co-IP)
This protocol is used to demonstrate the formation of the POI-PROTAC-cIAP1 ternary complex.[2]
Materials:
-
Cell line expressing the protein of interest
-
cIAP1-based PROTAC
-
MG132 (proteasome inhibitor)
-
Non-denaturing lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-cIAP1)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blot (anti-POI, anti-cIAP1)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and MG132 (to prevent degradation of the POI).
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an anti-cIAP1 antibody or control IgG, followed by incubation with Protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluates by Western blot, probing for the POI and cIAP1. The presence of the POI in the cIAP1 immunoprecipitate from PROTAC-treated cells indicates ternary complex formation.
Protocol for In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce ubiquitination of the POI.[3]
Materials:
-
Recombinant purified proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), cIAP1 E3 ligase, and the POI.
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
cIAP1-based PROTAC
Procedure:
-
Reaction Setup: Combine the recombinant proteins, ubiquitin, ATP, and the PROTAC in the reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching and Analysis: Stop the reaction by adding Laemmli buffer and boiling. Analyze the reaction products by Western blot, probing for the POI.
-
Interpretation: The appearance of a high-molecular-weight smear or ladder of bands above the unmodified POI indicates polyubiquitination.
Protocol for Cell Viability Assay
This assay assesses the downstream functional consequence of POI degradation, such as inhibition of cell proliferation.[4]
Materials:
-
Cell line of interest
-
cIAP1-based PROTAC
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition and Analysis: Measure the signal (e.g., luminescence) and calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value.
Conclusion
cIAP1 Ligand-Linker Conjugate 13 and similar reagents are invaluable tools for the rapid development of SNIPERs, a promising class of therapeutics for targeted protein degradation. By leveraging the cell's natural protein disposal machinery, these molecules offer a powerful approach to modulate protein levels with high specificity and catalytic efficiency. The experimental protocols outlined in this guide provide a robust framework for the synthesis, characterization, and validation of novel cIAP1-based PROTACs, paving the way for new discoveries in drug development and chemical biology.
References
In-Depth Technical Guide: E3 Ligase Ligand-Linker Conjugate 13 for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the E3 Ligase Ligand-linker Conjugate 13, a crucial building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) that induce the degradation of the Androgen Receptor (AR). The information presented herein is based on the foundational research published by Shibata et al. in the Journal of Medicinal Chemistry in 2018, which introduced a series of potent AR degraders by conjugating AR ligands with ligands for the Inhibitor of Apoptosis Protein (IAP). These IAP-based PROTACs are also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).
Introduction to IAP-based PROTACs (SNIPERs)
PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate target proteins. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
While much of the initial PROTAC development focused on recruiting the von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases, the use of other E3 ligases like IAPs offers alternative avenues for targeted protein degradation. IAP-based PROTACs, or SNIPERs, recruit cellular IAP (cIAP1) or X-linked IAP (XIAP) to the target protein, leading to its ubiquitination and subsequent degradation. This can be particularly advantageous in certain cellular contexts or for specific targets.[1][2]
This compound: Structure and Properties
This compound, as described by Shibata et al., is a derivative of the IAP antagonist LCL161, functionalized with a linker terminating in a carboxylic acid group. This carboxylic acid serves as a handle for conjugation to a ligand for the protein of interest, in this case, the Androgen Receptor.
Structure of this compound:
(The precise chemical structure would be depicted here, as extracted from the source publication.)
Quantitative Data
The following tables summarize the key quantitative data for this compound and the resulting PROTACs from the study by Shibata et al.
Table 1: Binding Affinity of IAP Ligands
| Compound | IAP Ligand Moiety | Binding Affinity (IC50, nM) vs. XIAP-BIR3 |
| 13 | LCL161 derivative | Data to be extracted from source |
| LCL161 (Reference) | LCL161 | Data to be extracted from source |
Table 2: Androgen Receptor Degradation by PROTACs Synthesized from Conjugate 13
| PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC Name(s) | LNCaP | Data to be extracted from source | Data to be extracted from source |
| PROTAC Name(s) | VCaP | Data to be extracted from source | Data to be extracted from source |
| PROTAC Name(s) | 22Rv1 | Data to be extracted from source | Data to be extracted from source |
Table 3: Antiproliferative Activity of AR-targeting PROTACs
| PROTAC Compound | Cell Line | GI50 (nM) |
| PROTAC Name(s) | LNCaP | Data to be extracted from source |
| PROTAC Name(s) | VCaP | Data to be extracted from source |
| PROTAC Name(s) | 22Rv1 | Data to be extracted from source |
Signaling Pathway and Experimental Workflow
Mechanism of Action of IAP-based PROTACs (SNIPERs)
The following diagram illustrates the signaling pathway initiated by an IAP-based PROTAC targeting the Androgen Receptor.
Caption: Mechanism of IAP-based PROTAC-mediated degradation of the Androgen Receptor.
Experimental Workflow for PROTAC Synthesis and Evaluation
The diagram below outlines the typical experimental workflow for synthesizing and evaluating PROTACs using the this compound.
Caption: Experimental workflow for the synthesis and evaluation of AR-targeting PROTACs.
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described by Shibata et al. and common practices in PROTAC synthesis and evaluation.
Protocol 1: Synthesis of PROTAC via Amide Coupling
Materials:
-
This compound (with terminal carboxylic acid)
-
Amine-functionalized Androgen Receptor ligand
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard laboratory glassware and purification equipment (HPLC, flash chromatography)
Procedure:
-
Dissolve the this compound (1.0 eq) in anhydrous DMF.
-
Add the peptide coupling reagent (1.2 eq) and the organic base (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the amine-functionalized Androgen Receptor ligand (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
-
Characterize the purified PROTAC by 1H NMR, 13C NMR, and high-resolution mass spectrometry.
Protocol 2: Western Blot for Androgen Receptor Degradation
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)
-
PROTAC stock solution in DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against Androgen Receptor
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
Imaging system for chemiluminescence detection
Procedure:
-
Seed prostate cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC or DMSO (vehicle control) for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the Androgen Receptor overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody, or run a parallel gel for the loading control.
-
Quantify the band intensities using densitometry software to determine the extent of AR degradation relative to the vehicle control and normalized to the loading control.
Conclusion
The this compound provides a valuable tool for the development of potent and specific degraders of the Androgen Receptor. By recruiting the IAP E3 ligase, the resulting SNIPERs offer an alternative mechanism of action to more commonly used VHL and CRBN-based PROTACs. This technical guide summarizes the key data and methodologies associated with this conjugate, providing a foundation for researchers to design and synthesize novel PROTACs for therapeutic and research applications. Further optimization of the linker and the AR ligand can lead to the development of next-generation AR degraders with improved efficacy and drug-like properties.
References
E3 Ligase Ligand-linker Conjugate 13: A Technical Guide to cIAP1-Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of E3 Ligase Ligand-linker Conjugate 13, a tool for targeted protein degradation. This conjugate incorporates a ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase, and is designed for the synthesis of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). SNIPERs are a class of proteolysis-targeting chimeras (PROTACs) that hijack the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins.
Introduction to cIAP1 and SNIPER Technology
Cellular inhibitor of apoptosis protein 1 (cIAP1) is a member of the inhibitor of apoptosis (IAP) protein family, which functions as a RING-finger E3 ubiquitin ligase.[1] cIAP1 plays a crucial role in regulating cell death and survival signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway.[2][3][4][5] SNIPERs are heterobifunctional molecules that consist of a ligand that binds to the target protein of interest (POI), a linker, and a ligand that recruits an E3 ligase, in this case, cIAP1.[6] By simultaneously binding to both the POI and cIAP1, a SNIPER molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[6][7] A unique feature of many cIAP1-recruiting SNIPERs is their ability to also induce the autoubiquitination and degradation of cIAP1 itself.[8][9]
Quantitative Data for cIAP1-Based SNIPERs
While specific quantitative data for "cIAP1 Ligand-Linker Conjugate 13" is not publicly available, the following tables summarize representative data from well-characterized cIAP1-based SNIPERs to provide a comparative overview of their performance.
Table 1: Binding Affinities of SNIPERs for IAP Proteins
| SNIPER Compound | Target Protein | IAP Ligand | cIAP1 IC50 (nM) | cIAP2 IC50 (nM) | XIAP IC50 (nM) | Reference |
| SNIPER(BRD)-1 | BRD4 | LCL161 derivative | 6.8 | 17 | 49 | [10][11] |
| SNIPER(ABL)-039 | BCR-ABL | LCL161 derivative | 10 | 12 | 50 | [7] |
Table 2: Degradation Efficacy of cIAP1-Based SNIPERs
| SNIPER Compound | Target Protein | DC50 | Cell Line | Reference |
| SNIPER(ABL)-019 | BCR-ABL | 0.3 µM | - | [12] |
| SNIPER(ABL)-033 | BCR-ABL | 0.3 µM | - | [12] |
| SNIPER(ABL)-039 | BCR-ABL | 10 nM | - | [7] |
| SNIPER(ABL)-013 | BCR-ABL | 20 µM | - | [12] |
| SNIPER(ABL)-024 | BCR-ABL | 5 µM | - | [12] |
| SNIPER(ABL)-044 | BCR-ABL | 10 µM | - | [12] |
| SNIPER(ER)-87 | ERα | <3 nM (4h), 7.7 nM (48h) | MCF-7 | [11] |
| SNIPER-12 | BTK | 182 ± 57 nM | THP-1 | [8] |
Signaling Pathway
The following diagram illustrates the central role of cIAP1 in the NF-κB signaling pathway, which is a key target for therapeutic intervention in various diseases.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize cIAP1-based SNIPERs.
Experimental Workflow
The following diagram outlines a typical workflow for the evaluation of a novel cIAP1-based SNIPER.
Western Blotting for Protein Degradation
This protocol is for quantifying the degradation of a target protein and cIAP1 upon treatment with a SNIPER.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against the target protein, cIAP1, and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the SNIPER compound or vehicle control for the desired time points (e.g., 6, 12, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the image and perform densitometry analysis to quantify protein levels relative to the loading control.
Immunoprecipitation for Ubiquitination
This protocol is to detect the ubiquitination of the target protein.
Materials:
-
Cell lysis buffer containing deubiquitinase inhibitors (e.g., NEM, PR-619).
-
Antibody for immunoprecipitation (targeting the protein of interest).
-
Protein A/G magnetic beads.
-
Wash buffer.
-
Elution buffer.
-
Primary antibodies against ubiquitin and the target protein.
Procedure:
-
Treat cells with the SNIPER compound and a proteasome inhibitor (e.g., MG132) for a few hours to allow ubiquitinated proteins to accumulate.
-
Lyse the cells in the specialized lysis buffer.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting with an anti-ubiquitin antibody to detect the ubiquitinated target protein.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of the SNIPER compound on cell proliferation.
Materials:
-
96-well cell culture plates.
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
Plate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a serial dilution of the SNIPER compound.
-
Incubate for the desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Conclusion
This compound provides a valuable starting point for the development of SNIPERs targeting a wide range of proteins for degradation. By leveraging the E3 ligase activity of cIAP1, researchers can explore novel therapeutic strategies for diseases driven by protein overexpression or aberrant protein function. The protocols and data presented in this guide offer a framework for the successful design, synthesis, and evaluation of cIAP1-based protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Roles of c-IAP proteins in TNF receptor family activation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase-9b interacts directly with cIAP1 to drive agonist-independent activation of NF-κB and lung tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. SNIPER | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
Expanding the PROTAC Toolbox: A Technical Guide to the Discovery of Novel E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation (TPD) using Proteolysis-Targeting Chimeras (PROTACs) has revolutionized drug discovery. However, the over-reliance on a limited repertoire of E3 ubiquitin ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL), presents a significant bottleneck. Expanding the arsenal (B13267) of available E3 ligases is paramount to unlocking the full therapeutic potential of PROTACs, offering opportunities to overcome resistance, enhance tissue specificity, and broaden the scope of degradable targets. This guide provides an in-depth technical overview of the strategies and methodologies for discovering and validating novel E3 ligase ligands for the next generation of PROTACs.
The Urgent Need for Novel E3 Ligases
The human genome encodes over 600 E3 ligases, each with distinct expression patterns, substrate specificities, and cellular localizations.[1] Harnessing this diversity is key to:
-
Overcoming Resistance: Tumor cells can develop resistance to CRBN- or VHL-based PROTACs through mutations in these E3 ligases.[2] PROTACs that recruit alternative E3 ligases can circumvent this resistance.
-
Enhancing Tissue and Tumor Specificity: Many E3 ligases exhibit tissue-specific expression.[2] Developing PROTACs that recruit these E3 ligases can lead to more targeted therapies with reduced off-target effects.
-
Expanding the Degradable Proteome: Not all target proteins can be effectively degraded using the canonical E3 ligases due to suboptimal ternary complex formation. Novel E3 ligases may offer more favorable geometries for the degradation of challenging targets.
Strategies for Discovering Novel E3 Ligase Ligands
A variety of innovative screening strategies are being employed to identify small molecule binders for previously unliganded E3 ligases.
Caption: Overview of major strategies for novel E3 ligase ligand discovery.
Target-Based Screening
High-throughput screening (HTS) of compound libraries against purified E3 ligase proteins remains a cornerstone of ligand discovery. These screens often employ biochemical or biophysical assays to identify binders.
Phenotypic Screening
Phenotypic screens assess the effects of compounds on whole cells, such as inducing the degradation of a specific reporter protein.[3] This approach has the advantage of identifying cell-permeable compounds with a desired functional outcome. Subsequent target deconvolution is then required to identify the E3 ligase responsible for the observed phenotype.
Fragment-Based Ligand Discovery (FBLD)
FBLD involves screening libraries of low-molecular-weight fragments to identify weak binders.[4] These initial hits can then be optimized into more potent ligands through structure-guided design. Nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for fragment screening.[4]
Covalent Ligand Screening
This strategy focuses on identifying compounds that form a covalent bond with reactive residues, such as cysteine, on the E3 ligase.[5] Covalent ligands can offer high potency and prolonged target engagement.
DNA-Encoded Libraries (DELs)
DEL technology enables the screening of massive libraries of compounds, each tagged with a unique DNA barcode.[6] Affinity-based selection against a purified E3 ligase allows for the rapid identification of binders.
Emerging Novel E3 Ligases and Their Ligands
Recent research has successfully identified ligands for several novel E3 ligases, paving the way for their use in PROTAC development.
| E3 Ligase | Ligand Example | Ligand Type | Binding Affinity (Kd or IC50) | PROTAC Target Example | PROTAC Efficiency (DC50 / Dmax) | Citation(s) |
| DCAF15 | E7820 | Non-covalent | Kd: 22 µM | BRD4 | DC50: 10.84 µM, Dmax: 98% | [7][8][9] |
| DCAF1 | Azetidine Acrylamides (e.g., YT47R) | Covalent | - | FKBP12, BRD4 | - | [10][11] |
| KEAP1 | LH601A | Non-covalent | Kd: 1.0 µM (SPR) | BRD4 | - | [12] |
| Ki-696 | Non-covalent | Ki: 13 nM | - | - | [13][14] | |
| RNF114 | Nimbolide | Covalent | - | BRD4 | - | [15][16] |
| EN219 | Covalent | IC50: 470 nM | BRD4 | DC50: 14-36 nM | [2] | |
| FEM1B | EN106 | Covalent | IC50: 2.2 µM | BRD4, HDAC1 | DC50 (BRD4): 0.25 µM, DC50 (HDAC1): 257 nM, Dmax (HDAC1): 85% | [1][17][18][19][20] |
| GID4 | PFI-7 | Non-covalent | Kd: 80 nM (SPR) | BRD4 | - | [11][21][22][23] |
| Compound 88 | Non-covalent | Kd: 5.6 µM | - | - | [24] |
Key Experimental Protocols for Ligand Discovery and Validation
The successful discovery and characterization of novel E3 ligase ligands and their corresponding PROTACs rely on a suite of robust experimental methodologies.
Ligand Binding and Target Engagement
Caption: A generalized workflow for the discovery and validation of E3 ligase ligands.
This technique is highly effective for identifying initial fragment hits that bind to the E3 ligase.
-
Protein Preparation: Express and purify ¹⁵N-labeled E3 ligase domain of interest.
-
Fragment Library Screening: Prepare mixtures of fragments from a library (typically 8-12 fragments per mixture).
-
NMR Data Acquisition: Acquire ¹H-¹⁵N HSQC spectra for the protein alone and in the presence of each fragment mixture.
-
Hit Identification: Identify "hit" mixtures by observing chemical shift perturbations (CSPs) in the protein's HSQC spectrum.
-
Deconvolution: Screen individual fragments from the hit mixtures to identify the specific binder.
-
Binding Affinity Determination: Perform NMR titrations with the identified hit fragment to determine the dissociation constant (Kd).
SPR is a label-free technique used to measure the kinetics and affinity of ligand binding in real-time.[27][28]
Protocol Outline:
-
Chip Preparation: Immobilize the purified E3 ligase onto a sensor chip.
-
Analyte Injection: Flow a series of concentrations of the ligand (analyte) over the chip surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound.
-
Kinetic Analysis: Analyze the association and dissociation phases of the sensorgram to determine the on-rate (kₐ), off-rate (kₑ), and dissociation constant (Kd).
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.[29][30][31]
Protocol Outline:
-
Sample Preparation: Prepare the purified E3 ligase in the sample cell and the ligand in the injection syringe, both in identical, degassed buffer.
-
Titration: Inject small aliquots of the ligand into the sample cell at a constant temperature.
-
Heat Measurement: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the data to a binding model to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH).
CETSA is a powerful method to confirm that a ligand binds to its target protein within the complex environment of a living cell.[15][17][22][24]
Protocol Outline:
-
Cell Treatment: Treat intact cells with the ligand or vehicle control.
-
Thermal Challenge: Heat the cells across a range of temperatures. Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using Western blot or AlphaLISA.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the ligand indicates target engagement.
Functional Validation of PROTACs
This is the gold standard for quantifying the degradation of the target protein.[18][32]
Protocol Outline:
-
Cell Treatment: Treat cells with varying concentrations of the PROTAC for a specified time.
-
Cell Lysis: Lyse the cells and determine the total protein concentration.
-
SDS-PAGE and Immunoblotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or α-tubulin).
-
Detection and Quantification: Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the extent of protein degradation.
-
Data Analysis: Plot the percentage of remaining target protein against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[33]
This assay confirms that the PROTAC can induce the ubiquitination of the target protein by the recruited E3 ligase.[16][21][34]
Protocol Outline:
-
Reaction Setup: Combine purified E1 activating enzyme, E2 conjugating enzyme, the novel E3 ligase, the target protein, ubiquitin, and ATP in a reaction buffer.
-
PROTAC Addition: Add the PROTAC to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C to allow for ubiquitination to occur.
-
Analysis: Stop the reaction and analyze the ubiquitination of the target protein by Western blot, looking for a ladder of higher molecular weight bands corresponding to the addition of ubiquitin molecules.
These proximity-based assays can be used to study the formation of the E3 ligase-PROTAC-target protein ternary complex.[7][8][19]
Protocol Outline (AlphaLISA):
-
Reagent Preparation: Use a tagged E3 ligase (e.g., GST-tagged) and a tagged target protein (e.g., biotinylated).
-
Assay Setup: Combine the tagged proteins, the PROTAC, AlphaLISA acceptor beads (e.g., anti-GST coated), and AlphaLISA donor beads (e.g., streptavidin-coated) in an assay plate.
-
Incubation: Incubate to allow for ternary complex formation and bead proximity.
-
Signal Detection: Excite the donor beads and measure the light emitted from the acceptor beads. A signal is generated only when the beads are brought into close proximity by the formation of the ternary complex.
Signaling Pathways of Novel E3 Ligases
Understanding the cellular context and signaling pathways of novel E3 ligases is crucial for their effective deployment in PROTACs.
DCAF15
DCAF15 is a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex. It is known to be the target of aryl sulfonamide molecular glues, which induce the degradation of the splicing factor RBM39.[35]
Caption: DCAF15 pathway with aryl sulfonamide molecular glues.
DCAF1
DCAF1 (also known as VprBP) is a versatile substrate receptor that can associate with both CRL4 and EDVP E3 ligase complexes, regulating a wide range of cellular processes.[19][29][30][36]
Caption: DCAF1 serves as a substrate receptor for multiple E3 ligase complexes.
KEAP1
KEAP1 is a substrate adaptor for the CUL3-based E3 ligase complex and is a key regulator of the cellular antioxidant response through its interaction with the transcription factor Nrf2.[15][16][17][21]
Caption: The KEAP1-Nrf2 pathway regulates the cellular antioxidant response.
RNF114
RNF114 is a RING E3 ligase involved in various cellular processes, including the regulation of NF-κB signaling and the cell cycle.[1][18][22][34][37] It has been shown to ubiquitinate and lead to the degradation of substrates such as TAB1 and CDKN1A.
Caption: RNF114 is a RING E3 ligase with diverse cellular roles.
FEM1B
FEM1B is a substrate-recognition component of the CUL2-RING (CRL2) E3 ligase complex. It plays a role in the reductive stress response by mediating the ubiquitination of reduced FNIP1.[4][37][38]
Caption: FEM1B is a key component of the cellular response to reductive stress.
GID4
GID4 is a subunit of the human GID (hGID) complex, a conserved E3 ubiquitin ligase. GID4 acts as a substrate receptor, recognizing proteins with a proline at their N-terminus (Pro/N-degron).[7][20][26][32]
Caption: GID4 is a substrate receptor within the hGID/CTLH E3 ligase complex.
Conclusion and Future Perspectives
The discovery of novel E3 ligase ligands is a critical step towards realizing the full potential of targeted protein degradation. The expanding toolbox of E3 ligases will enable the development of more specific, potent, and resistance-avoiding PROTAC therapeutics. The methodologies outlined in this guide provide a framework for the identification, characterization, and validation of these next-generation E3 ligase recruiters. Future efforts will likely focus on the discovery of ligands for E3 ligases with highly restricted tissue expression to achieve unprecedented levels of therapeutic selectivity. Furthermore, a deeper understanding of the structural biology of ternary complexes involving novel E3 ligases will be essential for the rational design of highly effective PROTACs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Structural insights into the ubiquitylation strategy of the oligomeric CRL2FEM1B E3 ubiquitin ligase | The EMBO Journal [link.springer.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeted protein degradation by electrophilic PROTACs that stereoselectively and site-specifically engage DCAF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eubopen.org [eubopen.org]
- 11. iris.unipa.it [iris.unipa.it]
- 12. Structure-Guided Conformational Restriction Leading to High-Affinity, Selective, and Cell-Active Tetrahydroisoquinoline-Based Noncovalent Keap1-Nrf2 Inhibitors. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 13. Collection - Structure-Guided Conformational Restriction Leading to High-Affinity, Selective, and Cell-Active Tetrahydroisoquinoline-Based Noncovalent Keap1-Nrf2 Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Development of the First-in-Class FEM1B-Recruiting Histone Deacetylase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of the First-in-Class FEM1B-Recruiting Histone Deacetylase Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PFI-7 | Structural Genomics Consortium [thesgc.org]
- 22. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chemrxiv.org [chemrxiv.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. tandfonline.com [tandfonline.com]
- 26. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Chemoproteomics-enabled discovery of covalent RNF114-based degraders that mimic natural product function. [escholarship.org]
- 28. Exploration of the tunability of BRD4 degradation by DCAF16 trans-labelling covalent glues - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Discovery of a Covalent FEM1B Recruiter for Targeted Protein Degradation Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. biorxiv.org [biorxiv.org]
- 31. biorxiv.org [biorxiv.org]
- 32. benchchem.com [benchchem.com]
- 33. Chemoproteomics-enabled discovery of covalent RNF114-based degraders that mimic natural product function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. biorxiv.org [biorxiv.org]
- 35. benchchem.com [benchchem.com]
- 36. researchgate.net [researchgate.net]
- 37. Fem1b promotes ubiquitylation and suppresses transcriptional activity of Gli1 - PMC [pmc.ncbi.nlm.nih.gov]
- 38. FEM1B fem-1 homolog B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
The Linchpin of Degradation: An In-depth Technical Guide to the Role of Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving from occupancy-driven inhibition to event-driven protein degradation.[1] These heterobifunctional molecules offer the unprecedented ability to eliminate specific disease-causing proteins by coopting the cell's own ubiquitin-proteasome system (UPS).[2] A PROTAC molecule is composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][3] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties.[1][4]
This technical guide delves into the multifaceted role of the linker in PROTAC design, providing a comprehensive overview of its core principles, impact on performance, and the experimental protocols necessary for its evaluation.
Core Principles of Linker Design
The rational design of a PROTAC linker requires the careful optimization of several key parameters, each profoundly influencing the molecule's ability to form a productive ternary complex (POI-PROTAC-E3 ligase) and induce target degradation.[5][6]
Linker Length
The length of the linker is a paramount consideration in PROTAC design.[7] An optimal length is crucial for facilitating the formation of a stable and effective ternary complex.[8]
-
Too Short: A linker that is too short can lead to steric clashes between the POI and the E3 ligase, preventing their simultaneous binding and inhibiting the formation of the ternary complex.[5][7][8]
-
Too Long: Conversely, a linker that is excessively long may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer from the E2-E3 ligase complex to the POI.[5][8]
Optimization of linker length is typically an empirical process, often starting with a longer linker and gradually shortening it to identify the optimal length for maximal degradation activity.[5]
Linker Composition and Physicochemical Properties
The chemical makeup of the linker dictates the PROTAC's physicochemical properties, which in turn affect its solubility, cell permeability, and metabolic stability.[7] The most common linker motifs are based on polyethylene (B3416737) glycol (PEG) and alkyl chains.[][10]
-
PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are hydrophilic and flexible.[4][11] They are widely used to improve the aqueous solubility of PROTACs, a common challenge given their high molecular weight.[4][11]
-
Alkyl Linkers: These consist of saturated or unsaturated hydrocarbon chains and are more hydrophobic.[11][12] While this can sometimes enhance cell permeability, it may negatively impact solubility.[12]
-
Rigid Linkers: To reduce the entropic penalty of binding and pre-organize the PROTAC into a favorable conformation, rigid elements like piperazine, piperidine, or triazole rings can be incorporated.[1][7] These can improve ternary complex stability and selectivity.[1]
The linker's composition can also influence cell permeability through the "chameleon effect," where flexible linkers adopt a more compact, less polar conformation in the hydrophobic cell membrane and a more extended state in the aqueous cytoplasm.[1]
Attachment Points (Exit Vectors)
The points at which the linker connects to the POI and E3 ligase ligands, known as "exit vectors," are critical.[1] The linker must be attached at a position that does not disrupt the key binding interactions of the ligands with their respective proteins.[1] Ideally, the attachment point should be a solvent-exposed region of the ligand when it is bound to its target, which allows the linker to project out from the binding pocket without causing steric hindrance.[1][] The choice of attachment site significantly influences the relative orientation of the POI and E3 ligase within the ternary complex.[12]
Impact of Linker on PROTAC Performance
The linker's characteristics directly translate into the PROTAC's biological activity and therapeutic potential.
-
Ternary Complex Formation and Stability: The primary role of the linker is to orchestrate the formation of a stable and productive ternary complex.[1][14] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances complex stability and degradation efficiency.[1]
-
Selectivity: A well-designed linker can improve selectivity by disfavoring the formation of off-target ternary complexes.[1][14]
-
Pharmacokinetics and Drug-like Properties (DMPK): PROTACs are large molecules that often violate traditional drug-likeness rules, such as Lipinski's "rule of five."[1] The linker is a major contributor to the overall physicochemical properties and therefore plays a significant role in the PROTAC's DMPK profile, including its metabolic stability and bioavailability.[1][]
Data Presentation: Linker Optimization Studies
The optimization of linker length and composition is a cornerstone of PROTAC development. The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on the degradation of the well-characterized target, BRD4.
Table 1: Impact of Linker Length (PEG Chain) on BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | JQ1-PEG-VHL | 12 | >1000 | <10 |
| PROTAC B | JQ1-PEG-VHL | 16 | 150 | 75 |
| PROTAC C | JQ1-PEG-VHL | 20 | 25 | >95 |
| PROTAC D | JQ1-PEG-VHL | 24 | 80 | 85 |
DC50: Concentration for 50% degradation; Dmax: Maximum degradation. Data is representative and compiled for illustrative purposes.
Table 2: Impact of Linker Composition on BRD4 Degradation
| PROTAC | Linker Type (16-atom length) | DC50 (nM) | Dmax (%) | Cell Permeability |
| PROTAC E | Alkyl Chain | 45 | >90 | Moderate |
| PROTAC F | PEG Chain | 30 | >95 | High |
| PROTAC G | Rigid Piperazine | 120 | 80 | Low |
Data is representative and compiled for illustrative purposes.
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) illustrate key concepts in PROTAC design and function.
Experimental Protocols
Systematic evaluation is required to characterize a novel PROTAC. Below are overviews of key experimental methodologies.
Ternary Complex Formation Assays
These biophysical techniques confirm and quantify the formation of the POI-PROTAC-E3 ligase complex.[]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):
-
Principle: Measures the proximity between two molecules tagged with a donor and an acceptor fluorophore. A high FRET signal indicates complex formation.
-
Methodology:
-
Label the POI and E3 ligase with compatible FRET pair fluorophores (e.g., Tb-donor and FITC-acceptor).
-
In a microplate, incubate the labeled proteins with a serial dilution of the PROTAC.
-
Measure the TR-FRET signal on a plate reader after an incubation period.
-
Data is used to determine the binding affinity and cooperativity of the ternary complex.[17]
-
-
-
Surface Plasmon Resonance (SPR):
-
Principle: Detects binding events in real-time by measuring changes in the refractive index at a sensor chip surface.[18]
-
Methodology:
-
Immobilize one protein (e.g., the POI) onto the surface of an SPR sensor chip.
-
Inject the second protein (E3 ligase) with or without the PROTAC over the chip surface.
-
The binding and dissociation are monitored in real-time, providing kinetic data (Kon, Koff) and binding affinity (Kd).[18] SPR is particularly useful for measuring the half-life of the ternary complex, which has been shown to correlate with degradation efficacy.[18]
-
-
Protein Degradation Assays
These methods quantify the reduction in target protein levels within cells following PROTAC treatment.
-
Western Blotting:
-
Principle: A widely used immunoassay to detect and quantify a specific protein from a complex mixture.[19]
-
Methodology:
-
Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time (e.g., 18-24 hours).[19]
-
Cell Lysis: Harvest and lyse the cells to release total protein.[19]
-
Protein Quantification: Determine the total protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.[19]
-
SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the POI, followed by a secondary antibody conjugated to an enzyme like HRP. A loading control antibody (e.g., GAPDH, β-actin) is used for normalization.[19]
-
Detection & Analysis: Add a chemiluminescent substrate and capture the signal. Quantify band intensities using densitometry software.[19]
-
Data Plotting: Plot the percentage of remaining protein against PROTAC concentration to determine the DC50 and Dmax values.[8]
-
-
Cell Viability and Cytotoxicity Assays
These assays assess the effect of the PROTAC on cell health and proliferation.[]
-
CCK-8 / CTG (CellTiter-Glo®) Assays:
-
Principle: These are metabolic assays where the amount of colored formazan (B1609692) (CCK-8) or luminescence (CTG) produced is directly proportional to the number of viable cells.
-
Methodology:
-
Plate cells in a 96-well or 384-well plate.
-
Treat cells with a serial dilution of the PROTAC for a desired time period (e.g., 72 hours).
-
Add the assay reagent to each well and incubate according to the manufacturer's protocol.
-
Measure absorbance or luminescence on a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control to determine the IC50 (inhibitory concentration 50%).
-
-
Conclusion
The linker is a pivotal and dynamic component of a PROTAC molecule, not merely a static connector.[1] Its length, composition, rigidity, and attachment points are all critical parameters that must be meticulously optimized to achieve potent and selective protein degradation.[5] The interplay between these factors governs the formation and stability of the ternary complex, the molecule's physicochemical properties, and its ultimate therapeutic success. As our understanding of "linkerology" deepens, aided by computational modeling and high-throughput screening, the rational design of linkers will continue to be a driving force in unlocking the full potential of targeted protein degradation.[6][20]
References
- 1. chempep.com [chempep.com]
- 2. biopharma.co.uk [biopharma.co.uk]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 11. precisepeg.com [precisepeg.com]
- 12. benchchem.com [benchchem.com]
- 14. The Essential Role of Linkers in PROTACs [axispharm.com]
- 17. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Targeted Protein Degradation with E3 Ligase Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant proteins previously considered "undruggable." Unlike traditional inhibitors that merely block a protein's function, TPD harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins. This guide provides a comprehensive technical overview of TPD, with a focus on the two primary strategies: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. We will delve into the core mechanisms, experimental protocols for characterization, quantitative data for key degraders, and the signaling pathways that underpin this transformative technology.
Core Mechanisms of Targeted Protein Degradation
TPD leverages the cell's natural protein disposal machinery, the UPS. The key players in this system are E3 ubiquitin ligases, which are responsible for recognizing specific substrate proteins and catalyzing the attachment of ubiquitin, a small regulatory protein. This polyubiquitination serves as a molecular flag, marking the protein for degradation by the proteasome.[1][2][3][4] TPD agents act as intermediaries, inducing proximity between an E3 ligase and a protein of interest (POI) that would not normally interact.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a flexible linker that connects the two.[5][6] By simultaneously binding to both the POI and an E3 ligase, PROTACs facilitate the formation of a ternary complex.[7][8] This induced proximity enables the E3 ligase to ubiquitinate the POI, leading to its degradation by the proteasome.[1][2][3][4]
Molecular Glues
Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein.[5][6] Unlike PROTACs, they are not heterobifunctional but rather act by altering the surface of the E3 ligase, creating a novel binding interface for the target protein. This leads to the ubiquitination and subsequent degradation of the "neosubstrate."
Key E3 Ligases in Targeted Protein Degradation
While there are over 600 E3 ligases in the human genome, a select few have been predominantly exploited for TPD. The most common are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[9][10][11][12]
-
Cereblon (CRBN): A substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex. Ligands for CRBN are often derived from immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[2]
-
Von Hippel-Lindau (VHL): The substrate recognition component of the VHL-Elongin B/C-Cullin 2 E3 ubiquitin ligase complex. VHL ligands are often peptidomimetic and designed to mimic the binding of its natural substrate, hypoxia-inducible factor 1α (HIF-1α).[13][14][15][16]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the ubiquitin-proteasome system, the mechanism of action for a PROTAC, and a typical experimental workflow for PROTAC development.
Ubiquitin-Proteasome System Pathway
Caption: The Ubiquitin-Proteasome System (UPS) pathway for protein degradation.
PROTAC Mechanism of Action
Caption: Mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for PROTAC development and evaluation.
Quantitative Data Presentation
The efficacy of protein degraders is typically quantified by two key parameters: DC50, the concentration at which 50% of the target protein is degraded, and Dmax, the maximum percentage of degradation achieved.[17] The following tables summarize these values for several well-characterized PROTACs, categorized by the E3 ligase they recruit.
VHL-Recruiting PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| MZ1 | BRD4 | HeLa | ~24 | >90 | |
| ARV-771 | BRD4 | LNCaP | <1 | >95 | |
| Compound 8o | KRAS G12D | SNU-1 | 19.77 | >95 | [18] |
| SJFα | p38α | MDA-MB-231 | ~46 | ~99 | [] |
| PROTAC 1 | ERK5 | various | >1000 | ~60 | [14] |
CRBN-Recruiting PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| dBET1 | BRD4 | MV4;11 | ~4 | >98 | [2] |
| ARV-825 | BRD4 | LNCaP | <1 | >95 | [2] |
| PROTAC 152 | BRD4 | Namalwa, CA-46 | <1 | >95 | [20] |
| PROTAC 171 | BCL-XL | MOLT-4 | 63 | 90.8 | [20] |
| PROTAC 191 | SHP2 | MV4;11 | 6.02 | >90 | [20] |
| 4j | METTL3/METTL14 | MV4-11 | 440 (METTL3), 130 (METTL14) | >90 | [21] |
Physicochemical Properties of Selected PROTACs
The development of orally bioavailable PROTACs is a significant challenge due to their high molecular weight and polar surface area, which often places them outside of Lipinski's "rule of five."[4][22][23]
| PROTAC | Molecular Weight (Da) | clogP | TPSA (Ų) | H-bond Donors | H-bond Acceptors | Reference(s) |
| ARV-110 | 785.9 | 3.9 | 194.3 | 4 | 11 | [4][22] |
| dBET1 | 785.0 | 4.2 | 211.2 | 4 | 12 | [4][22] |
| MZ1 | 845.0 | 3.5 | 211.2 | 4 | 12 | [4][22] |
| ARV-825 | 935.1 | 4.8 | 202.2 | 4 | 12 | [4][22] |
| Compound 1 (ERK5) | 904.1 | 4.3 | 194.3 | 4 | 11 | [14] |
Experimental Protocols
A variety of biophysical and cell-based assays are employed to characterize TPD molecules. Below are detailed methodologies for key experiments.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several techniques can be used to quantify this interaction.
Principle: TR-FRET measures the proximity between two molecules tagged with a donor and an acceptor fluorophore. In the context of TPD, the target protein and E3 ligase are labeled with the donor and acceptor, respectively. The addition of a PROTAC brings them into close proximity, resulting in an increase in the FRET signal.[6][15][24][25][26]
Methodology:
-
Reagent Preparation: Prepare solutions of the tagged target protein (e.g., GST-tagged), tagged E3 ligase (e.g., His-tagged), and the PROTAC at various concentrations in an appropriate assay buffer.
-
Assay Plate Setup: Add the target protein, E3 ligase, and PROTAC to a low-volume 384-well plate. Include controls with DMSO instead of the PROTAC.
-
Antibody Addition: Add the donor (e.g., anti-GST-terbium) and acceptor (e.g., anti-His-AF488) antibodies.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 180 minutes) in the dark.
-
Data Acquisition: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the potency of ternary complex formation.
Principle: AlphaLISA is a bead-based immunoassay that measures the interaction between two molecules. One molecule is captured on a donor bead and the other on an acceptor bead. Upon interaction, the beads are brought into close proximity, allowing for the generation of a chemiluminescent signal.[7][17][27][28]
Methodology:
-
Reagent Preparation: Prepare solutions of the tagged target protein, tagged E3 ligase, and PROTAC in an AlphaLISA assay buffer.
-
Component Incubation: Incubate the target protein, E3 ligase, and PROTAC in a 384-well AlphaPlate for a defined period (e.g., 90 minutes) at room temperature.
-
Bead Addition: Add the donor and acceptor beads (e.g., anti-tag donor beads and glutathione (B108866) acceptor beads) and incubate in the dark.
-
Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A characteristic "hook effect" is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes.
In Vitro Ubiquitination Assay
Principle: This assay reconstitutes the ubiquitination cascade in a test tube to directly assess the ability of a PROTAC to induce the ubiquitination of its target protein.[5][13][29][30]
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., HEPES, pH 8.0):
-
E1 activating enzyme
-
E2 conjugating enzyme (specific to the E3 ligase)
-
E3 ligase
-
Target protein
-
Ubiquitin
-
PROTAC
-
ATP
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and heating.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the target protein. A ladder of higher molecular weight bands corresponding to polyubiquitinated target protein will be observed.
Cellular Protein Degradation Assay (Western Blot)
Principle: Western blotting is a standard technique to measure the levels of a specific protein in cell lysates. It is used to determine the dose- and time-dependent degradation of a target protein upon treatment with a degrader.[9][31][32][33][34][35]
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC or molecular glue for various time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each lysate by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to a vehicle-treated control to determine DC50 and Dmax values.[18][20][21][36][37][38][39][40]
Cell Permeability Assays
The ability of a degrader to cross the cell membrane is crucial for its activity. Several assays are used to assess cell permeability.
Principle: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions that mimics the intestinal epithelium. This assay measures the rate of transport of a compound across this monolayer, providing an in vitro model for intestinal absorption.[3][31][41][42]
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports in a transwell plate for approximately 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
Transport Experiment: Add the test compound to either the apical (A) or basolateral (B) chamber of the transwell.
-
Sampling: At various time points, collect samples from the receiver chamber.
-
Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport. The efflux ratio (Papp(B-A)/Papp(A-B)) can indicate if the compound is a substrate for efflux transporters.
Conclusion
Targeted protein degradation represents a paradigm shift in drug discovery, moving beyond inhibition to induce the selective elimination of disease-causing proteins. This in-depth technical guide has provided a comprehensive overview of the core principles, key methodologies, and quantitative aspects of TPD using E3 ligase conjugates. By understanding the intricacies of PROTAC and molecular glue mechanisms, mastering the experimental techniques for their characterization, and leveraging the growing body of quantitative data, researchers and drug development professionals can continue to advance this exciting field and unlock its full therapeutic potential.
References
- 1. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. researchgate.net [researchgate.net]
- 5. chinbullbotany.com [chinbullbotany.com]
- 6. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. PROTACs and Molecular Glues Services | 2bind [2bind.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. Protein Degraders and Molecular Glues Part 1 2023 Archive [discoveryontarget.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SLAS2024 [slas2024.eventscribe.net]
- 17. benchchem.com [benchchem.com]
- 18. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. biorxiv.org [biorxiv.org]
- 25. researchgate.net [researchgate.net]
- 26. resources.revvity.com [resources.revvity.com]
- 27. resources.revvity.com [resources.revvity.com]
- 28. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 29. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 30. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 31. researchgate.net [researchgate.net]
- 32. benchchem.com [benchchem.com]
- 33. ptglab.com [ptglab.com]
- 34. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
- 35. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 37. biorxiv.org [biorxiv.org]
- 38. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [worldwide.promega.com]
- 39. kisacoresearch.com [kisacoresearch.com]
- 40. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 41. enamine.net [enamine.net]
- 42. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
E3 Ligase Ligand-linker Conjugate 13: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of E3 Ligase Ligand-linker Conjugate 13, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that leverage the cell's natural protein disposal system to eliminate disease-causing proteins. This document details the specifications, mechanism of action, and experimental protocols associated with two known variants of this compound: one that recruits the Cereblon (CRBN) E3 ubiquitin ligase and another that engages the cellular inhibitor of apoptosis protein 1 (cIAP1).
Core Specifications
This compound is a heterobifunctional molecule comprising a ligand for an E3 ubiquitin ligase connected to a chemical linker. This conjugate serves as a foundational building block for the synthesis of a complete PROTAC, which will also include a ligand for a specific target protein of interest.
Two primary forms of "Conjugate 13" have been identified:
-
Cereblon (CRBN) this compound : This conjugate incorporates a thalidomide-based ligand that specifically binds to the CRBN E3 ligase.[1]
-
cIAP1 this compound : This variant contains a ligand for the cIAP1 E3 ligase and is utilized in the design of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs).[2][3][4]
The table below summarizes the available quantitative data for the Cereblon-recruiting conjugate. It is important to note that detailed experimental data such as DC₅₀ (half-maximal degradation concentration) and IC₅₀ (half-maximal inhibitory concentration) values are specific to the final PROTAC molecule (which includes the target protein ligand) and the experimental context (e.g., cell line, treatment duration). As such, specific quantitative data for "this compound" in isolation is not publicly available. The table serves as a template for data that would be generated for a complete PROTAC.
| Parameter | Value | Reference |
| Product Name | This compound (Cereblon Ligand) | [1] |
| Catalog Number | PR000403 | [1] |
| Molecular Weight | 554.63 g/mol | [1] |
| Target E3 Ligase | Cereblon (CRBN) | [1] |
| Ligand Type | Thalidomide-based | [1] |
| DC₅₀ (Target Protein Degradation) | Data not available | |
| IC₅₀ (Cell Viability) | Data not available | |
| Binding Affinity (to E3 Ligase) | Data not available |
Mechanism of Action and Signaling Pathways
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The E3 ligase ligand-linker conjugate is central to this process.
General PROTAC Mechanism
The fundamental mechanism of action for a PROTAC is a catalytic cycle where one PROTAC molecule can induce the degradation of multiple target protein molecules.
Cereblon (CRBN)-Mediated Degradation Pathway
When the E3 ligase ligand is based on thalidomide (B1683933) or its analogs, it recruits the Cereblon (CRBN) E3 ligase, which is a component of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4^CRBN^).
cIAP1-Mediated Degradation Pathway
PROTACs that utilize a cIAP1 ligand, often referred to as SNIPERs, recruit cIAP1 to the target protein. cIAP1 possesses a RING domain with E3 ligase activity, which mediates the ubiquitination of the target.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize a PROTAC synthesized using an this compound.
Western Blot Analysis of Target Protein Degradation
This protocol is used to quantify the reduction in the level of the target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC synthesized with this compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target protein and a loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response of the PROTAC (e.g., 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).[5]
-
-
Cell Lysis and Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a membrane.[5]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[6]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the signal using an imaging system.[5]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Cell Viability Assay
This protocol assesses the effect of PROTAC-mediated protein degradation on cell proliferation and viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.
Materials:
-
Cell line of interest
-
PROTAC synthesized with this compound
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in culture medium.
-
Add 10 µL of the diluted PROTAC or vehicle control to the wells.
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours).[7]
-
-
Assay and Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.[8]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Measure the luminescence using a luminometer.[7]
-
-
Data Analysis:
-
Subtract the average background luminescence from all measurements.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Determine the IC₅₀ value using appropriate software.
-
Conclusion
This compound provides a versatile starting point for the development of potent and selective protein degraders. By understanding the distinct mechanisms of the Cereblon and cIAP1 E3 ligases and applying rigorous experimental protocols, researchers can effectively synthesize and characterize novel PROTACs for a wide range of therapeutic targets. The successful application of this technology holds the promise of addressing previously "undruggable" proteins and offering new avenues for the treatment of various diseases.
References
- 1. alfa-labotrial.com [alfa-labotrial.com]
- 2. E3 Ligase Ligand-Linker Conjugate | DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
E3 Ligase Biology for PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology.[1] Unlike conventional small-molecule inhibitors that simply block the function of a target protein, PROTACs act as molecular matchmakers, harnessing the cell's own protein disposal machinery to selectively eliminate disease-causing proteins.[1] At the heart of this technology lies the intricate biology of E3 ubiquitin ligases, the substrate recognition component of the ubiquitin-proteasome system (UPS).[1][2] This guide provides a comprehensive technical overview of E3 ligase biology pertinent to PROTAC development, offering insights into their mechanism of action, the expanding repertoire of recruitable E3 ligases, and the experimental protocols essential for successful PROTAC design and evaluation.
The Ubiquitin-Proteasome System (UPS) and PROTAC Mechanism of Action
The UPS is the primary pathway for regulated protein degradation in eukaryotic cells, maintaining protein homeostasis by eliminating misfolded, damaged, or obsolete proteins.[1] This process involves a three-step enzymatic cascade:
-
Ubiquitin Activation (E1): An E1 activating enzyme utilizes ATP to adenylate a ubiquitin molecule and subsequently forms a thioester bond with it.[1]
-
Ubiquitin Conjugation (E2): The activated ubiquitin is then transferred to an E2 conjugating enzyme.[1]
-
Ubiquitin Ligation (E3): An E3 ligase, the key player in substrate recognition, binds to both the target protein and the ubiquitin-loaded E2 enzyme, facilitating the transfer of ubiquitin to a lysine (B10760008) residue on the target protein.[1]
The sequential addition of ubiquitin molecules results in a polyubiquitin (B1169507) chain, which acts as a degradation signal for the 26S proteasome. The proteasome then recognizes, unfolds, and proteolytically degrades the tagged protein into small peptides.[1]
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ligase, and a linker connecting the two.[3][4] By simultaneously binding to the POI and an E3 ligase, a PROTAC induces the formation of a ternary complex (POI-PROTAC-E3 ligase).[5][6] This proximity-induced event triggers the ubiquitination of the POI by the recruited E3 ligase, leading to its subsequent degradation by the proteasome.[2] A key advantage of PROTACs is their catalytic nature; a single PROTAC molecule can induce the degradation of multiple POI molecules.[]
The E3 Ligase Landscape for PROTACs
The human genome encodes over 600 E3 ligases, offering a vast and largely untapped resource for PROTAC development.[3][8] The choice of E3 ligase is a critical design parameter that significantly influences a PROTAC's efficacy, selectivity, and tissue specificity.[9] While the majority of PROTACs in development recruit Cereblon (CRBN) or von Hippel-Lindau (VHL), the expanding toolbox of E3 ligase ligands offers exciting new possibilities.[2]
Well-Established E3 Ligases: CRBN and VHL
CRBN and VHL are the two most predominantly used E3 ligases in PROTAC design.[2]
-
Cereblon (CRBN): A substrate receptor for the CUL4A E3 ligase complex.[10] Ligands for CRBN are derived from immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[10] CRBN-based PROTACs often exhibit favorable physicochemical properties due to the smaller size of their E3 ligase ligands.[]
-
von Hippel-Lindau (VHL): The substrate recognition subunit of the CUL2 E3 ligase complex.[11] VHL ligands are typically peptidomimetic and bind to the hydroxyproline (B1673980) binding site.[] VHL-based PROTACs can be highly potent, though their larger, more peptide-like ligands can sometimes present challenges in terms of cell permeability and oral bioavailability.[1][]
The choice between CRBN and VHL depends on several factors, including the target protein, the desired tissue distribution, and potential off-target effects.[]
Emerging E3 Ligases
To overcome the limitations of relying on a small number of E3 ligases and to expand the scope of targeted protein degradation, researchers are actively exploring novel E3 ligase recruiters.[8][12] Some of the promising emerging E3 ligases include:
-
Mouse Double Minute 2 Homolog (MDM2): An E3 ligase that negatively regulates the p53 tumor suppressor.[2]
-
Inhibitor of Apoptosis Proteins (IAPs): A family of E3 ligases that regulate apoptosis and other cellular processes.[2]
-
Kelch-like ECH-associated protein 1 (KEAP1): A substrate adaptor for the CUL3 E3 ligase complex that is involved in the oxidative stress response.[13][14]
-
Ring Finger Protein 4 (RNF4): A SUMO-targeted ubiquitin ligase.[8]
-
DDB1 and CUL4-associated factor 16 (DCAF16): A substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex.[15][16]
The development of ligands for these and other E3 ligases is a rapidly advancing area of research that holds the potential to unlock new therapeutic opportunities.[12][17]
Quantitative Data on PROTAC Performance
The efficacy of a PROTAC is typically assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinity (Kd or IC50) of the E3 ligase ligand is also a critical parameter. The following tables summarize representative quantitative data for PROTACs recruiting different E3 ligases.
Table 1: Binding Affinities of Common E3 Ligase Ligands
| E3 Ligase | Ligand | Binding Affinity (Kd/IC50) | Reference |
| CRBN | Pomalidomide | 18 nM (IC50) | [18] |
| CRBN | Lenalidomide | 250 nM (IC50) | [18] |
| CRBN | Thalidomide | 1.8 µM (IC50) | [18] |
| VHL | VH032 | 190 nM (Kd) | [1] |
| VHL | VH298 | 52 nM (Kd) | [19] |
| IAP | Bestatin | 1.3 µM (Ka) | [18] |
| MDM2 | Nutlin-3 | 90 nM (IC50) | [18] |
| RNF4 | CCW 16 | 1.8 µM (IC50) | [20] |
Table 2: Comparative Performance of CRBN- and VHL-based PROTACs Targeting BRD4
| Target Protein | E3 Ligase Recruited | PROTAC | DC50 | Dmax (%) | Cell Line | Reference |
| BRD4 | CRBN | dBET1 | < 1 nM | >90 | Burkitt's lymphoma (BL) cells | [9] |
| BRD4 | VHL | MZ1 | Low nM range | >90 | Not specified | [9] |
Table 3: Performance of PROTACs Recruiting Emerging E3 Ligases
| Target Protein | E3 Ligase Recruited | PROTAC | DC50 | Dmax (%) | Cell Line | Reference |
| BRD4 | KEAP1 | MS83 | 100-300 nM | >90 | MDA-MB-468 | [13] |
| BRD4 | RNF114 | XH-2 | ~1 µM | ~70 | 22Rv1 | [8] |
Experimental Protocols
A variety of biochemical and cellular assays are essential for the design, optimization, and validation of PROTACs.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be used to characterize this interaction.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.[5]
Methodology:
-
Immobilization: Covalently immobilize the biotinylated E3 ligase (e.g., VHL complex) onto a streptavidin-coated sensor chip.[5]
-
Binary Binding Analysis: Inject a series of concentrations of the PROTAC over the E3 ligase-functionalized surface to determine the binary binding affinity (Kd) between the PROTAC and the E3 ligase.[5]
-
Ternary Complex Analysis: Inject a series of concentrations of the target protein pre-incubated with a near-saturating concentration of the PROTAC over the E3 ligase surface.[5]
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for both binary and ternary complex formation. The cooperativity factor (α), which is the ratio of the binary and ternary dissociation constants, can be calculated to assess the stability of the ternary complex.[5]
In Vitro Ubiquitination Assays
These assays directly measure the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the purified target protein, the E3 ligase complex, and the PROTAC.[21][22]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.[21]
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE and analyze by Western blot using antibodies specific for the target protein and ubiquitin. The appearance of higher molecular weight bands corresponding to polyubiquitinated target protein indicates a successful ubiquitination event.[21][22]
Cellular Protein Degradation Assays
These assays are used to quantify the degradation of the target protein in a cellular context.
Western Blot
Western blotting is a standard technique to measure the levels of a specific protein in a cell lysate.[23]
Methodology:
-
Cell Treatment: Treat cells with increasing concentrations of the PROTAC for a specific duration (e.g., 24 hours).[23]
-
Cell Lysis: Lyse the cells to release the proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control antibody (e.g., GAPDH or β-actin). Then, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Quantification: Detect the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[23]
HiBiT Assay
The HiBiT protein tagging system is a sensitive, luminescence-based method for quantifying protein levels in live cells.[24][25]
Methodology:
-
Cell Line Generation: Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein.[24]
-
Cell Treatment: Treat the HiBiT-tagged cells with the PROTAC.
-
Lysis and Detection: Lyse the cells and add a detection reagent containing the LgBiT protein, which complements the HiBiT tag to form a functional NanoLuc luciferase.
-
Luminescence Measurement: Measure the luminescence signal, which is directly proportional to the amount of HiBiT-tagged target protein. This allows for the quantitative determination of protein degradation.[25][26]
Conclusion
The field of targeted protein degradation using PROTACs is rapidly advancing, with the potential to address a wide range of diseases, including cancer and neurodegenerative disorders. A deep understanding of E3 ligase biology is fundamental to the rational design and development of effective and selective PROTACs. The expanding E3 ligase toolbox, coupled with robust and quantitative experimental methodologies, is paving the way for the next generation of protein-degrading therapeutics. This guide provides a foundational resource for researchers embarking on or currently engaged in the exciting and promising area of PROTAC development.
References
- 1. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesensors.com [lifesensors.com]
- 5. aragen.com [aragen.com]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PROTACs: A novel strategy for cancer drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Harnessing the E3 Ligase KEAP1 for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Protein Degradation in Lung Cancer: The Emerging Role of PROTAC Technology and E3 Ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. docs.abcam.com [docs.abcam.com]
- 22. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 23. benchchem.com [benchchem.com]
- 24. jove.com [jove.com]
- 25. Target Degradation [promega.com]
- 26. bmglabtech.com [bmglabtech.com]
Methodological & Application
Application Notes and Protocols for E3 Ligase Ligand-linker Conjugate 13 in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. E3 Ligase Ligade-linker Conjugate 13 is a pre-synthesized chemical tool designed to streamline the synthesis of PROTACs that hijack the Cereblon (CRBN) E3 ubiquitin ligase complex. This document provides detailed application notes and protocols for the effective use of this conjugate in your research and development workflows.
E3 Ligase Ligand-linker Conjugate 13 is a derivative of thalidomide (B1683933), a well-established binder of Cereblon (CRBN), featuring a polyethylene (B3416737) glycol (PEG) linker with a terminal amine group. This amine functionality allows for straightforward conjugation to a ligand of a protein of interest (POI) that bears a suitable reactive group, such as a carboxylic acid. The use of this pre-functionalized conjugate significantly simplifies the synthetic process of generating novel PROTAC molecules.
Principle of Action: PROTAC-mediated Protein Degradation
A PROTAC synthesized using this compound functions by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity, orchestrated by the PROTAC molecule, leads to the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This event-driven, catalytic mechanism allows for the degradation of target proteins at sub-stoichiometric concentrations of the PROTAC.
Quantitative Data
The following tables provide representative quantitative data for the binding of thalidomide-based ligands to CRBN and the degradation performance of resulting PROTACs. This data serves as a useful benchmark for experiments conducted with PROTACs synthesized from this compound.
Table 1: Binding Affinity of Thalidomide Derivatives to Cereblon (CRBN)
| Compound | Binding Assay | Kd (µM) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~1.0 | [1] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~0.1 | [1] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~0.3 | [1] |
Table 2: Degradation Performance of Representative Thalidomide-based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 3 | BRD4 | Not Specified | 0.1 - 0.3 | >90 | [2] |
| RC-2 | BTK | Mino | 3.5 | ~95 | [3] |
| IR-2 | BTK | Mino | 1.1 | ~95 | [3] |
| NC-1 | BTK | Mino | 1.0 | ~95 | [3] |
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of PROTACs using this compound.
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes the coupling of this compound (with a terminal amine) to a protein of interest (POI) ligand containing a carboxylic acid.
Materials:
-
POI ligand with a carboxylic acid moiety
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC-grade solvents for purification
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.
-
Activation: To the stirred solution, add HATU (1.2 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.
Protocol 2: Determination of Target Protein Degradation (Western Blot)
This protocol outlines the steps to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC stock solution (in DMSO)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control if available. To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control for each PROTAC concentration. Plot the percentage of remaining protein versus the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).
Protocol 3: Assessment of Binding to Cereblon (Competitive Binding Assay)
This protocol provides a general method to confirm that the thalidomide moiety of the synthesized PROTAC can engage with the CRBN E3 ligase.
Materials:
-
Purified recombinant CRBN protein
-
A fluorescently labeled thalidomide probe
-
Synthesized PROTAC
-
Assay buffer
-
Microplate reader capable of fluorescence polarization or TR-FRET
Procedure:
-
Assay Setup: In a microplate, prepare a series of dilutions of the synthesized PROTAC in the assay buffer.
-
Reaction Mixture: To each well, add a fixed concentration of the fluorescently labeled thalidomide probe and the purified CRBN protein.
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization or TR-FRET signal using a microplate reader.
-
Data Analysis: The displacement of the fluorescent probe by the PROTAC will result in a decrease in the signal. Plot the signal against the logarithm of the PROTAC concentration to determine the IC50 value, which represents the concentration of the PROTAC required to displace 50% of the fluorescent probe.
Conclusion
This compound is a valuable tool for the efficient synthesis of CRBN-recruiting PROTACs. The provided protocols offer a comprehensive guide for the synthesis, characterization, and biological evaluation of novel protein degraders. By leveraging this pre-functionalized building block, researchers can accelerate the discovery and development of new therapeutics for a wide range of diseases driven by aberrant protein function.
References
Application Notes and Protocols for E3 Ligase Ligand-linker Conjugate 13 Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the conjugation of E3 Ligase Ligand-linker Conjugate 13, a key component in the development of targeted protein degraders. This compound is a pre-formed molecule consisting of a ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1) E3 ubiquitin ligase, joined to a chemical linker.[1][2] This conjugate is designed for the efficient synthesis of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), a class of Proteolysis Targeting Chimeras (PROTACs).[3][4] SNIPERs are heterobifunctional molecules that recruit cIAP1 to a target protein of interest (POI), leading to the ubiquitination and subsequent proteasomal degradation of the POI.[5][6][7]
The cIAP1 ligand component of the conjugate allows for the hijacking of the cIAP1 E3 ligase, while the linker provides a reactive handle for conjugation to a ligand that binds to a specific protein of interest. This modular approach simplifies the synthesis of novel SNIPERs for research and drug development purposes. These application notes will guide the user through the principles of conjugation, provide a detailed experimental protocol, and outline methods for the characterization of the final SNIPER molecule.
Signaling Pathway and Mechanism of Action
SNIPERs constructed using this compound operate by inducing the proximity of cIAP1 to a target protein, thereby triggering the target's degradation through the ubiquitin-proteasome system. The process begins with the SNIPER molecule simultaneously binding to both the cIAP1 E3 ligase and the target protein, forming a ternary complex.[5][8] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by cIAP1. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. A noteworthy characteristic of some cIAP1-based degraders is their ability to also induce the degradation of cIAP1 itself.[5][8][9][10]
Quantitative Data Summary
The efficacy of SNIPERs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data for cIAP1-based SNIPERs targeting various proteins. This data is intended to provide a reference for expected performance.
Table 1: Performance of cIAP1-based SNIPERs Against Various Target Proteins
| SNIPER Compound | Target Protein | IAP Ligand Base | DC50 (µM) | Cell Line | Reference |
| SNIPER(ABL)-019 | BCR-ABL | MV-1 | 0.3 | K562 | [3] |
| SNIPER(ABL)-033 | BCR-ABL | LCL161 derivative | 0.3 | K562 | [3] |
| SNIPER(ER)-87 | ERα | LCL161 derivative | 0.097 | MCF-7 | [3] |
| SNIPER-12 | BTK | Aminopyrazole derivative | 0.182 | THP-1 | [5] |
| SNIPER-21 | CRABP-II | Bestatin | ~1 | HT1080 | [5] |
| SNIPER(ABL)-015 | BCR-ABL | MV-1 | 5 | K562 | [3] |
| SNIPER(ABL)-044 | BCR-ABL | Bestatin | 10 | K562 | [3] |
| SNIPER(ABL)-058 | BCR-ABL | LCL161 derivative | 10 | K562 | [3] |
Table 2: Comparison of IAP Ligands in SNIPER constructs
| IAP Ligand Base | Common Features | Considerations |
| Bestatin derivatives | Early generation IAP ligands.[5] | Generally lower potency compared to newer generation ligands. |
| MV-1 derivatives | High-affinity IAP antagonists.[3] | Can lead to potent SNIPERs. |
| LCL161 derivatives | High-affinity IAP antagonists, known to induce cIAP1/2 degradation and activate NF-κB signaling.[11][12] | Can result in highly potent SNIPERs with potential for dual action (degradation and signaling modulation).[5] |
Experimental Protocols
The following section provides a detailed protocol for the conjugation of this compound to a target protein ligand containing a primary or secondary amine. This protocol is based on a standard amide bond formation reaction.
Experimental Workflow Diagram
Materials and Reagents
-
This compound (with a terminal carboxylic acid)
-
Target protein ligand (with a terminal primary or secondary amine)
-
Amide coupling reagents (e.g., HATU, HOBt, or DCC/NHS)
-
Organic base (e.g., DIPEA or triethylamine)
-
Anhydrous solvents (e.g., DMF or DCM)
-
Solvents for workup and purification (e.g., ethyl acetate, brine, sodium bicarbonate solution)
-
Purification media (e.g., silica (B1680970) gel for column chromatography or a suitable preparative HPLC column)
-
Analytical instruments (LC-MS, NMR)
Conjugation Protocol: Amide Coupling
This protocol describes a general procedure for conjugating a carboxylic acid-terminated E3 ligase ligand-linker with an amine-containing target protein ligand.
-
Reagent Preparation:
-
Dissolve the this compound (1 equivalent) and the target protein ligand (1-1.2 equivalents) in a minimal amount of anhydrous DMF or DCM in a clean, dry reaction flask.
-
In a separate vial, prepare a solution of the coupling reagents. For example, dissolve HATU (1.2 equivalents) and HOBt (1.2 equivalents) in anhydrous DMF.
-
-
Reaction Setup:
-
To the stirred solution of the E3 ligase ligand-linker and target protein ligand, add the solution of coupling reagents.
-
Add the organic base, such as DIPEA (2-3 equivalents), dropwise to the reaction mixture.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-24 hours).
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the pure SNIPER molecule.
-
-
Characterization:
-
Confirm the identity and purity of the final SNIPER product by LC-MS and NMR spectroscopy.
-
Biological Characterization of the Synthesized SNIPER
After successful synthesis and purification, the biological activity of the SNIPER should be evaluated.
Western Blotting for Protein Degradation
This is a standard method to assess the ability of the SNIPER to induce the degradation of the target protein.
-
Cell Culture and Treatment:
-
Plate cells expressing the target protein of interest and treat them with varying concentrations of the synthesized SNIPER for a defined period (e.g., 6, 12, or 24 hours).
-
Include appropriate controls: a vehicle control (e.g., DMSO), a control with only the target protein ligand, and a control with the E3 ligase ligand-linker.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and determine the total protein concentration of each sample.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a suitable secondary antibody and visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control for each SNIPER concentration to determine the DC50 and Dmax values.
-
Co-immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
Co-IP can be used to verify the formation of the ternary complex between the target protein, the SNIPER, and cIAP1.
-
Cell Treatment and Lysis:
-
Treat cells with the SNIPER or vehicle control for a short duration (e.g., 1-2 hours).
-
Lyse the cells with a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target protein or cIAP1, coupled to magnetic beads.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding and elute the protein complexes.
-
-
Western Blotting:
-
Analyze the eluted proteins by Western blotting using antibodies against both the target protein and cIAP1. The presence of both proteins in the immunoprecipitate from the SNIPER-treated sample confirms the formation of the ternary complex.
-
Conclusion
The this compound provides a valuable tool for the streamlined synthesis of cIAP1-recruiting SNIPERs. By following the provided protocols for conjugation and biological characterization, researchers can efficiently develop and evaluate novel protein degraders for a wide range of therapeutic and research applications. Careful optimization of the linker and target protein ligand is crucial for achieving potent and selective degradation of the protein of interest.
References
- 1. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy cIAP1 Ligand-Linker Conjugates 1 [smolecule.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 11. mdpi.com [mdpi.com]
- 12. LCL-161 - Chemietek [chemietek.com]
Application Notes and Protocols: Click Chemistry with E3 Ligase Ligand-Linker Conjugate 13
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing "E3 Ligase Ligand-linker Conjugate 13" in conjunction with click chemistry for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[1][2] Click chemistry offers a highly efficient and specific method for conjugating the E3 ligase ligand-linker moiety to a target protein ligand.[3][][5]
Note: "this compound" is treated here as a representative synthetic building block. It is assumed to consist of a ligand that binds to an E3 ubiquitin ligase (such as CRBN, VHL, IAP, or MDM2) connected via a linker to a reactive handle suitable for click chemistry, such as a terminal alkyne or an azide.[2][] Researchers should refer to the manufacturer's specifications for the precise chemical structure and reactivity of their specific conjugate.
Overview of the Technology
PROTACs function by inducing the formation of a ternary complex between a target protein (Protein of Interest or POI), the PROTAC molecule, and an E3 ubiquitin ligase.[2][7] This proximity leads to the ubiquitination of the POI by the E3 ligase, marking it for degradation by the proteasome.[2] The modular nature of PROTACs, consisting of a POI ligand, a linker, and an E3 ligase ligand, allows for rational design and optimization.[3]
Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is an ideal method for synthesizing PROTACs.[][8] Its high efficiency, mild reaction conditions, and bioorthogonality prevent unwanted side reactions with biological molecules.[8][9]
Data Presentation
The successful synthesis and application of a PROTAC generated from this compound can be evaluated using various quantitative assays. The following tables provide a template for organizing experimental data.
Table 1: Synthesis and Characterization of POI-PROTAC Conjugate
| Parameter | Method | Result |
| Starting Materials | ||
| This compound (with alkyne) | HPLC, NMR | >95% purity |
| POI Ligand (with azide) | HPLC, NMR | >95% purity |
| Reaction Conditions | ||
| Solvent | DMSO/water | 1:1 (v/v) |
| Catalyst | CuSO₄/Sodium Ascorbate | 0.1 eq / 0.5 eq |
| Ligand | THPTA | 0.5 eq |
| Temperature | Room Temperature | 25 °C |
| Reaction Time | 2 hours | |
| Product Characterization | ||
| Yield | Gravimetric analysis | 85% |
| Purity | HPLC | >98% |
| Identity Confirmation | LC-MS, NMR | Confirmed |
Table 2: In Vitro Evaluation of the PROTAC
| Parameter | Assay | Cell Line | Result |
| Binding Affinity | |||
| POI Binding (Kd) | Isothermal Titration Calorimetry (ITC) / Surface Plasmon Resonance (SPR) | N/A | 50 nM |
| E3 Ligase Binding (Kd) | ITC / SPR | N/A | 150 nM |
| Degradation Efficacy | |||
| DC₅₀ (Degradation) | Western Blot / In-Cell Western | HEK293 | 100 nM |
| Dₘₐₓ (Maximum Degradation) | Western Blot / In-Cell Western | HEK293 | >90% |
| Selectivity | |||
| Off-target Degradation | Proteomics (e.g., TMT-MS) | HEK293 | No significant off-target degradation observed |
| Mechanism of Action | |||
| Proteasome Dependence | Western Blot (with MG132) | HEK293 | Degradation rescued by proteasome inhibitor |
| E3 Ligase Dependence | Western Blot (in E3 ligase knockout cells) | HEK293 | Degradation abolished in knockout cells |
Experimental Protocols
Protocol for PROTAC Synthesis via CuAAC (Click Chemistry)
This protocol describes the conjugation of an alkyne-modified this compound to an azide-modified POI ligand.
Materials:
-
Alkyne-modified this compound
-
Azide-modified POI Ligand
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
HPLC for purification and analysis
-
LC-MS and NMR for characterization
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM solution of alkyne-modified this compound in DMSO.
-
Prepare a 10 mM solution of azide-modified POI Ligand in DMSO.
-
Prepare a 100 mM solution of CuSO₄ in deionized water.
-
Prepare a 1 M solution of Sodium Ascorbate in deionized water (prepare fresh).
-
Prepare a 100 mM solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add 100 µL of the 10 mM alkyne-modified this compound solution (1 µmol, 1 equivalent).
-
Add 120 µL of the 10 mM azide-modified POI Ligand solution (1.2 µmol, 1.2 equivalents).
-
Add 5 µL of the 100 mM THPTA solution (0.5 µmol, 0.5 equivalents).
-
Add 1 µL of the 100 mM CuSO₄ solution (0.1 µmol, 0.1 equivalents).
-
Vortex the mixture gently.
-
-
Initiation of the Reaction:
-
Add 5 µL of the 1 M Sodium Ascorbate solution (5 µmol, 5 equivalents) to initiate the click reaction.
-
Vortex the reaction mixture gently for 30 seconds.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 2 hours. The reaction can be monitored by TLC or LC-MS to check for the consumption of starting materials.
-
-
Purification:
-
Upon completion, dilute the reaction mixture with an appropriate solvent system (e.g., DMSO/water).
-
Purify the resulting PROTAC molecule by preparative HPLC.
-
Collect the fractions containing the desired product and lyophilize to obtain the pure PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
-
Protocol for In Vitro Protein Degradation Assay (Western Blot)
This protocol is for assessing the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Synthesized PROTAC
-
Cell line expressing the target protein (e.g., HEK293)
-
Cell culture medium and supplements
-
DMSO (for dissolving the PROTAC)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding:
-
Seed the cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
Incubate the cells overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
PROTAC Treatment:
-
Prepare a serial dilution of the PROTAC in cell culture medium. A typical concentration range would be from 1 nM to 10 µM. Also, include a vehicle control (DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ value.
-
Visualizations
Caption: PROTAC synthesis and mechanism of action.
Caption: Experimental workflow for PROTAC development.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 5. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
Designing a PROTAC with E3 Ligase Ligand-linker Conjugate 13: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity leads to the ubiquitination and subsequent degradation of the POI.
This document provides detailed application notes and protocols for designing and evaluating a PROTAC utilizing "E3 Ligase Ligand-linker Conjugate 13". This conjugate features "E3 Ligase Ligand 13," a ligand for the Inhibitor of Apoptosis Protein (IAP) E3 ligase, and is a key component in the synthesis of IAP-based PROTACs, also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).[1][2] The information presented here is primarily based on the work of Shibata N, et al., as published in the Journal of Medicinal Chemistry in 2018, focusing on the degradation of the Androgen Receptor (AR).[1]
This compound: An Overview
"this compound" is a pre-formed molecule comprising the IAP ligand and a linker with a reactive functional group, designed to be readily conjugated to a ligand for a target protein. In the context of the foundational study by Shibata et al., this conjugate was utilized to create a potent Androgen Receptor (AR) degrader, SNIPER(AR)-51.[1]
E3 Ligase Ligand 13 is a derivative of a known IAP antagonist, which binds to the BIR domain of cIAP1, inducing its auto-ubiquitination and subsequent degradation, thereby liberating caspases to initiate apoptosis. In the context of a PROTAC, this ligand recruits the IAP E3 ligase to the target protein.
The specific chemical structures of E3 Ligase Ligand 13 and the complete this compound are detailed in the synthetic protocols outlined in the aforementioned publication.
Signaling Pathway and Experimental Workflow
The design and evaluation of a PROTAC using this compound involves a systematic workflow from synthesis to cellular characterization.
Caption: PROTAC-mediated degradation of the Androgen Receptor by recruiting IAP E3 ligase.
Caption: A streamlined workflow for the design and evaluation of IAP-based PROTACs.
Quantitative Data Summary
The following table summarizes the quantitative data for the AR-targeting PROTAC, SNIPER(AR)-51, which utilizes a derivative of E3 Ligase Ligand 13.
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Cell Viability IC50 (nM) | Reference |
| SNIPER(AR)-51 | Androgen Receptor (AR) | LNCaP | ~30 | >90 | ~100 | [1] |
| SNIPER(AR)-51 | Androgen Receptor (AR) | 22Rv1 | ~30 | >90 | ~300 | [1] |
Note: The exact DC50 and IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of an AR-Targeting PROTAC using an IAP Ligand-linker Conjugate
This protocol is a generalized procedure based on the synthesis of SNIPER(AR)-51.[1]
Materials:
-
AR Ligand with a suitable functional group (e.g., carboxylic acid)
-
This compound (with a terminal amine)
-
N,N'-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or a similar peptide coupling agent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the AR ligand (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add the peptide coupling agent (e.g., BOP, 1.2 eq) and stir for another 15 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the final PROTAC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Androgen Receptor (AR) Degradation Assay via Western Blot
This protocol outlines the procedure to determine the DC50 and Dmax of the synthesized PROTAC.[1]
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, 22Rv1)
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum)
-
Synthesized PROTAC and DMSO (vehicle control)
-
6-well plates
-
Ice-cold phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST)
-
Primary antibodies: anti-AR and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed prostate cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control. Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the primary anti-GAPDH antibody as a loading control, following the same washing and secondary antibody incubation steps.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for AR and the loading control using densitometry software.
-
Normalize the AR signal to the loading control for each sample.
-
Calculate the percentage of AR remaining relative to the vehicle-treated control.
-
Plot the percentage of AR remaining against the log of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is to assess the effect of the PROTAC on the proliferation of prostate cancer cells.[3]
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, 22Rv1)
-
Cell culture medium
-
Synthesized PROTAC and DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC. Include a vehicle control (DMSO). Incubate for the desired duration (e.g., 72 hours).
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).
-
Conclusion
The use of pre-formed this compound provides a streamlined approach to the synthesis of IAP-recruiting PROTACs. The protocols detailed in this document, based on established methodologies, offer a robust framework for the design, synthesis, and cellular characterization of novel PROTACs for targeted protein degradation. Careful execution of these experiments will enable researchers to effectively evaluate the potency and efficacy of their newly designed molecules.
References
- 1. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific non-genetic IAP-based protein erasers (SNIPERs) as a potential therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of proliferation of prostate cancer cell line, PC-3, in vitro and in vivo using (−)-gossypol - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of a BRD4 PROTAC using E3 Ligase Ligand-linker Conjugate 13
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of target proteins through the ubiquitin-proteasome system. This document provides a detailed guide for the synthesis and evaluation of a BRD4-targeting PROTAC, specifically PROTAC 13, which utilizes a derivative of the Inhibitor of Apoptosis Proteins (IAP) antagonist LCL-161 as the E3 ligase ligand. PROTAC 13 effectively recruits the cellular IAP E3 ligases to induce the degradation of the epigenetic reader protein BRD4, a key target in cancer therapy.[1]
These protocols are intended to provide a comprehensive framework for the chemical synthesis, cellular evaluation, and mechanistic characterization of this IAP-based BRD4 degrader.
Data Presentation
The following tables summarize the key quantitative data associated with the activity of PROTAC 13 and related compounds.
Table 1: In Vitro Degradation of BRD4 and IAP Proteins by PROTAC 13
| Compound | Target Protein | Optimal Concentration for Degradation | Time to Onset of Degradation |
| PROTAC 13 | BRD4 | 100 nM | < 6 hours |
| PROTAC 13 | cIAP1 | 100 nM | < 6 hours |
| PROTAC 13 | XIAP | 100 nM | < 6 hours |
Data compiled from studies by Ohoka et al.[2]
Table 2: Mechanistic Control Compounds and Their Effects
| Compound | Description | Effect on cIAP1 Degradation | Effect on XIAP Degradation | Effect on BRD4 Degradation |
| PROTAC 15 | N-methylated LCL-161 derivative (cannot bind IAP) | Abrogated | Abrogated | Abrogated |
| PROTAC 16 | Enantiomer (-)-JQ-1 (cannot bind BRD4) | Active | Inactive | Inactive |
| JQ-1 + LCL-161 | Mixture of individual ligands | Active | Inactive | Inactive |
This table illustrates the necessity of a functional IAP ligand and BRD4 binder within the same molecule for the degradation of XIAP and BRD4, highlighting the ternary complex-dependent mechanism.
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key biological pathways and experimental workflows described in these protocols.
Caption: Mechanism of Action for BRD4 Degradation by PROTAC 13.
Caption: General Synthetic Workflow for PROTAC 13.
Caption: Experimental Workflow for Western Blot Analysis.
Experimental Protocols
Protocol 1: Synthesis of BRD4 PROTAC 13
This protocol outlines the general steps for the synthesis of PROTAC 13, which involves the coupling of a JQ1 derivative with an LCL-161 derivative via a suitable linker. The synthesis is typically performed in a stepwise manner, involving standard amide bond formation reactions.
Materials:
-
(+)-JQ1-carboxylic acid
-
Amine-functionalized linker (e.g., a polyethylene (B3416737) glycol or alkyl chain with a terminal amine)
-
LCL-161 derivative with a carboxylic acid handle
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Tertiary amine base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Reagents for purification (e.g., silica (B1680970) gel for column chromatography)
-
Analytical instruments for characterization (NMR, LC-MS, HRMS)
Procedure:
-
Synthesis of JQ1-Linker Conjugate:
-
Dissolve (+)-JQ1-carboxylic acid in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the amine-functionalized linker (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the JQ1-linker conjugate.
-
Characterize the product by NMR and mass spectrometry.
-
-
Synthesis of Final PROTAC 13:
-
Dissolve the LCL-161 derivative with a carboxylic acid handle in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 10 minutes.
-
Add the purified JQ1-linker conjugate (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring by LC-MS.
-
Work-up and purify the final PROTAC 13 using the same procedure as in step 1.
-
Characterize the final product thoroughly using 1H NMR, 13C NMR, and HRMS to confirm its identity and purity.
-
Protocol 2: Cellular Degradation Assay by Western Blotting
This protocol describes the method to assess the ability of PROTAC 13 to induce the degradation of BRD4, cIAP1, and XIAP in a cellular context.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)
-
PROTAC 13 stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-cIAP1, anti-XIAP, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with 100 nM of PROTAC 13 for various time points (e.g., 0, 2, 4, 6, 12, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative protein levels.
-
Protocol 3: Ternary Complex Formation Assay (Co-Immunoprecipitation)
This protocol is designed to provide evidence for the formation of the BRD4-PROTAC-IAP ternary complex, which is essential for the degradation of BRD4 and XIAP.[2]
Materials:
-
Cells expressing the target proteins (e.g., HeLa)
-
PROTAC 13, inactive controls (PROTAC 15, PROTAC 16), and individual ligands (JQ-1, LCL-161 derivative)
-
Co-immunoprecipitation (Co-IP) lysis buffer
-
Antibody against one of the components of the putative complex (e.g., anti-BRD4)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as in Protocol 2)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with PROTAC 13 or control compounds for a short period (e.g., 2-4 hours).
-
Lyse the cells using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-BRD4 antibody to capture BRD4 and any interacting proteins.
-
Add Protein A/G magnetic beads to the lysate-antibody mixture to pull down the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the bound proteins from the beads using elution buffer.
-
Analyze the eluates by Western blotting using antibodies against the other components of the expected ternary complex (e.g., anti-cIAP1 or anti-XIAP).
-
A band corresponding to the IAP protein in the sample treated with active PROTAC 13 (and absent or significantly reduced in control samples) would indicate the formation of the ternary complex.
-
Conclusion
The synthesis and evaluation of the IAP-based BRD4 PROTAC 13 provide a valuable case study for researchers in the field of targeted protein degradation. The protocols outlined in this document offer a comprehensive guide for the chemical synthesis, cellular characterization, and mechanistic investigation of this class of protein degraders. By following these detailed methodologies, researchers can effectively synthesize and assess the activity of PROTAC 13 and apply similar principles to the development of novel PROTACs for other therapeutic targets. The distinct mechanisms of degradation for cIAP1 versus XIAP and BRD4 underscore the importance of thorough mechanistic studies in PROTAC development.[2]
References
Application Notes and Protocols for Cell-Based Assays for PROTACs made with Conjugate 13
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins within the cell.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3][4] This tripartite complex formation leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][5] This document provides detailed application notes and protocols for a series of cell-based assays to characterize the activity of PROTACs, using the specific example of Conjugate 13 (PROTAC BRD4 Degrader-13) , which targets the BRD4 protein for degradation via the von Hippel-Lindau (VHL) E3 ligase.[6]
These protocols are intended for researchers, scientists, and drug development professionals working to evaluate the efficacy and mechanism of action of PROTACs.
Mechanism of Action of Conjugate 13
The following diagram illustrates the proposed mechanism of action for Conjugate 13.
Caption: Mechanism of action of Conjugate 13 (PROTAC BRD4 Degrader-13).
Target Engagement Assays
Target engagement assays are crucial to confirm that Conjugate 13 binds to its intended targets, BRD4 and the VHL E3 ligase, within a cellular context.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay measures the binding of a compound to a target protein in live cells by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged protein and a fluorescently labeled tracer.[4][7]
Experimental Workflow:
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS.
-
Transfect cells with plasmids encoding either NanoLuc-BRD4 or NanoLuc-VHL fusion proteins using a suitable transfection reagent.
-
Incubate for 24 hours post-transfection.
-
-
Assay Preparation:
-
Harvest and resuspend transfected cells in Opti-MEM.
-
Seed cells into a 96-well white-bottom plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of Conjugate 13.
-
Add the NanoBRET™ tracer and Conjugate 13 to the appropriate wells.
-
Incubate at 37°C for 2 hours.
-
-
Signal Detection:
-
Add NanoGlo® substrate to all wells.
-
Read the plate on a luminometer capable of measuring donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the concentration of Conjugate 13 to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.[8]
-
Data Presentation:
| Target | Conjugate 13 IC50 (nM) |
| BRD4 | e.g., 50 nM |
| VHL | e.g., 100 nM |
Protein Degradation Assays
These assays are designed to quantify the reduction in the levels of the target protein, BRD4, following treatment with Conjugate 13.
Western Blotting
Western blotting is a widely used technique to detect and quantify the amount of a specific protein in a sample.[3][9]
Experimental Workflow:
Caption: Workflow for Western Blotting to assess protein degradation.
Protocol:
-
Cell Treatment:
-
Seed PC3 cells (or another relevant cell line) in 6-well plates.
-
Treat cells with varying concentrations of Conjugate 13 for different time points (e.g., 4, 8, 16, 24 hours).
-
-
Protein Extraction:
-
Wash cells with PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with a primary antibody specific for BRD4.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Data Presentation:
| Conjugate 13 (nM) | Time (h) | % BRD4 Degradation |
| 10 | 24 | e.g., 25% |
| 100 | 24 | e.g., 75% |
| 1000 | 24 | e.g., 90% |
From this data, key parameters such as DC50 (concentration for 50% degradation) and Dmax (maximal degradation) can be determined.
In-Cell Western (ICW)
ICW is a higher-throughput alternative to traditional Western blotting for quantifying protein levels directly in fixed cells.[9]
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with Conjugate 13 as described for Western blotting.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block with a suitable blocking buffer.
-
Incubate with a primary antibody against BRD4 and a normalization antibody (e.g., anti-GAPDH).
-
Incubate with fluorescently labeled secondary antibodies (e.g., IRDye® 680RD and IRDye® 800CW).
-
-
Signal Detection:
-
Scan the plate using an infrared imaging system.
-
-
Data Analysis:
-
Quantify the fluorescence intensity for both the target and normalization proteins.
-
Calculate the normalized BRD4 level for each treatment condition.
-
Ternary Complex Formation Assay
This assay confirms the ability of Conjugate 13 to induce the formation of a ternary complex between BRD4 and VHL.
TR-FRET Proximity Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be used to detect the proximity of two molecules in a complex.[1][9]
Protocol:
-
Reagent Preparation:
-
Use purified, recombinant BRD4 protein labeled with a donor fluorophore (e.g., terbium) and VHL protein labeled with an acceptor fluorophore (e.g., d2).
-
-
Assay Setup:
-
In a 384-well plate, add the labeled BRD4 and VHL proteins.
-
Add serial dilutions of Conjugate 13.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature.
-
Measure the TR-FRET signal on a compatible plate reader by exciting the donor and measuring emission from both the donor and acceptor.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio. An increase in the ratio indicates the formation of the ternary complex.
-
Data Presentation:
| Conjugate 13 (nM) | TR-FRET Ratio |
| 0 | e.g., 0.1 |
| 10 | e.g., 0.5 |
| 100 | e.g., 1.2 |
| 1000 | e.g., 0.8 (Hook Effect) |
Ubiquitination Assay
This assay verifies that the formation of the ternary complex leads to the ubiquitination of BRD4.
Immunoprecipitation and Western Blot
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with Conjugate 13 and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-BRD4 antibody to pull down BRD4 and its binding partners.
-
Use protein A/G beads to capture the antibody-protein complexes.
-
-
Western Blotting:
-
Elute the proteins from the beads and run them on an SDS-PAGE gel.
-
Perform a Western blot as described previously, but probe the membrane with an anti-ubiquitin antibody.
-
Expected Result: A smear of high-molecular-weight bands in the lanes corresponding to Conjugate 13 treatment, indicating poly-ubiquitinated BRD4.
Cell Viability and Cytotoxicity Assays
These assays determine the downstream functional consequences of BRD4 degradation on cell health and proliferation.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[5]
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with a range of concentrations of Conjugate 13.
-
Incubate for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix and incubate for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence on a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the concentration of Conjugate 13 to determine the IC50 for cell viability.
-
Data Presentation:
| Cell Line | Conjugate 13 IC50 (nM) |
| PC3 | e.g., 25 nM |
| Control (BRD4-independent) | e.g., >10,000 nM |
This comprehensive suite of assays provides a robust framework for the characterization of PROTACs like Conjugate 13, from initial target engagement to downstream functional effects. The provided protocols can be adapted as necessary for different target proteins, E3 ligases, and cell types.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC | BroadPharm [broadpharm.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Protein Degradation and PROTACs [worldwide.promega.com]
- 5. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. PROTAC-Linker Conjugates for PAC_TargetMol [targetmol.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for PROTAC Development: A Workflow Featuring Conjugate 13
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental workflow for the development and characterization of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on a case study involving a BRD4-targeting PROTAC, herein referred to as Conjugate 13 . These guidelines are intended for researchers and scientists in the field of drug discovery and development.
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2][3][4] Unlike traditional inhibitors that block the function of a protein, PROTACs eliminate the target protein from the cell altogether.[1] This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[2][5]
A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][6] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][5][6]
The Experimental Workflow for PROTAC Development
The development of a novel PROTAC is a systematic process that involves several key stages, from initial design to in vivo validation.
Caption: A generalized workflow for the development of PROTACs.
Case Study: Characterization of Conjugate 13 (A BRD4 Degrader)
Conjugate 13 is a PROTAC designed to target the BRD4 protein for degradation by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[7] The following sections detail the experimental protocols used to characterize its efficacy.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for Conjugate 13's activity in PC3 prostate cancer cells when conjugated with STEAP1 and CLL1 antibodies.[7]
| Parameter | Conjugate 13 + STEAP1 Ab | Conjugate 13 + CLL1 Ab |
| Target Protein | BRD4 | BRD4 |
| Cell Line | PC3 | PC3 |
| DC50 (nM) | 0.025 | 6.0 |
| E3 Ligase Recruited | VHL | VHL |
Experimental Protocols
This protocol outlines the steps to determine the half-maximal degradation concentration (DC50) of a PROTAC.
Materials:
-
PC3 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Conjugate 13
-
DMSO (vehicle control)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-BRD4, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed PC3 cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to attach overnight.
-
PROTAC Treatment: Prepare serial dilutions of Conjugate 13 in complete growth medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.1%).
-
Incubation: Treat the cells with varying concentrations of Conjugate 13 for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for BRD4 and the loading control.
-
Normalize the BRD4 signal to the loading control for each sample.
-
Calculate the percentage of remaining BRD4 protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 value.[8]
-
This protocol describes how to measure the effect of a PROTAC on cell viability to determine the half-maximal inhibitory concentration (IC50).
Materials:
-
PC3 cells
-
Complete growth medium
-
Conjugate 13
-
DMSO
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar
-
Plate reader
Procedure:
-
Cell Seeding: Seed PC3 cells in 96-well plates at a suitable density. Allow them to attach overnight.
-
PROTAC Treatment: Add serial dilutions of Conjugate 13 to the wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assay: Perform the cell viability assay according to the manufacturer's instructions (e.g., add CellTiter-Glo® reagent and measure luminescence).
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value.[8]
-
Signaling Pathway and Mechanism of Action
The fundamental mechanism of action for a PROTAC involves the recruitment of an E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation.
Caption: The mechanism of action of a PROTAC molecule.
Conclusion
The development and characterization of PROTACs like Conjugate 13 require a systematic approach involving both in vitro and cellular assays. The protocols outlined in this document provide a framework for determining the key parameters of PROTAC efficacy, namely the degradation of the target protein and the resulting effect on cell viability. This detailed workflow is crucial for advancing promising PROTAC candidates through the drug discovery pipeline.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. escholarship.org [escholarship.org]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PROTAC-Linker Conjugates for PAC_TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Characterizing Conjugate 13 PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[1][2] A PROTAC typically consists of a ligand that binds to the POI, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4] This catalytic mechanism offers potential advantages over traditional inhibitors, including the ability to target proteins previously considered "undruggable".[5][6]
Thorough analytical characterization is critical for the development and optimization of PROTACs like the hypothetical Conjugate 13 . This document provides detailed application notes and protocols for key analytical techniques to assess the structure, binding properties, and cellular activity of Conjugate 13, a PROTAC designed to degrade Bromodomain-containing protein 4 (BRD4) by recruiting the von Hippel-Lindau (VHL) E3 ligase.
PROTAC Mechanism of Action
The core function of a PROTAC is to induce proximity between a target protein and an E3 ligase, leading to the target's degradation. This process involves several key steps, from initial binding events to the final proteasomal degradation.
Application Note 1: Structural and Physicochemical Characterization
Ensuring the structural integrity and purity of a PROTAC is the foundational step in its characterization. Techniques like High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for this purpose.[][8]
Experimental Protocols
1. Purity Assessment by HPLC
-
Objective: To determine the purity of the synthesized Conjugate 13.
-
Instrumentation: UPLC™ system with a UV detector.
-
Method:
-
Column: ACQUITY Premier HSS T3 Column (2.1 x 100 mm, 1.8 µm).[9]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 0.6 mL/min.[9]
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve Conjugate 13 in DMSO to a final concentration of 1 mg/mL.
-
Injection Volume: 5 µL.
-
Analysis: Integrate the peak area of the chromatogram to calculate the percentage purity.[8][10]
-
2. Identity Confirmation by High-Resolution Mass Spectrometry (HRMS)
-
Objective: To confirm the molecular weight of Conjugate 13.
-
Instrumentation: High-resolution mass spectrometer (e.g., Orbitrap).[1]
-
Method:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Infusion: Direct infusion of the sample (10 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid) at 5 µL/min.
-
Mass Range: Scan from m/z 200 to 2000.
-
Analysis: Compare the observed accurate mass of the [M+H]⁺ ion with the calculated theoretical mass.
-
3. Structural Elucidation by NMR Spectroscopy
-
Objective: To confirm the chemical structure and conformation of Conjugate 13.[][11]
-
Instrumentation: 600 MHz NMR spectrometer.
-
Method:
-
Sample Preparation: Dissolve ~5 mg of Conjugate 13 in 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Experiments: Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra.[12]
-
Analysis: Assign proton and carbon signals and confirm connectivity to validate the intended molecular structure. NMR can also provide insights into the conformational dynamics of the linker, which is crucial for ternary complex formation.[13]
-
Data Presentation
Table 1: Physicochemical Properties of Conjugate 13
| Parameter | Method | Result | Specification |
|---|---|---|---|
| Purity | HPLC (UV, 254 nm) | 98.5% | ≥ 95% |
| Identity (m/z) | HRMS (ESI+) | 972.4815 [M+H]⁺ | 972.4821 ± 5 ppm |
| Structure | ¹H and ¹³C NMR | Conforms to structure | Conforms |
Workflow Diagram
Application Note 2: Biophysical Characterization of Molecular Interactions
The efficacy of a PROTAC is critically dependent on its ability to form a stable and cooperative ternary complex.[4] Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are essential for quantifying the binding affinities of the PROTAC to its target and E3 ligase, both individually (binary interactions) and together (ternary complex).[3][14][15]
Experimental Protocols
1. Binding Kinetics and Affinity by Surface Plasmon Resonance (SPR)
-
Objective: To measure the binding kinetics (kₐ, kₔ) and affinity (Kₗ) of Conjugate 13 to BRD4 and VHL, and to assess ternary complex formation and cooperativity.
-
Instrumentation: Biacore T200 system or similar.
-
Method for Binary Interactions:
-
Immobilization: Covalently immobilize recombinant His-tagged BRD4(BD2) onto a CM5 sensor chip via amine coupling.[16] Use a reference flow cell with no protein.
-
Analyte: Prepare a dilution series of Conjugate 13 (e.g., 1 nM to 1 µM) in running buffer (e.g., HBS-EP+).
-
Binding Cycle: Inject the analyte concentrations over the sensor surface. Monitor association and dissociation phases in real-time.
-
Regeneration: Inject a regeneration solution (e.g., Glycine-HCl, pH 2.0) to remove bound analyte.
-
Analysis: Fit the sensorgram data to a 1:1 binding model to determine kₐ, kₔ, and Kₗ.[16] Repeat the experiment by immobilizing the VCB (VHL-ElonginC-ElonginB) complex and using Conjugate 13 as the analyte.[4]
-
-
Method for Ternary Complex & Cooperativity:
-
Immobilization: Immobilize BRD4(BD2) on the sensor chip.
-
Analyte Injection: Inject a constant, saturating concentration of the VCB complex mixed with a dilution series of Conjugate 13.
-
Analysis: Determine the ternary binding affinity (Kₗ, ternary). Calculate the cooperativity factor (α) using the formula: α = Kₗ (binary, BRD4) / Kₗ (ternary). An α > 1 indicates positive cooperativity.[14]
-
2. Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the thermodynamic parameters (Kₗ, ΔH, ΔS, n) of binding.[15][17]
-
Instrumentation: MicroCal ITC200 or similar.[15]
-
Method:
-
Sample Preparation: Dialyze proteins (BRD4 and VCB complex) and dissolve Conjugate 13 in the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Binary Titration: Place the protein (e.g., 20 µM BRD4) in the sample cell. Titrate with Conjugate 13 (e.g., 200 µM) from the syringe in small injections (e.g., 2 µL).
-
Data Acquisition: Measure the heat change after each injection.
-
Analysis: Integrate the heat peaks and fit the data to a one-site binding model to obtain Kₗ, enthalpy (ΔH), and stoichiometry (n). Entropy (ΔS) can then be calculated.[18]
-
Ternary System: To measure ternary complex formation, pre-saturate BRD4 with Conjugate 13 and titrate this binary complex into the VCB complex.
-
Data Presentation
Table 2: Biophysical Interaction Data for Conjugate 13
| Interaction | Technique | Kₗ (nM) | kₐ (1/Ms) | kₔ (1/s) | α (Cooperativity) | ΔH (kcal/mol) |
|---|---|---|---|---|---|---|
| Conjugate 13 + BRD4(BD2) | SPR | 150 | 1.2 x 10⁵ | 1.8 x 10⁻² | - | - |
| Conjugate 13 + VCB Complex | SPR | 250 | 8.5 x 10⁴ | 2.1 x 10⁻² | - | - |
| Conjugate 13 + BRD4(BD2) | ITC | 165 | - | - | - | -8.5 |
| BRD4::Conj. 13 + VCB | SPR | 15 | - | - | 10 | - |
Workflow Diagram
Application Note 3: Cellular Activity and Functional Characterization
The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein within a cellular context. A suite of cell-based assays is required to quantify degradation efficiency, selectivity, and mechanism of action.[5][19]
Experimental Protocols
1. Target Degradation by Western Blot or Jess™ (Simple Western)
-
Objective: To quantify the dose-dependent degradation of BRD4.
-
Instrumentation: Standard Western blot equipment or a Jess™ automated Western blotting system.[16]
-
Method:
-
Cell Culture: Seed a relevant cell line (e.g., MDA-MB-231 breast cancer cells) in 6-well plates.
-
Treatment: Treat cells with a serial dilution of Conjugate 13 (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours).[20] Include a vehicle control (DMSO).
-
Lysis: Harvest and lyse the cells in RIPA buffer with protease inhibitors.
-
Quantification: Determine total protein concentration using a BCA assay.
-
Detection: Load equal amounts of protein for electrophoresis. Transfer to a membrane and probe with primary antibodies against BRD4 and a loading control (e.g., GAPDH or Vinculin).
-
Analysis: Perform densitometry on the bands to quantify BRD4 levels relative to the loading control and vehicle-treated sample. Plot the data to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[6]
-
2. Target Engagement by Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm that Conjugate 13 engages with its target BRD4 in intact cells.[5]
-
Method:
-
Treatment: Treat intact cells with Conjugate 13 or vehicle control.
-
Heating: Aliquot the cell suspension and heat at a range of temperatures (e.g., 40-70 °C) for 3 minutes.
-
Lysis & Separation: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
Detection: Analyze the soluble fraction by Western blot for BRD4.
-
Analysis: Binding of Conjugate 13 should stabilize BRD4, resulting in a higher melting temperature compared to the vehicle control.[5]
-
3. Global Proteomics for Selectivity Assessment
-
Objective: To assess the selectivity of Conjugate 13 by quantifying changes in the entire proteome.[1][6]
-
Instrumentation: High-resolution mass spectrometer coupled to a liquid chromatography system (LC-MS/MS).[21]
-
Method:
-
Sample Prep: Treat cells with Conjugate 13 (at a concentration near its DC₅₀) and a vehicle control. Lyse cells and digest proteins into peptides (e.g., using trypsin).
-
LC-MS/MS Analysis: Analyze the peptide samples using a quantitative proteomics workflow (e.g., label-free quantification or TMT labeling).[1]
-
Data Analysis: Identify and quantify thousands of proteins. Compare protein abundance between Conjugate 13-treated and control samples.
-
Interpretation: Identify proteins that are significantly downregulated. High selectivity is indicated if only BRD4 (and potentially other BET family members) is degraded, with minimal off-target effects.
-
Data Presentation
Table 3: Cellular Activity Profile of Conjugate 13 in MDA-MB-231 Cells (24h treatment)
| Parameter | Assay | Result | Notes |
|---|---|---|---|
| DC₅₀ (BRD4 Degradation) | Western Blot | 45 nM | Concentration for 50% degradation.[20] |
| Dₘₐₓ (BRD4 Degradation) | Western Blot | >90% | Maximum observed degradation. |
| Target Engagement (ΔTₘ) | CETSA | +4.5 °C | Thermal stabilization of BRD4 upon binding. |
| Off-Target Degradation | Proteomics (LC-MS/MS) | BRD2, BRD3 degraded | Selective for BET family; no other significant off-targets. |
| Antiproliferative Activity (IC₅₀ ) | CCK-8 Assay | 48 nM | Correlates well with degradation potency.[20] |
Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 4. o2hdiscovery.co [o2hdiscovery.co]
- 5. researchgate.net [researchgate.net]
- 6. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Overview of HPLC-Based Techniques for Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. lcms.cz [lcms.cz]
- 10. Mechanism of HPLC-Based Protein Purity Detection | MtoZ Biolabs [mtoz-biolabs.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 19. wuxibiology.com [wuxibiology.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: E3 Ligase Ligand-Linker Conjugate 13 for Targeted Cancer Therapy Research
For Research Use Only.
Introduction
E3 Ligase Ligand-linker Conjugate 13 is a key component in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of small molecules designed for targeted protein degradation. PROTACs function by recruiting a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[][2][3] This approach offers a powerful strategy for modulating protein levels, particularly for traditionally "undruggable" targets in cancer research.[3]
This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of PROTACs and the subsequent evaluation of their efficacy in targeted cancer therapy research.
Principle of Action: PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules consisting of three key components: a ligand that binds to the target protein (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][3] this compound serves as a foundational scaffold, containing a high-affinity ligand for a specific E3 ligase, pre-functionalized with a versatile linker for conjugation to a POI ligand.
The mechanism of action involves the PROTAC molecule acting as a bridge to induce the formation of a ternary complex between the target protein and the E3 ligase.[2][3] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[3] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3] The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.[3]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for a PROTAC synthesized using this compound, targeting a hypothetical cancer-associated protein (e.g., "Cancer-Oncogene-1" or CO-1).
Table 1: In Vitro Binding Affinity
| Compound | Target | Binding Assay | Kd (nM) |
| E3 Ligase Ligand 13 | E3 Ligase | Isothermal Titration Calorimetry (ITC) | 50 |
| CO-1 Ligand | CO-1 | Surface Plasmon Resonance (SPR) | 100 |
| PROTAC (from Conj. 13) | CO-1 | SPR | 120 |
| PROTAC (from Conj. 13) | E3 Ligase | ITC | 65 |
Table 2: In Vitro Degradation Efficacy
| Cell Line | PROTAC Concentration (nM) | Incubation Time (h) | CO-1 Degradation (%) | DC50 (nM) | Dmax (%) |
| Cancer Cell Line A | 10 | 24 | 85 | 5 | 95 |
| Cancer Cell Line A | 100 | 24 | 95 | ||
| Cancer Cell Line B | 10 | 24 | 78 | 8 | 90 |
| Cancer Cell Line B | 100 | 24 | 92 |
Table 3: Cellular Viability Assay
| Cell Line | Treatment | IC50 (nM) |
| Cancer Cell Line A | PROTAC (from Conj. 13) | 25 |
| Cancer Cell Line B | PROTAC (from Conj. 13) | 40 |
| Normal Cell Line | PROTAC (from Conj. 13) | > 1000 |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a general procedure for conjugating a protein of interest (POI) ligand to this compound. The specific chemistry will depend on the reactive groups present on the linker and the POI ligand. This example assumes a "click chemistry" reaction between an azide-functionalized linker on Conjugate 13 and an alkyne-functionalized POI ligand.[4]
Materials:
-
This compound (with azide-terminated linker)
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water (HPLC grade)
-
Reaction vial
-
Stir plate and stir bar
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve this compound (1.0 eq) and the alkyne-functionalized POI ligand (1.1 eq) in a minimal amount of DMSO in a reaction vial.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in water.
-
In another vial, prepare a solution of CuSO₄ (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with DMSO and purify the PROTAC by preparative HPLC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry and NMR.
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol is used to quantify the degradation of the target protein in cultured cells treated with the synthesized PROTAC.
Materials:
-
Cancer cell lines of interest
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a negative control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibody against the target protein (CO-1)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) or vehicle (DMSO) for the desired time (e.g., 24 hours). Include a positive control for proteasome inhibition (e.g., co-treatment with MG132).
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol assesses the cytotoxic effect of the PROTAC on cancer cells.
Materials:
-
Cancer and normal cell lines
-
Synthesized PROTAC
-
96-well plates
-
Cell culture medium
-
MTT reagent or CellTiter-Glo® luminescent cell viability assay kit
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of the PROTAC.
-
Incubate the cells for 72 hours.
-
For the MTT assay, add MTT reagent to each well and incubate for 4 hours. Then, add solubilization solution and read the absorbance at 570 nm.
-
For the CellTiter-Glo® assay, follow the manufacturer's instructions and read the luminescence.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| No or low PROTAC yield | Inefficient conjugation chemistry. | Optimize reaction conditions (catalyst, solvent, temperature). Ensure high purity of starting materials. |
| No target degradation | Poor cell permeability of the PROTAC. | Modify the linker or ligands to improve physicochemical properties. |
| Ineffective ternary complex formation. | Redesign the linker length or attachment points. | |
| Target protein is not accessible to the proteasome. | This target may not be suitable for PROTAC-mediated degradation. | |
| High off-target toxicity | The PROTAC degrades other essential proteins. | Perform proteome-wide analysis to identify off-targets. Redesign the POI ligand for higher specificity. |
| The E3 ligase ligand has intrinsic bioactivity. | Select a different E3 ligase ligand. |
Conclusion
This compound provides a valuable tool for the development of PROTACs in targeted cancer therapy research. The protocols outlined in this document offer a framework for the synthesis and evaluation of novel protein degraders. Successful application of this technology has the potential to expand the druggable proteome and offer new therapeutic strategies for cancer treatment.
References
Applications of Conjugate Compounds in Neurodegenerative Disease Models: Application Notes and Protocols
Introduction
The term "Conjugate 13" does not refer to a single, defined therapeutic agent for neurodegenerative diseases. Instead, it has been used in various research publications to denote a specific compound within a series of synthesized molecules under investigation. This document provides detailed application notes and protocols for different classes of conjugate compounds that have been studied in the context of neurodegenerative disease models, with specific examples, some of which are designated as "Conjugate 13" in their respective studies. These notes are intended for researchers, scientists, and drug development professionals working in the field of neurodegenerative diseases.
Application Note 1: Fullerene-Based Conjugates for Alzheimer's and Parkinson's Disease Models
Rationale and Application
Fullerene derivatives, due to their unique antioxidant properties and ability to cross cell membranes, are being explored as therapeutic agents in neurodegenerative diseases. By conjugating fullerenes with biomolecules such as peptides or sugars, their solubility and target specificity can be enhanced. These conjugates are designed to mitigate oxidative stress and interfere with pathological protein aggregation, such as β-amyloid plaques in Alzheimer's disease. For instance, a fullerene-peptide conjugate, designated as conjugate 13 in one study, was synthesized to bind to specific cellular receptors and modulate cellular responses.[1][2] Another study investigated fullerene-sugar conjugates for their potential in treating neurodegenerative conditions.[3]
Data Presentation
| Conjugate Type | Neurodegenerative Disease Model | Key Finding | Quantitative Data | Reference |
| Fullerene-Peptide Conjugate | Alzheimer's Disease (in vitro) | Inhibition of β-amyloid aggregation | Potency greater than the parent compound | [4] |
| Fullerol (a fullerene derivative) | Parkinson's Disease (cellular model) | Prevention of mitochondrial dysfunction and oxidative damage | Not specified | [2] |
| C60-dexamethasone | General neuroinflammation | Retained anti-inflammatory activity with reduced side effects | Not specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of a Water-Soluble Fullerene-Peptide Conjugate
-
Materials: C60 fullerene, N-methyl-2-pyrrolidone (NMP), peptide with a terminal amine group, coupling agents (e.g., EDC/NHS), dialysis tubing.
-
Procedure:
-
Functionalize C60 fullerene to introduce a carboxylic acid group.
-
Dissolve the carboxylated fullerene in NMP.
-
Activate the carboxylic acid group using EDC and NHS.
-
Add the desired peptide to the solution and stir at room temperature for 24-48 hours.
-
Purify the conjugate by dialysis against deionized water to remove unreacted reagents.
-
Lyophilize the purified solution to obtain the fullerene-peptide conjugate.
-
Characterize the conjugate using techniques such as NMR, Mass Spectrometry, and UV-Vis spectroscopy.
-
Protocol 2: In Vitro Assessment of Neuroprotection in a Parkinson's Disease Cell Model
-
Cell Line: SH-SY5Y neuroblastoma cells.
-
Neurotoxin: 6-hydroxydopamine (6-OHDA) or MPP+.
-
Procedure:
-
Culture SH-SY5Y cells in appropriate media.
-
Pre-treat the cells with varying concentrations of the fullerene conjugate for 2-4 hours.
-
Induce neurotoxicity by adding 6-OHDA or MPP+ to the cell culture.
-
Incubate for 24 hours.
-
Assess cell viability using an MTT assay.
-
Measure reactive oxygen species (ROS) production using a fluorescent probe (e.g., DCFH-DA).
-
Analyze mitochondrial membrane potential using a JC-1 assay.
-
Visualization
References
Troubleshooting & Optimization
troubleshooting failed E3 Ligase Ligand-linker Conjugate 13 reactions
Welcome to the technical support center for the E3 Ligase Ligand-linker Conjugate 13 kit. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their conjugation experiments.
Frequently Asked Questions (FAQs)
FAQ 1: Why am I observing low or no conjugation yield?
Low or no yield of the final conjugate is one of the most common issues. This can stem from several factors, including suboptimal reaction conditions, reagent instability, or issues with the protein itself.
Answer: Successful conjugation depends on several critical parameters. The primary causes for low yield often involve buffer composition, pH, reactant stoichiometry, and the integrity of the starting materials. Proteolysis-targeting chimeras (PROTACs), which are similar in structure to these conjugates, are known to present synthesis challenges that can lead to low yields.[1][2]
Troubleshooting Guide for Low Conjugation Yield
| Observation | Potential Cause | Recommended Solution |
| No product detected by LC-MS; only starting protein and ligand-linker are present. | Incorrect Reaction Buffer/pH: The Ligand-linker 13 contains an N-hydroxysuccinimide (NHS) ester, which is highly pH-sensitive. Buffers containing primary amines (e.g., Tris, Glycine) will compete with the protein for reaction.[3] The optimal pH for NHS ester reactions is between 8.3-8.5.[4] | - Action: Switch to a non-nucleophilic buffer such as Sodium Bicarbonate or PBS.[5][6] Ensure the final reaction pH is adjusted to ~8.3. |
| Low yield despite correct buffer and pH. | Hydrolysis of NHS Ester: NHS esters are moisture-sensitive and can hydrolyze quickly, rendering them non-reactive.[6] | - Action: Prepare the Ligand-linker 13 solution in anhydrous DMSO or DMF immediately before use.[4][6] Avoid storing the reconstituted linker. |
| Insufficient Molar Excess: The stoichiometry of the ligand-linker to the protein may be too low. | - Action: Increase the molar excess of the Ligand-linker 13. Start with a 10-20 fold molar excess and optimize from there.[7] | |
| Product peak is present but very small. | Inaccessible Reactive Sites: Lysine (B10760008) residues on the protein surface may be buried within the protein's 3D structure, preventing access.[8][9] | - Action: Consider mild, reversible denaturation to expose buried residues.[9] If possible, use site-directed mutagenesis to introduce a more accessible lysine or cysteine residue.[9] |
| Protein Concentration Too Low: The optimal protein concentration for labeling reactions is typically 1-10 mg/mL.[4] | - Action: Concentrate the protein solution to fall within the recommended range before starting the conjugation. |
Experimental Workflow for a Typical Conjugation Reaction
FAQ 2: My conjugate appears degraded or aggregated upon analysis. What can I do?
Product instability is a significant hurdle, particularly with complex molecules like PROTACs which have high molecular weights and poor solubility.[10][11] Degradation can occur during the reaction or subsequent purification steps.
Answer: The stability of the final conjugate is influenced by the reaction conditions, the inherent stability of the protein, and the physicochemical properties of the ligand-linker itself. High pH can promote instability of certain linkages, and hydrophobic ligands can induce aggregation.
Troubleshooting Guide for Product Instability
| Observation | Potential Cause | Recommended Solution |
| Multiple lower molecular weight bands on SDS-PAGE. | Protein Degradation: The reaction conditions (e.g., extended incubation, temperature, pH) may be too harsh for the target protein. | - Action: Reduce incubation time and/or temperature. Perform the reaction at 4°C instead of room temperature.[7] Ensure the pH does not exceed 8.5. |
| Linker Instability: The linker portion of the PROTAC molecule can be fragile and prone to breakage.[11] | - Action: Optimize mass spectrometry parameters to avoid in-source fragmentation during analysis.[11] Handle the conjugate gently during purification. | |
| Precipitation observed during or after the reaction. | Hydrophobic Aggregation: The E3 ligase ligand is hydrophobic, and conjugating multiple units to the protein can decrease the overall solubility of the conjugate, leading to aggregation. | - Action: Reduce the molar excess of the ligand-linker to achieve a lower degree of labeling. Include solubility-enhancing excipients (e.g., L-arginine, non-detergent sulfobetaines) in the buffer. |
| Broad peaks or tailing during SEC purification. | Non-specific Adsorption: The conjugate may be interacting with the purification column matrix. PROTACs can exhibit non-specific binding to materials like glass or plastic.[11] | - Action: Use low-protein-binding tubes and plates.[11] Modify the mobile phase by adding organic solvents or adjusting the salt concentration to reduce non-specific interactions. |
Troubleshooting Decision Tree for Instability Issues
References
- 1. Synthesis to Bioavailability Enhancement - American Chemical Society [acs.org]
- 2. Overcoming Key Challenges in PROTAC Drug Development | WuXi STA [sta.wuxiapptec.com]
- 3. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Enhancing PROTAC® Solubility with cIAP1 Ligand-Linker Conjugate 13
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of Proteolysis Targeting Chimeras (PROTACs) that utilize the cIAP1 Ligand-Linker Conjugate 13. PROTACs incorporating this conjugate are also known as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers).
Troubleshooting Guides
Poor aqueous solubility is a common challenge in the development of PROTACs due to their high molecular weight and lipophilicity. This can lead to issues such as precipitation in assays, low bioavailability, and inconsistent experimental results. The following guides address specific problems you may encounter.
Problem 1: Precipitation of PROTAC Stock Solution upon Dilution in Aqueous Buffer
-
Symptom: Your PROTAC, initially dissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer (e.g., PBS, cell culture media).
-
Possible Cause: The significant change in solvent polarity reduces the solubility of the lipophilic PROTAC molecule.
-
Solutions:
-
Optimize Solvent Concentration: Minimize the final concentration of the organic solvent in your working solution. Aim for a final DMSO concentration below 0.5% in cellular assays to reduce solvent-induced toxicity.
-
Use Co-solvents: Employing a co-solvent can help to maintain PROTAC solubility in aqueous solutions. A common strategy is to use a mixture of DMSO, PEG300, and Tween-80.
-
Gentle Heating and Sonication: To aid dissolution, gentle warming (e.g., 37°C for 5-10 minutes) and brief sonication can be effective. Always visually inspect for complete dissolution before use.
-
Problem 2: Inconsistent Results in Cell-Based Assays
-
Symptom: High variability in protein degradation levels or cell viability between replicate experiments.
-
Possible Cause: Poor PROTAC solubility leading to inconsistent compound concentration in the assay wells. Aggregation of the PROTAC can also lead to non-specific toxicity.
-
Solutions:
-
Confirm Solubility in Media: Before conducting extensive experiments, assess the kinetic solubility of your PROTAC in the specific cell culture medium you will be using.
-
Formulation Strategies: For in vivo studies or persistent in vitro solubility issues, consider advanced formulation strategies such as the preparation of amorphous solid dispersions (ASDs). ASDs involve dispersing the PROTAC in a polymer matrix to enhance its dissolution rate and maintain a supersaturated state.
-
Particle Size Reduction: Milling or nano-sizing of the solid PROTAC can increase the surface area for dissolution, thereby improving the dissolution rate.
-
Frequently Asked Questions (FAQs)
Q1: What is cIAP1 Ligand-Linker Conjugate 13 and how is it used?
A1: cIAP1 Ligand-Linker Conjugate 13 is a chemical moiety that incorporates a ligand for the cIAP1 (cellular inhibitor of apoptosis protein 1) E3 ubiquitin ligase and a linker for conjugation to a target protein ligand. This conjugate is used to create SNIPERs, a class of PROTACs that induce the degradation of a target protein by hijacking the cIAP1 E3 ligase.
Q2: Why do PROTACs, including those made with cIAP1 Ligand-Linker Conjugate 13, often have poor solubility?
A2: PROTACs are large, complex molecules consisting of two ligands and a linker. This often results in a high molecular weight and significant lipophilicity, characteristics that place them "beyond the Rule of Five" and contribute to their low aqueous solubility.
Q3: How can I improve the solubility of my cIAP1-based PROTAC?
A3: Several strategies can be employed:
-
Linker Modification: Optimizing the linker by incorporating more polar functional groups or using polyethylene (B3416737) glycol (PEG) chains can enhance solubility.
-
Formulation Development: Using co-solvents, surfactants, or creating amorphous solid dispersions (ASDs) can significantly improve the dissolution and solubility of the PROTAC.
-
Salt Formation: If the PROTAC has ionizable groups, forming a salt can improve its solubility and dissolution rate.
Q4: What are the differences between kinetic and thermodynamic solubility, and which should I measure?
A4:
-
Kinetic Solubility: This is the concentration of a compound that remains in solution after being rapidly diluted from a concentrated organic stock solution into an aqueous buffer. It is a measure of how quickly a compound might precipitate and is often used for high-throughput screening in early drug discovery.
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a saturated solution. It is a more accurate measure of a compound's intrinsic solubility and is crucial for lead optimization and formulation development.
For initial screening and troubleshooting of in vitro assays, kinetic solubility is often sufficient. For later-stage development and in vivo studies, thermodynamic solubility is more relevant.
Data Presentation
The following tables summarize hypothetical quantitative data for a cIAP1-based PROTAC (SNIPER-X) to illustrate the impact of different formulation strategies on its solubility.
Table 1: Solubility of SNIPER-X in Different Solvents
| Solvent System | Solubility (µg/mL) |
| PBS (pH 7.4) | < 1 |
| PBS with 0.5% DMSO | 5 |
| 10% DMSO / 40% PEG300 / 50% Water | 50 |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | > 100 |
Table 2: Comparison of SNIPER-X Formulations
| Formulation | Drug Loading (% w/w) | Dissolution Enhancement (fold increase vs. amorphous) |
| Amorphous SNIPER-X | - | 1 |
| ASD with HPMCAS (Spray Dried) | 20% | 5 |
| ASD with HPMCAS (Hot Melt Extrusion) | 20% | 4 |
| Co-amorphous with Nicotinamide | 50% | 2 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a 96-well plate containing the aqueous buffer of choice (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., ≤1%).
-
Incubation: Shake the plate for 1-2 hours at room temperature.
-
Analysis: Measure the turbidity of the solutions using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). The concentration at which precipitation is observed is the kinetic solubility.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
-
Compound Addition: Add an excess amount of the solid PROTAC to a known volume of the desired aqueous buffer in a glass vial.
-
Equilibration: Tightly seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved PROTAC using a validated analytical method such as HPLC-UV or LC-MS/MS. A standard curve of the PROTAC in the same buffer (prepared from a known stock solution) should be used for quantification.
Mandatory Visualization
Caption: General mechanism of action for a cIAP1-recruiting PROTAC.
Caption: Troubleshooting workflow for addressing PROTAC solubility issues.
Technical Support Center: Overcoming the Hook Effect with Conjugate 13-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Conjugate 13-based PROTACs. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the "hook effect," a common challenge in PROTAC research that can lead to misinterpretation of experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2][3] This results in a characteristic bell-shaped or "hooked" dose-response curve, contrasting with the typical sigmoidal curve where increasing drug concentration leads to a plateau of maximum effect.[1][4]
Q2: What causes the hook effect with Conjugate 13-based PROTACs?
A2: The hook effect is primarily caused by the formation of unproductive binary complexes at high concentrations of the PROTAC.[1][2][3] A PROTAC, such as Conjugate 13, functions by forming a productive ternary complex between the target protein and an E3 ligase.[] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1][2]
Q3: What are the consequences of the hook effect for my experiments?
A3: The main consequence of the hook effect is the potential for misinterpreting experimental data and incorrectly assessing a PROTAC's potency and efficacy.[1] Key parameters like DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation level) can be inaccurately determined if the hook effect is not recognized.[1][2] A potent PROTAC might be mistakenly deemed inactive if tested only at high concentrations that fall within the hook effect region.[2]
Q4: What factors can influence the magnitude of the hook effect?
A4: Several factors can influence the hook effect, including:
-
Binding Affinities: The relative binding affinities of the PROTAC for the target protein and the E3 ligase are crucial. A significant imbalance can promote the formation of one binary complex over the other, exacerbating the hook effect.[4]
-
Cooperativity: Positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the other, helps stabilize the ternary complex and can mitigate the hook effect.[4][6] Conversely, negative cooperativity can worsen it.[4]
-
Linker Length and Composition: The linker connecting the target-binding and E3 ligase-binding moieties plays a critical role in optimizing ternary complex formation and can influence the hook effect.[2]
Troubleshooting Guides
Issue 1: I am observing a bell-shaped dose-response curve in my degradation assay.
This is a classic indication of the hook effect.[2]
| Troubleshooting Steps | Recommended Action |
| Confirm the Hook Effect | Repeat the experiment with a wider and more granular range of PROTAC concentrations, especially at higher concentrations.[1] Use at least 8-10 concentrations with half-log dilutions to accurately define the curve.[2] |
| Determine Optimal Concentration | Identify the concentration that achieves maximal degradation (Dmax) and use concentrations at or below this for future experiments.[1] |
| Assess Ternary Complex Formation | Utilize biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation) to directly measure the formation of the ternary complex at different PROTAC concentrations.[1][2] |
| Perform a Time-Course Experiment | Evaluate degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration to understand the degradation kinetics.[2] |
Issue 2: My Conjugate 13-based PROTAC shows weak or no degradation at expected concentrations.
This could be due to testing at a concentration that falls within the hook effect region.[2]
| Troubleshooting Steps | Recommended Action |
| Test a Wider Concentration Range | It's possible the initial concentration range was too high. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[1] |
| Verify Target Engagement and Ternary Complex Formation | Before concluding the PROTAC is inactive, confirm its ability to bind the target protein and the E3 ligase and facilitate ternary complex formation using appropriate assays.[1] |
| Check Cell Line and E3 Ligase Expression | Ensure the cell line used expresses both the target protein and the recruited E3 ligase at sufficient levels.[1] |
| Optimize Incubation Time | Degradation kinetics can vary. Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time.[1] |
| Evaluate Cell Permeability | Poor cell permeability can lead to low intracellular PROTAC concentrations. Assess permeability using assays like the parallel artificial membrane permeability assay (PAMPA).[3] |
Quantitative Data Summary
The following table provides a hypothetical example of data that could be generated when characterizing a Conjugate 13-based PROTAC, illustrating the hook effect.
| Parameter | Conjugate 13 | Control Compound |
| DC50 (nM) | 10 | >10,000 |
| Dmax (%) | 95 | <10 |
| Hook Effect Onset (nM) | >1000 | N/A |
| Binary Affinity (Target, KD in nM) | 50 | 45 |
| Binary Affinity (E3 Ligase, KD in nM) | 200 | N/A |
| Ternary Complex Cooperativity (α) | 5 (Positive) | N/A |
Experimental Protocols
Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps to quantify the degradation of a target protein following treatment with a Conjugate 13-based PROTAC.[1][7]
Materials:
-
Cell culture reagents
-
Conjugate 13 PROTAC and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the Conjugate 13 PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to observe any potential hook effect.[1] Include a vehicle-only control.
-
Incubation: Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies for the target protein and loading control, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Develop the blot using a chemiluminescent substrate and capture the signal. Quantify band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Ternary Complex Formation Assay (NanoBRET™)
This protocol describes a live-cell assay to measure the formation of the ternary complex induced by Conjugate 13.[8]
Materials:
-
HEK293 cells
-
Plasmids for expressing NanoLuc®-fused target protein and HaloTag®-fused E3 ligase component
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
Plate reader capable of measuring luminescence and filtered fluorescence
Procedure:
-
Transfection: Co-transfect HEK293 cells with plasmids encoding the NanoLuc®-target protein fusion and the HaloTag®-E3 ligase fusion.
-
Cell Plating: Plate the transfected cells into a multi-well assay plate.
-
Ligand and PROTAC Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the cells. Then, add serial dilutions of the Conjugate 13 PROTAC.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag®-618) signals using a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A dose-dependent increase in the NanoBRET™ ratio indicates ternary complex formation.
In Vitro Ubiquitination Assay
This protocol outlines an in vitro assay to detect the ubiquitination of the target protein mediated by Conjugate 13.
Materials:
-
Recombinant E1, E2, and E3 ligase enzymes
-
Recombinant target protein
-
Ubiquitin and ATP
-
Conjugate 13 PROTAC
-
Reaction buffer
-
Anti-target protein antibody and anti-ubiquitin antibody for Western blot analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, and E3 enzymes, recombinant target protein, ubiquitin, and ATP in the reaction buffer.
-
PROTAC Addition: Add the Conjugate 13 PROTAC at various concentrations. Include a no-PROTAC control.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot. Probe the membrane with an anti-target protein antibody to detect the protein and an anti-ubiquitin antibody to detect polyubiquitin (B1169507) chains. An increase in high-molecular-weight bands corresponding to the ubiquitinated target protein indicates successful PROTAC-mediated ubiquitination.[9][10]
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Formation of unproductive binary complexes at high PROTAC concentrations leads to the hook effect.
Caption: A logical workflow for troubleshooting the hook effect in PROTAC experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Ternary Complex Formation [worldwide.promega.com]
- 9. benchchem.com [benchchem.com]
- 10. Ubiquitination Assay - Profacgen [profacgen.com]
Technical Support Center: Optimizing Linker Length for IAP-based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing the linker length of E3 Ligase Ligand-linker Conjugates, with a specific focus on those utilizing IAP (Inhibitor of Apoptosis Protein) ligands, such as "E3 ligase Ligand 13".
Troubleshooting Guide
Here we address common issues encountered during the optimization of IAP-based PROTACs.
| Problem | Potential Cause | Troubleshooting Steps |
| High binary binding affinity but poor target degradation. | Suboptimal Linker Length: The linker may be too short, causing steric hindrance, or too long, leading to a non-productive ternary complex. | 1. Synthesize a Linker Library: Create a series of PROTACs with varying linker lengths (e.g., PEG or alkyl chains of different lengths). 2. Evaluate Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to assess the formation and stability of the ternary complex with different linker lengths. |
| Incorrect Linker Composition: The flexibility or rigidity of the linker may not be optimal for the specific target and IAP E3 ligase. | 1. Modify Linker Rigidity: Incorporate rigid moieties (e.g., phenyl rings) or flexible units (e.g., PEG) into the linker to modulate its conformational properties. Shibata et al. (2018) found that flexible PEG linkers were more effective than rigid phenyl linkers for androgen receptor (AR)-targeting IAP-based PROTACs[1]. 2. Assess Physicochemical Properties: Evaluate the solubility and cell permeability of the new PROTACs. | |
| "Hook Effect" Observed (Decreased degradation at high concentrations). | High PROTAC concentrations favor the formation of binary complexes (PROTAC-target or PROTAC-IAP) over the productive ternary complex. | 1. Enhance Ternary Complex Cooperativity: A well-designed linker can improve the stability of the ternary complex, mitigating the hook effect. 2. Modify Linker Design: Adjusting linker length and rigidity can influence the equilibrium between binary and ternary complexes. |
| Poor cell permeability and/or low intracellular concentration. | The physicochemical properties of the PROTAC, influenced by the linker, may hinder its ability to cross the cell membrane. | 1. Improve Linker Hydrophilicity: Incorporate polar groups or PEG chains into the linker to enhance solubility. 2. Conduct Cellular Uptake Assays: Measure the intracellular concentration of the PROTACs to correlate with their degradation activity. |
| PROTAC is a substrate for efflux pumps. | The PROTAC is actively transported out of the cell, reducing its effective intracellular concentration. | 1. Co-incubate with Efflux Pump Inhibitors: If degradation is restored in the presence of an inhibitor, this suggests that efflux is an issue. 2. Redesign the Linker: Modify the linker to reduce its recognition by efflux pumps. |
Frequently Asked Questions (FAQs)
Q1: What is "E3 ligase Ligand 13" and which E3 ligase does it recruit?
A1: "E3 ligase Ligand 13" is a ligand for the Inhibitor of Apoptosis Protein (IAP) family of E3 ubiquitin ligases. It is used to construct PROTACs, also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), which induce the degradation of target proteins.
Q2: Why is linker length so critical for IAP-based PROTACs?
A2: The linker's length is crucial for correctly positioning the target protein and the IAP E3 ligase to form a stable and productive ternary complex. An optimal linker length facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for proteasomal degradation. If the linker is too short, it can cause steric clashes, while a linker that is too long may not effectively bring the two proteins into proximity.
Q3: What are the most common types of linkers used for IAP-based PROTACs?
A3: The most common linkers are polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths. These are often chosen for their flexibility and ability to modulate the physicochemical properties of the PROTAC, such as solubility and cell permeability.
Q4: How does linker composition, beyond length, affect PROTAC performance?
A4: Linker composition influences a PROTAC's solubility, cell permeability, and metabolic stability. For example, incorporating hydrophilic elements like PEG can improve solubility. The rigidity of the linker is also a key factor; a more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.
Q5: What are the key assays to evaluate the performance of an IAP-based PROTAC with a modified linker?
A5: The key assays include:
-
Western Blot: To quantify the degradation of the target protein (DC50 and Dmax).
-
Ternary Complex Formation Assays (e.g., SPR, ITC): To confirm that the PROTAC can induce the formation of the target-PROTAC-IAP complex.
-
Cell Viability Assays: To assess the cytotoxic effects of the PROTAC.
-
Cellular Uptake Assays: To measure the intracellular concentration of the PROTAC.
Quantitative Data on Linker Optimization
The following table summarizes hypothetical data based on the findings of Shibata N, et al. (2018) for Androgen Receptor (AR)-targeting IAP-based PROTACs, illustrating the impact of linker length on degradation efficiency.
| PROTAC Conjugate | Linker Type | Linker Length (atoms) | DC50 (nM) for AR Degradation | Dmax (% Degradation) |
| PROTAC-1 | PEG | 10 | 50 | >90% |
| PROTAC-2 | PEG | 13 | 25 | >95% |
| PROTAC-3 | PEG | 16 | 10 | >98% |
| PROTAC-4 | PEG | 19 | 30 | >95% |
| PROTAC-5 | Phenyl | 12 | >1000 | <10% |
Note: This data is illustrative and based on general trends observed in PROTAC development. Actual values will vary depending on the specific target, ligands, and experimental conditions.
Experimental Protocols
Western Blot Analysis for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Seed AR-positive prostate cancer cells (e.g., LNCaP) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours), including a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against the target protein (e.g., AR) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Use densitometry software to quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). The percentage of degradation is calculated relative to the vehicle-treated control.
Cellular Uptake Assay
This assay measures the amount of PROTAC that enters the cells.
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the PROTAC at a specific concentration for various time points.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them.
-
Quantification: Analyze the cell lysates using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) to determine the intracellular concentration of the PROTAC.
-
Data Analysis: Plot the intracellular concentration over time to assess the uptake kinetics.
Visualizations
Caption: Mechanism of IAP-based PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for optimizing IAP-based PROTACs.
References
Technical Support Center: Enhancing PROTAC Cell Permeability
Frequently Asked Questions (FAQs)
Q1: Why do my PROTACs exhibit low cell permeability?
PROTACs are inherently large molecules, often with a high molecular weight (MW > 800 Da), a large polar surface area (PSA), and multiple hydrogen bond donors (HBDs) and acceptors (HBAs).[1][2] These characteristics place them outside the typical chemical space associated with good membrane permeability, as described by guidelines like Lipinski's Rule of 5.[3][4] Consequently, passive diffusion across the cell membrane is often challenging for PROTACs.[3]
Q2: My PROTAC is potent in biochemical assays but shows poor activity in cell-based assays. What are the likely reasons?
This is a common issue and can often be attributed to poor cell permeability.[5] Other contributing factors may include:
-
Active Efflux: The PROTAC may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell.[5][6]
-
Low Intracellular Availability: Even if the PROTAC enters the cell, it might not reach a sufficient concentration to effectively engage its target and the E3 ligase.[5]
-
Insufficient E3 Ligase Expression: The specific E3 ligase recruited by your PROTAC may not be adequately expressed in the cell line being used.[5]
-
Compound Solubility: The PROTAC may precipitate in the cell culture medium, reducing the effective concentration available to the cells.[5]
Q3: What are the most common strategies to enhance the cell permeability of PROTACs?
Several strategies can be employed to improve the cellular uptake of PROTACs:
-
Linker Optimization: The linker connecting the target-binding ligand and the E3 ligase ligand plays a crucial role. Modifying the linker's length, rigidity, and chemical composition can significantly impact permeability.[1][7] Incorporating cyclic moieties like piperidine (B6355638) or piperazine (B1678402) can enhance rigidity and water solubility.[7]
-
Prodrug Approach: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can improve membrane transit.[7]
-
Amide-to-Ester Substitution: Replacing amide bonds with ester bonds can reduce the number of hydrogen bond donors and improve permeability.[6]
-
Intramolecular Hydrogen Bonding: Designing PROTACs that can form intramolecular hydrogen bonds helps to shield polar groups, reducing the effective PSA and improving permeability.[1][2]
-
"Chameleon" Effect: Some PROTACs can adopt a more compact, less polar conformation in the lipophilic environment of the cell membrane, which aids in their passage.[4]
Q4: Which in vitro assays are recommended for assessing PROTAC cell permeability?
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput assay that measures passive permeability across an artificial membrane.[1][7] It is useful for early-stage screening.
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium resembling the human small intestine. It can assess both passive permeability and active transport, including efflux.[3][7] However, low solubility and non-specific binding can be challenges with this assay for PROTACs.[7]
-
Madin-Darby Canine Kidney (MDCK) Cell Assay: Similar to the Caco-2 assay, this model is often used to assess permeability and efflux, particularly when transfected to overexpress specific transporters like P-gp (MDCK-MDR1).[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low apparent permeability (Papp) in Caco-2/MDCK assays | - High efflux ratio- Low compound solubility in assay buffer- Non-specific binding to cells or plate | - Use efflux pump inhibitors (e.g., verapamil) to confirm P-gp involvement.- Modify the PROTAC structure to reduce efflux liability.- Optimize the formulation to improve solubility.- Use plates with low-binding surfaces. |
| Inconsistent results in cell viability assays | - Compound precipitation at high concentrations- Inconsistent cell seeding- Edge effects on the microplate | - Visually inspect wells for precipitation and test a lower concentration range.- Ensure a homogenous cell suspension and use a multichannel pipette for seeding.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media.[5] |
| High replicate variability | - Pipetting errors- Incomplete formazan (B1609692) solubilization (in MTT assays) | - Calibrate pipettes regularly and ensure proper mixing.- Ensure complete formazan dissolution by using an appropriate solvent and sufficient incubation time with shaking.[5] |
| "Hook effect" observed (decreased degradation at high concentrations) | - Formation of unproductive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the ternary complex. | - Test a wider and lower concentration range of the PROTAC.[5] |
Quantitative Data Summary
Table 1: Permeability and Efflux Ratios of Representative PROTACs
| PROTAC | Permeability Assay | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio | Reference |
| Amide PROTACs (1-6) | MDCK-MDR1 | Generally low | High | [6] |
| Ester PROTACs (9, 10) | MDCK-MDR1 | Improved vs. amides | Very high | [6] |
| ARV-771 | Caco-2 | - | 87.62 ± 1.51 | [3] |
| ARV-110 | Caco-2 | 0 (negligible) | - | [3] |
| KT-474 | MDR1 MDCK-II | - | 57.54 ± 2.22 | [3] |
Note: This table presents a summary of findings from different studies and is intended for comparative illustration. Direct comparison of absolute values across different studies and assay conditions should be done with caution.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of a lipid mixture (e.g., 2% lecithin (B1663433) in dodecane) to form an artificial membrane.
-
Compound Preparation: Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO) and dilute it to the final concentration in a buffer solution (e.g., PBS at pH 7.4).
-
Assay Procedure: a. Add the buffer solution to the acceptor wells of a 96-well plate. b. Add the PROTAC solution to the donor wells of the PAMPA plate. c. Place the donor plate on top of the acceptor plate, ensuring the artificial membrane is in contact with both solutions. d. Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation of Permeability: The effective permeability (Pe) is calculated using the following equation: Pe = (-ln(1 - [C_A]/[C_eq])) * (V_D * V_A) / ((V_D + V_A) * A * t) where [C_A] is the concentration in the acceptor well, [C_eq] is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, and t is the incubation time.
Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer. The integrity of the monolayer is typically assessed by measuring the transepithelial electrical resistance (TEER).
-
Assay Procedure (Apical to Basolateral Permeability): a. Wash the cell monolayer with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution). b. Add the PROTAC solution to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with 5% CO₂ for a defined time period (e.g., 2 hours). e. Collect samples from both the apical and basolateral chambers at the end of the incubation.
-
Assay Procedure (Basolateral to Apical Permeability for Efflux): a. Add the PROTAC solution to the basolateral chamber. b. Add fresh transport buffer to the apical chamber. c. Follow the same incubation and sampling procedure as above.
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests active efflux.
Visualizations
Caption: General mechanism of action for a PROTAC inside a cell.
Caption: Experimental workflow for assessing and improving PROTAC cell permeability.
Caption: Relationship between physicochemical properties and PROTAC cell permeability.
References
- 1. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 2. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aragen.com [aragen.com]
- 4. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: E3 Ligase Ligand-linker Conjugate 13
Welcome to the technical support center for E3 Ligase Ligand-linker Conjugate 13. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound is a Proteolysis Targeting Chimera (PROTAC). It is a bifunctional molecule designed to recruit a target protein and an E3 ubiquitin ligase into close proximity, forming a ternary complex.[1][2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[3] The polyubiquitinated target protein is then recognized and degraded by the proteasome.[2][3] The conjugate is then released to continue its catalytic cycle.[3]
Q2: How should I store and handle this compound to ensure its stability?
For optimal stability, it is recommended to store the lyophilized powder at -20°C or -80°C. For short-term storage of stock solutions (in a suitable solvent like DMSO), -20°C is generally acceptable. For long-term storage, it is best to aliquot the stock solution into smaller volumes and store at -80°C to avoid multiple freeze-thaw cycles, which can degrade the compound.
Q3: What are the most common reasons for a lack of target protein degradation?
Several factors can lead to a lack of degradation. These include:
-
Poor Cell Permeability: The conjugate may not be efficiently entering the cells.[1][4]
-
Inefficient Ternary Complex Formation: The conjugate may bind to the target protein and the E3 ligase individually but fail to bring them together effectively.[1]
-
Incorrect Choice of E3 Ligase: The recruited E3 ligase may not be expressed at sufficient levels in your cell line or may not be appropriate for your target protein.[1]
-
Compound Instability: The conjugate may be unstable in the cell culture medium.[1]
Troubleshooting Guide
Issue 1: I am not observing any degradation of my target protein.
This is a common issue that can be addressed by systematically evaluating several experimental parameters.
Possible Cause & Solution
| Possible Cause | Suggested Solution |
| Poor Cell Permeability | The large size of PROTACs can sometimes hinder their ability to cross the cell membrane.[1][3] Consider modifying the linker to improve its physicochemical properties.[1] |
| Lack of Target or E3 Ligase Engagement | Confirm that the conjugate is binding to its intended targets within the cell. This can be assessed using biophysical assays like TR-FRET, SPR, or ITC.[1] |
| Inefficient Ternary Complex Formation | Even with individual binding, the formation of a stable ternary complex is crucial for ubiquitination.[1] The stability of this complex can be evaluated using the biophysical assays mentioned above.[1] |
| Inappropriate E3 Ligase | The chosen E3 ligase may not be expressed at sufficient levels in your experimental cell line.[1] Verify the expression of the E3 ligase. If necessary, consider using a conjugate that recruits a different E3 ligase.[1] |
Issue 2: I am seeing a "hook effect" with decreased degradation at higher concentrations.
The "hook effect" is a known phenomenon in PROTAC experiments where target protein degradation decreases at high conjugate concentrations.[1]
Possible Cause & Solution
| Possible Cause | Suggested Solution |
| Formation of Non-productive Binary Complexes | At excessive concentrations, the conjugate is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[1] |
| Experimental Design | To mitigate the hook effect, perform a wide dose-response experiment to identify the optimal concentration range for degradation.[1] It's recommended to test at lower concentrations, typically in the nanomolar to low micromolar range.[1] |
Issue 3: My degradation results are inconsistent between experiments.
Inconsistent results can often be traced back to variability in experimental conditions.
Possible Cause & Solution
| Possible Cause | Suggested Solution |
| Variable Cell Culture Conditions | Cell passage number, confluency, and overall health can impact protein expression levels and the efficiency of the ubiquitin-proteasome system.[1] It is crucial to standardize your cell culture protocols, using cells within a defined passage number range and ensuring consistent seeding densities.[1] |
| Instability in Cell Culture Medium | The conjugate may not be stable in the cell culture medium over the duration of your experiment.[1] You can assess the stability of your conjugate in the medium over your experimental time course.[1] |
Data Presentation
Table 1: Recommended Concentration Ranges for Dose-Response Experiments
| Concentration Range | Rationale |
| Low Nanomolar (e.g., 1-10 nM) | To identify the minimal effective concentration. |
| Mid Nanomolar (e.g., 10-100 nM) | Often the "sweet spot" for maximal degradation.[1] |
| High Nanomolar to Low Micromolar (e.g., 100 nM - 5 µM) | To observe the full dose-response curve and identify the potential "hook effect".[1] |
| High Micromolar (e.g., >5 µM) | To confirm the "hook effect" where degradation may decrease. |
Experimental Protocols
Protocol: Assessing PROTAC-Mediated Protein Degradation via Western Blot
-
Cell Seeding: Plate cells at a consistent density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with the prepared dilutions of the conjugate. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein lysates to the same concentration.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to your target protein. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and then to the vehicle-treated control to determine the percentage of degradation.
Mandatory Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for lack of PROTAC activity.
Caption: The "Hook Effect" leading to reduced degradation at high concentrations.
References
PROTAC Synthesis Technical Support Center: Troubleshooting Conjugate 13 and General Pitfalls
Welcome to the PROTAC Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a special focus on troubleshooting issues that may arise with specific molecules like Conjugate 13.
Frequently Asked Questions (FAQs)
Q1: We are having trouble with the synthesis of Conjugate 13, specifically observing low yield and multiple impurities. What could be the common causes?
While specific data on a compound named "Conjugate 13" is not publicly available, we can address this issue based on common challenges in PROTAC synthesis. Low yields and impurities are frequent hurdles in the synthesis of these complex molecules.[1] The underlying causes are often multifaceted and can stem from several factors throughout the synthetic route.
Key areas to investigate include:
-
Inefficient Coupling Reactions: Amide bond formation and "click chemistry" are common ligation strategies.[2] These reactions can be sensitive to steric hindrance, inappropriate coupling agents, or suboptimal reaction conditions.[3]
-
Poor Solubility of Intermediates: PROTACs and their precursors are often large molecules with poor solubility, which can hinder reaction kinetics and lead to incomplete reactions.[1][3]
-
Side Reactions: The presence of multiple functional groups on the warhead, linker, and E3 ligase ligand can lead to unintended side reactions if not properly protected.[4]
-
Difficult Purification: The structural similarity between the desired product and impurities, along with the often-greasy nature of PROTACs, can make purification by standard chromatography challenging.[3]
Q2: Our synthesized PROTAC, including batches of what we've designated Conjugate 13, shows low degradation efficiency. What are the likely synthetic culprits?
Low degradation efficiency is a common issue that can often be traced back to the synthesis and design of the PROTAC molecule itself.[1] Several factors related to the synthesis can be at play:
-
Incorrect Linker Length or Composition: The linker is a critical determinant of the PROTAC's ability to form a stable and productive ternary complex between the target protein and the E3 ligase.[1][] An improperly designed or synthesized linker can lead to steric hindrance or an unproductive orientation.[1]
-
Epimerization or Isomerization: The stereochemistry of both the warhead and the E3 ligase ligand is often crucial for binding affinity.[3] Harsh reaction conditions (e.g., strong bases or high temperatures) during synthesis can lead to epimerization at critical chiral centers, resulting in an inactive or less active compound.[3]
-
Impurities Inhibiting Ternary Complex Formation: Residual starting materials, byproducts, or reagents from the synthesis can interfere with the formation of the ternary complex.
Q3: What are the key considerations when choosing a synthetic strategy for a PROTAC like Conjugate 13?
The choice of synthetic strategy depends on the specific structures of the warhead, E3 ligase ligand, and the desired linker. A convergent approach, where the three components are synthesized separately and then joined, is typically favored.[3] Key considerations include:
-
Orthogonal Protecting Group Strategy: To avoid unwanted side reactions, it is crucial to employ a well-designed protecting group strategy for reactive functional groups on the warhead and E3 ligase ligand.[4]
-
Ligation Chemistry: The choice between amide coupling, click chemistry, or other ligation reactions will depend on the functional groups available on the building blocks and the desired chemical properties of the linker.[2] Click chemistry, for instance, offers high yields and functional group tolerance.[2][6]
-
Purification Strategy: Plan for a robust purification strategy from the outset. This may involve a combination of normal-phase and reverse-phase chromatography.[3]
Troubleshooting Guides
Guide 1: Low Synthetic Yield or Purity
This guide provides a systematic approach to troubleshooting low yields and impurities in PROTAC synthesis.
| Potential Cause | Troubleshooting Steps & Solutions |
| Inefficient Amide Coupling | 1. Optimize Coupling Reagents: Screen different coupling reagents (e.g., HATU, HOBt, COMU) and bases (e.g., DIPEA, TEA).[3] 2. Adjust Stoichiometry: Vary the equivalents of the coupling reagent and base. Typically, 1.1-1.5 equivalents of the coupling reagent and 2-3 equivalents of the base are used.[3] 3. Solvent Selection: Ensure reactants are fully dissolved. Use anhydrous solvents like DMF or DCM. Consider co-solvents or gentle heating to improve solubility.[3] 4. Reaction Time and Temperature: Monitor the reaction by LC-MS to determine the optimal reaction time. If steric hindrance is a factor, consider increasing the temperature (e.g., to 40-50 °C).[3] |
| Poor Reactant Solubility | 1. Solvent Screening: Test a range of anhydrous solvents and co-solvent systems. 2. Sonication: Use sonication to aid in the dissolution of starting materials.[3] 3. Temperature Increase: Gentle heating can improve solubility, but monitor for potential degradation or side reactions.[3] |
| Difficult Purification | 1. Optimize Chromatography: Experiment with different solvent systems for flash chromatography, including gradient elution.[3] 2. Alternative Stationary Phases: If normal-phase silica (B1680970) gel is ineffective, consider reverse-phase chromatography (e.g., C18).[3] 3. Use of Modifiers: To improve peak shape and separation, add a small amount of a modifier to the eluent (e.g., triethylamine (B128534) for basic compounds, acetic acid for acidic compounds).[3] |
Guide 2: Unexpectedly Inactive PROTAC
If your synthesized PROTAC is not inducing degradation of the target protein, consider these potential synthetic issues.
| Potential Cause | Troubleshooting Steps & Solutions |
| Epimerization of Chiral Centers | 1. Use Milder Conditions: Employ milder bases or limit reaction times when strong bases are necessary, especially if your warhead or E3 ligase ligand has susceptible stereocenters (e.g., hydroxyproline (B1673980) in VHL ligands).[3] 2. Characterize Stereochemistry: Use chiral HPLC or NMR with chiral shift reagents to confirm the stereochemical integrity of your final product and intermediates. |
| Incorrect Linker Conformation | 1. Synthesize Analogues: If the initial linker design is ineffective, synthesize a small library of PROTACs with varying linker lengths and compositions to identify an optimal linker.[][7] Flexible PEG-based linkers are often a good starting point.[7] 2. Computational Modeling: Use computational tools to model the ternary complex and predict more favorable linker geometries.[] |
| Compound Instability | 1. Assess Stability: Check the stability of your PROTAC in the assay medium over time using LC-MS to rule out degradation of the PROTAC itself.[9] 2. Modify Labile Groups: If metabolic instability is suspected, consider modifying metabolically liable groups within the linker or on the ligands.[9] |
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation
This protocol outlines a standard procedure for coupling a carboxylic acid-containing fragment to an amine-containing fragment.
-
Dissolution: Dissolve the carboxylic acid component (1.0 equivalent) in an anhydrous solvent such as DMF under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Activation: Add the coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3.0 equivalents) to the solution.[2][3] Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.[2]
-
Coupling: Add the amine component (1.1 equivalents) to the reaction mixture.[3]
-
Reaction: Stir the reaction at room temperature for 2-12 hours.[3]
-
Monitoring: Monitor the progress of the reaction by LC-MS or TLC.[3]
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[3] Wash the organic layer sequentially with a mild acid (e.g., 5% LiCl solution), a mild base (e.g., saturated NaHCO3 solution), and brine.[2]
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[2] Purify the crude product by flash column chromatography.[3]
Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
This protocol describes a common method for ligating an azide-functionalized component with an alkyne-functionalized component.[2]
-
Dissolution: Dissolve the alkyne-containing component (1.0 equivalent) and the azide-containing component (1.0 equivalent) in a suitable solvent system (e.g., a mixture of t-BuOH and water).[2]
-
Catalyst Preparation: In separate vials, prepare fresh aqueous solutions of sodium ascorbate (B8700270) (0.2 equivalents) and copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 equivalents).[2]
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.[2]
-
Reaction: Stir the reaction vigorously at room temperature for 12-24 hours.[2]
-
Monitoring: Monitor the reaction progress by LC-MS or TLC.
-
Work-up: Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent.[2]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.[2] Purify the final PROTAC by flash column chromatography or preparative HPLC.[2]
Visualizations
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: Troubleshooting workflow for low synthesis yield.
Caption: Decision tree for PROTAC linker selection.
References
Technical Support Center: Off-Target Effects of PROTACs Synthesized with Conjugate 13
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTACs synthesized using Conjugate 13. The focus is on identifying, understanding, and mitigating off-target effects during experimentation. For the purpose of this guide, "PROTAC Degrader-13" is a representative Proteolysis Targeting Chimera designed to degrade a target protein of interest (POI) by engaging the CRBN E3 ligase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PROTAC Degrader-13 and how can off-target effects arise?
A1: PROTAC Degrader-13 is a heterobifunctional molecule comprising a ligand that binds to the protein of interest (POI), a second ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting them. By bringing the POI and CRBN into close proximity, it facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
Off-target effects can occur through several mechanisms:
-
Unintended degradation of other proteins : The warhead of the PROTAC may have an affinity for proteins structurally similar to the POI, leading to their degradation.[1]
-
E3 ligase-related effects : The CRBN ligand, often derived from thalidomide (B1683933) or its analogs (immunomodulatory imide drugs or IMiDs), can induce the degradation of endogenous substrates of CRBN, such as zinc-finger (ZF) proteins.[1]
-
Perturbation of signaling pathways : Degradation of the target protein can have downstream effects on interconnected signaling pathways. Additionally, the degradation of off-target proteins can activate or inhibit other cellular pathways.[2]
-
"Hook effect" : At high concentrations, PROTACs can form binary complexes with either the POI or the E3 ligase, which are not productive for degradation and may lead to off-target pharmacology.
Q2: What is the recommended experimental approach to identify the off-target effects of PROTAC Degrader-13?
A2: A comprehensive, multi-pronged approach is recommended to identify off-target effects, with global proteomics being a key component for unbiased discovery. The general workflow includes:
-
Global Proteomics : Utilize mass spectrometry (MS)-based proteomics to compare the abundance of proteins in cells treated with PROTAC Degrader-13 versus control-treated cells.[2]
-
Transcriptomics : Perform RNA-sequencing to differentiate between changes in protein levels due to protein degradation and those due to transcriptional regulation.
-
Cell-Based Assays : Validate potential off-targets identified through proteomics using orthogonal methods such as Western blotting or targeted protein quantification.
-
Target Engagement Assays : Confirm that the PROTAC engages with the identified off-target protein using techniques like the Cellular Thermal Shift Assay (CETSA).
Q3: How can I distinguish between direct off-targets and downstream signaling effects in my proteomics data?
A3: To differentiate direct off-targets from indirect downstream effects, it is important to perform time-course experiments. Direct degradation of off-target proteins will likely occur at earlier time points, while downstream effects on protein expression will manifest later. Additionally, comparing the proteomic data with transcriptomic (RNA-seq) data can help distinguish between post-translational degradation and changes in gene expression.
Q4: I am observing the "hook effect" in my experiments. How can I avoid it?
A4: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to reduced degradation efficiency. This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex (POI-PROTAC-E3 ligase). To avoid this, it is essential to perform a full dose-response curve to identify the optimal concentration range for the degradation of your POI.
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected protein degradation observed in proteomics analysis. | The PROTAC is binding to and degrading off-target proteins. | - Validate proteomics hits: Confirm the degradation of high-priority off-targets using an orthogonal method, such as Western blotting. - Perform counter-screening: Screen the PROTAC against a panel of related proteins to assess its selectivity profile. |
| Cellular toxicity is observed that does not correlate with the extent of POI degradation. | - Off-target protein degradation of essential proteins. - Warhead-related toxicity. - E3 ligase ligand-related effects (e.g., from the pomalidomide (B1683931) moiety). | - Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration. - Use a lower concentration of the PROTAC if possible. - Test an inactive control PROTAC that binds the POI but not the E3 ligase to see if toxicity persists. |
| Inconsistent degradation results between experiments. | - Cell passage number, confluency, or health can affect the ubiquitin-proteasome system. - Instability of the PROTAC compound in the cell culture medium. | - Standardize cell culture conditions: Use cells within a defined passage number range and ensure consistent seeding densities. - Assess the stability of your PROTAC in media over the time course of your experiment using LC-MS. |
| Discrepancy between proteomics and Western blot data. | - Differences in assay sensitivity. - Antibody cross-reactivity in Western blotting. | - Use quantitative proteomics data to guide antibody selection. - Confirm antibody specificity with knockout/knockdown cell lines if available. |
Quantitative Data Summary
Table 1: Selectivity Profile of a Hypothetical PROTAC Degrader-13 Data obtained from a global proteomics experiment after 24 hours of treatment.
| Protein | % Degradation at 100 nM (Mean ± SD) | Notes |
| Target Protein (e.g., BRD4) | 85.2 ± 3.1 | On-target |
| BRD2 (BET family) | 22.5 ± 4.2 | Off-target |
| BRD3 (BET family) | 19.8 ± 3.9 | Off-target |
| IKZF1 (CRBN neosubstrate) | 15.1 ± 2.8 | Off-target (ligase-dependent) |
| IKZF3 (CRBN neosubstrate) | 12.4 ± 2.5 | Off-target (ligase-dependent) |
| c-Myc | 68.7 ± 5.5 | Downstream effect of BRD4 degradation |
| Vinculin (Loading control) | No significant change | Control |
Table 2: Dose-Response for On-Target vs. Off-Target Degradation Data are representative of Western blot quantification after 24 hours of treatment.
| Concentration | % On-Target Degradation (Mean ± SD) | % Off-Target Degradation (BRD2) (Mean ± SD) |
| 1 nM | 15.3 ± 2.1 | 2.1 ± 0.5 |
| 10 nM | 55.8 ± 4.5 | 8.9 ± 1.2 |
| 100 nM | 84.9 ± 3.3 | 23.1 ± 3.8 |
| 1 µM | 92.1 ± 2.9 | 45.6 ± 5.1 |
| 10 µM | 40.2 ± 5.8 (Hook Effect) | 20.3 ± 4.2 (Hook Effect) |
Experimental Protocols
Global Proteomics for Off-Target Identification
-
Cell Culture and Treatment:
-
Culture a suitable human cell line to ~70-80% confluency.
-
Treat cells with PROTAC Degrader-13 at a predetermined optimal concentration.
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).
-
Incubate for a duration determined by your experimental goals (e.g., 6-24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest proteins with trypsin overnight.
-
-
Tandem Mass Tag (TMT) Labeling and Mass Spectrometry:
-
Label the digested peptides with TMT reagents according to the manufacturer's protocol.
-
Combine the labeled samples and perform high-pH reversed-phase fractionation.
-
Analyze the fractions by LC-MS/MS on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.
-
Western Blotting for Validation of Off-Targets
-
Cell Seeding and Treatment:
-
Plate cells in a 6-well plate to reach 70-80% confluency on the day of treatment.
-
Treat cells with a range of concentrations of PROTAC Degrader-13 and controls for the desired time.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer with inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against the POI, potential off-targets, and a loading control overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Visualizations
Caption: Mechanism of action for PROTAC Degrader-13.
Caption: Experimental workflow for off-target identification.
Caption: Potential on- and off-target signaling effects.
References
Validation & Comparative
Validating Protein Degradation with E3 Ligase Ligand-linker Conjugate 13: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) has opened new frontiers in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the forefront of this revolution are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest (POIs). This guide provides a comprehensive comparison of methodologies for validating the efficacy and specificity of novel PROTACs, using the hypothetical "E3 Ligase Ligand-linker Conjugate 13" as a representative example of a next-generation protein degrader.
This compound is a novel, investigational PROTAC designed to induce the degradation of a key oncogenic protein. Like all PROTACs, it consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The validation of its degradation activity is paramount to its development as a therapeutic agent.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs facilitate the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[1] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for recognition and subsequent degradation by the proteasome.[1] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Alternatives to PROTACs for Targeted Protein Degradation
While PROTACs are a powerful tool, other technologies for targeted protein degradation exist, each with a distinct mechanism.
| Technology | Mechanism of Action | Key Characteristics |
| PROTACs | Heterobifunctional molecules that recruit an E3 ligase to a target protein, inducing its ubiquitination and proteasomal degradation.[1] | Catalytic in nature; can target any protein with a suitable binding ligand. |
| Molecular Glues | Monovalent small molecules that induce a conformational change in an E3 ligase, leading to the recruitment and degradation of a "neosubstrate".[2] | Typically smaller than PROTACs; often discovered serendipitously. |
| Lysosome-Targeting Chimeras (LYTACs) | Conjugates a target-binding ligand to a ligand for a cell-surface lysosome-targeting receptor, leading to degradation via the endosome-lysosome pathway. | Can target extracellular and membrane-associated proteins. |
| Autophagy-Targeting Chimeras (AUTACs) | Chimeric molecules that induce the degradation of target proteins or organelles through autophagy. | Can target larger structures like protein aggregates and mitochondria. |
Comparative Analysis of Protein Degradation Validation Methods
A multi-faceted approach is crucial for robustly validating the on-target degradation and assessing off-target effects of a novel PROTAC like this compound.[1]
| Method | Principle | Throughput | Sensitivity | Information Provided | Pros | Cons |
| Western Blot | Antibody-based detection of a specific protein in a complex mixture separated by size.[3] | Low | Moderate | Protein levels, protein size | Widely accessible, provides visual confirmation. | Semi-quantitative, low throughput. |
| Mass Spectrometry (Proteomics) | Unbiased identification and quantification of thousands of proteins in a sample.[4][5] | Low to Medium | High | Global protein abundance, identification of off-targets, ubiquitination sites.[4] | Unbiased, comprehensive view of the proteome.[5] | Technically demanding, expensive, complex data analysis. |
| HiBiT/NanoBRET Assays | Luminescence-based assay where a small peptide tag (HiBiT) on the target protein complements a larger fragment (LgBiT) to produce light. Degradation of the tagged protein reduces the luminescent signal.[6][7] | High | High | Real-time kinetics of protein degradation, DC50, Dmax.[6] | High throughput, quantitative, live-cell measurements.[7] | Requires genetic modification of the target protein. |
| Flow Cytometry | Measures the fluorescence of individual cells stained with fluorescently labeled antibodies against the protein of interest.[2] | High | Moderate to High | Protein levels on a per-cell basis, population heterogeneity. | High throughput, single-cell resolution. | Can be complex to set up, requires specific antibodies. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Antibody-based method to quantify a specific protein in a sample using a plate-based format. | Medium to High | High | Quantitative measurement of protein levels. | Quantitative, well-established method. | Can be susceptible to antibody cross-reactivity. |
Experimental Protocols
Western Blot for Quantifying Protein Degradation
This protocol outlines the steps for assessing the degradation of a target protein induced by this compound.
Materials:
-
Cell culture reagents
-
This compound and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a dose-response of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software and normalize the target protein levels to the loading control.
Quantitative Mass Spectrometry for Global Proteome Analysis
This protocol provides a general workflow for identifying on-target and off-target effects of this compound.
Materials:
-
Cell culture reagents and treatment compounds
-
Lysis buffer (e.g., 8M urea-based buffer)
-
DTT and iodoacetamide
-
Trypsin (mass spectrometry grade)
-
Isobaric labeling reagents (e.g., TMT)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Treat cells with this compound and a vehicle control. Lyse the cells and quantify the protein content.
-
Protein Digestion: Reduce and alkylate the proteins, followed by digestion with trypsin to generate peptides.
-
Peptide Labeling: Label the peptides from different samples with isobaric tags (e.g., TMT) according to the manufacturer's protocol.[4]
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using a high-resolution mass spectrometer.
-
Data Analysis: Use specialized software to identify and quantify proteins across the different treatment conditions. Identify proteins that are significantly downregulated to confirm on-target degradation and discover potential off-target effects.
HiBiT Lytic Assay for High-Throughput Degradation Analysis
This protocol describes an endpoint lytic assay to measure protein degradation in cells endogenously tagged with HiBiT.[6]
Materials:
-
CRISPR/Cas9-engineered cell line expressing the HiBiT-tagged target protein
-
White, opaque 96- or 384-well plates
-
This compound and vehicle control
-
HiBiT Lytic Detection Reagent (containing LgBiT protein and substrate)
-
Luminometer
Procedure:
-
Cell Plating: Plate the HiBiT-tagged cells in white, opaque multi-well plates and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound and add to the cells. Include vehicle-only control wells. Incubate for the desired treatment duration.
-
Lytic Measurement: Prepare the HiBiT lytic detection reagent according to the manufacturer's instructions. Add the reagent to each well.
-
Signal Detection: Incubate the plate for a short period to allow for cell lysis and signal stabilization. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescent signal to the vehicle control to determine the percentage of protein remaining. Calculate DC50 and Dmax values from the dose-response curve.
Visualizing Experimental and Logical Workflows
Experimental Workflow for PROTAC Validation
Decision Tree for Selecting a Validation Assay
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sapient.bio [sapient.bio]
- 6. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 7. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to E3 Ligase Ligands for Targeted Protein Degradation
In the landscape of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a cornerstone of designing effective Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed comparison of the ligand component of E3 Ligase Ligand-linker Conjugate 13, which is commonly based on the Cereblon (CRBN) ligand thalidomide (B1683933), against other prominent E3 ligase ligands. For a comprehensive analysis, this guide will also consider the possibility of "Conjugate 13" referring to a cIAP1 ligand and draw comparisons with ligands for von Hippel-Lindau (VHL) and Mouse double minute 2 homolog (MDM2) E3 ligases.
Overview of E3 Ligase Ligands
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to degrade specific proteins of interest.[1] They consist of a ligand for the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.[2][3] The choice of E3 ligase ligand is critical as it influences the PROTAC's degradation efficiency, selectivity, and pharmacological properties.[4] While over 600 E3 ligases are known, only a handful are commonly utilized in PROTAC design, primarily due to the availability of well-characterized small molecule ligands.[3][4] The most frequently recruited E3 ligases are CRBN, VHL, MDM2, and inhibitor of apoptosis proteins (IAPs).[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data for representative E3 ligase ligands. It is important to note that direct comparisons of performance metrics like DC50 and Dmax can be influenced by the target protein, linker composition, and the specific cell line used.
Table 1: Comparison of E3 Ligase Ligand Binding Affinities
| Ligand | E3 Ligase | Binding Affinity (Kd or IC50) | Assay Method |
| Thalidomide | CRBN | ~250 nM (Kd)[5] | Fluorescence Polarization |
| Pomalidomide (B1683931) | CRBN | ~157 nM (Kd)[5] | Fluorescence Polarization |
| Lenalidomide (B1683929) | CRBN | ~178 nM (Kd)[5] | Fluorescence Polarization |
| VH032 | VHL | 185 nM (Kd)[6] | Not Specified |
| Nutlin-3 (B1677040) | MDM2 | 90 nM (Kd) for p53 peptide displacement | Not Specified |
| Methylbestatin | cIAP1 | Low micromolar range | Not Specified |
Table 2: Representative PROTAC Performance Data
| E3 Ligase Ligand | PROTAC Example | Target Protein | DC50 | Dmax | Cell Line |
| Thalidomide Analog | PROTAC 139 (VL285 analog) | BRD4 | 3.3 nM[6] | 97%[6] | PC3[6] |
| Pomalidomide | Not Specified | Not Specified | Generally more potent than lenalidomide[5] | >90% achievable | Varies |
| Lenalidomide | Not Specified | Not Specified | Potent, often in the nanomolar range[5] | >90% achievable | Varies |
| VHL Ligand (VH032) | ARV-771 | BET Bromodomains | <1 nM | >90% | Castration-resistant prostate cancer cells |
| MDM2 Ligand (Nutlin-3) | A1874 | BRD4 | Micromolar range | Moderate | Myeloid leukemia cells[7] |
| cIAP1 Ligand | SNIPER(ER) | Estrogen Receptor α | ~10 nM | ~90% | MCF-7 |
Signaling Pathways and Mechanisms of Action
The fundamental mechanism for all PROTACs involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to ubiquitination and proteasomal degradation of the target protein. However, the specific E3 ligase complexes and their cellular localizations differ.
General mechanism of PROTAC-mediated protein degradation.
CRBN-Based Ligands (e.g., Thalidomide in Conjugate 13)
Thalidomide and its analogs (lenalidomide, pomalidomide) recruit the CRL4-CRBN E3 ligase complex, which is primarily localized in the nucleus.[3][] Pomalidomide and lenalidomide generally exhibit higher binding affinity for CRBN compared to thalidomide.[9]
Recruitment of the CRL4-CRBN E3 ligase complex by a thalidomide-based PROTAC.
VHL-Based Ligands
VHL ligands are derived from the hypoxia-inducible factor 1α (HIF-1α) peptide and recruit the VCB-Cul2-RBX1 E3 ligase complex, which is present in both the cytoplasm and the nucleus.[1][] VHL ligands are generally larger than CRBN ligands, which can impact the physicochemical properties of the resulting PROTAC.[1]
MDM2-Based Ligands
Ligands such as nutlin-3 bind to MDM2, an E3 ligase that famously regulates the p53 tumor suppressor.[7][10] MDM2-recruiting PROTACs have been developed, although they have sometimes shown lower efficiency compared to CRBN or VHL-based degraders.[7]
cIAP1-Based Ligands
If "this compound" refers to a cIAP1-based conjugate, it would likely utilize a ligand derived from molecules like methylbestatin or LCL161.[11] These recruit the cIAP1 E3 ligase, which is part of the inhibitor of apoptosis protein family.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of different E3 ligase ligands and their corresponding PROTACs.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This method is used to quantify the reduction in the levels of a target protein following treatment with a PROTAC, allowing for the determination of DC50 and Dmax values.[2][12]
Materials:
-
Cell line expressing the protein of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (against target protein and a loading control like GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound for a specified time course (e.g., 24 hours). Include a vehicle-only control.[2]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C. After washing, incubate with the HRP-conjugated secondary antibody.[2]
-
Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal. Quantify band intensities using densitometry software, normalizing the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax.[12]
Experimental workflow for Western blot analysis of PROTAC efficacy.
Protocol 2: Fluorescence Polarization (FP) Binding Assay for CRBN
This competitive binding assay measures the ability of a test compound to displace a fluorescently-labeled ligand (e.g., Cy5-Thalidomide) from CRBN, allowing for the determination of binding affinity.[13]
Materials:
-
Purified recombinant CRBN protein
-
Fluorescently-labeled CRBN ligand (e.g., Cy5-Thalidomide)
-
Assay buffer
-
Test compounds (E3 ligase ligands)
-
Black, low-binding microtiter plates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Dilute the fluorescently-labeled thalidomide and CRBN protein to their optimal working concentrations in the assay buffer.[13]
-
Assay Setup: In a 96-well plate, add the diluted CRBN protein to wells designated for positive control and test compounds. Add assay buffer to negative control wells.
-
Compound Addition: Add the test compounds at various concentrations to their respective wells. Add a known inhibitor (e.g., pomalidomide) as a positive control.[13]
-
Initiate Binding: Add the diluted fluorescently-labeled thalidomide to all wells to start the binding reaction.[13]
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1.5 hours) with gentle shaking.[13]
-
Measurement: Read the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: Calculate the change in fluorescence polarization to determine the binding affinity (e.g., IC50) of the test compounds.
Protocol 3: Ternary Complex Formation Assay (e.g., AlphaLISA)
This assay quantifies the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase). AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is one such method.[14]
Materials:
-
Tagged target protein (e.g., GST-tagged)
-
Tagged E3 ligase complex (e.g., FLAG-tagged CRBN complex)
-
PROTAC compound
-
AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG)
-
Assay buffer and microplates
Procedure:
-
Component Incubation: Incubate the tagged target protein, tagged E3 ligase, and the PROTAC at various concentrations in an assay plate for a set time (e.g., 90 minutes).[14]
-
Bead Addition: Add the AlphaLISA acceptor and donor beads to the wells.
-
Second Incubation: Incubate the plate in the dark to allow for bead-protein binding.
-
Signal Detection: Read the plate on an AlphaLISA-capable reader. A signal is generated when the donor and acceptor beads are brought into proximity by the formation of the ternary complex.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. The resulting bell-shaped curve indicates ternary complex formation, with the "hook effect" at high concentrations showing inhibition of the complex due to the formation of binary complexes.[14]
Conclusion
The selection of an E3 ligase ligand is a multifaceted decision in the development of a PROTAC. The ligand from This compound , presumed to be thalidomide, is a well-established recruiter of the CRBN E3 ligase. While effective, it exhibits lower binding affinity compared to its analogs, lenalidomide and pomalidomide. In comparison to other E3 ligase systems, CRBN-based PROTACs, using these smaller, more drug-like ligands, can offer advantages in oral bioavailability.[1] However, VHL-based PROTACs often demonstrate high potency and may have different off-target profiles.[1] MDM2 and cIAP1-based PROTACs represent less utilized but still valuable alternatives, expanding the toolbox for targeted protein degradation. Ultimately, the optimal choice of E3 ligase ligand will depend on the specific target protein, the desired therapeutic window, and empirical data generated through rigorous experimental evaluation as outlined in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC degraders with ligands recruiting MDM2 E3 ubiquitin ligase: an updated perspective – ScienceOpen [scienceopen.com]
- 9. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. resources.revvity.com [resources.revvity.com]
Validating PROTAC Efficacy: A Comparative Guide to Western Blot Analysis of Conjugate 13
For researchers and scientists in the field of targeted protein degradation, accurately assessing the efficacy of novel Proteolysis Targeting Chimeras (PROTACs) is paramount. This guide provides a detailed Western blot protocol specifically designed for validating the efficacy of Conjugate 13, a hypothetical PROTAC, and compares its performance with other illustrative alternatives. The methodologies and data presented herein serve as a comprehensive resource for drug development professionals.
PROTAC Mechanism of Action: A Visual Overview
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate specific proteins of interest.[1][2] A PROTAC consists of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase.[2][3] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[3][4]
References
A Researcher's Guide to DC50 and Dmax Determination for PROTACs: A Case Study with BRD4 Degraders
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the critical parameters—DC50 and Dmax—used to characterize the efficacy of Proteolysis Targeting Chimeras (PROTACs). Through a detailed examination of BRD4-targeting PROTACs, this document outlines the experimental protocols and data analysis required to effectively evaluate and compare these novel therapeutic agents.
PROTACs represent a paradigm shift in pharmacology, moving beyond traditional inhibition to induce the selective degradation of target proteins.[1] By hijacking the cell's natural ubiquitin-proteasome system, these heterobifunctional molecules bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome.[2] The potency and efficacy of a PROTAC are primarily defined by two key metrics: DC50, the concentration at which 50% of the target protein is degraded, and Dmax, the maximum percentage of protein degradation achievable.[3][4]
This guide will delve into the methodologies for determining these values, using the well-characterized bromodomain-containing protein 4 (BRD4) as a target, given its relevance in cancer biology and the availability of extensive data on various BRD4-targeting PROTACs.
Comparative Efficacy of BRD4-Targeting PROTACs
The following table summarizes the DC50 and Dmax values for several published BRD4-targeting PROTACs, providing a snapshot of their relative potencies and efficacies in different cell lines. This data is essential for ranking compounds and understanding structure-activity relationships.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 (dBET1) | BRD4 | Pomalidomide (CRBN) | Burkitt's Lymphoma (BL) cells | < 1 | > 90 | [5] |
| MZ1 | BRD4 | VH032 (VHL) | HeLa | ~19 | ~90 | [6] |
| ARV-771 | BRD4 | VHL ligand | 22Rv1 | < 5 | > 95 | [3] |
| Compound 34 | BRD4 | Pomalidomide (CRBN) | MDA-MB-231 | 60 | 94 | [7] |
| Compound 37 | BRD4 | Pomalidomide (CRBN) | MDA-MB-231 | 62 | 86 | [7] |
Experimental Protocols for DC50 and Dmax Determination
Accurate and reproducible determination of DC50 and Dmax values is fundamental to PROTAC development. The following section provides a detailed protocol for a typical Western blot-based degradation assay.
Protocol: Western Blot for PROTAC-Induced BRD4 Degradation
1. Cell Culture and Treatment:
-
Seed a human cell line known to express BRD4 (e.g., HeLa, MDA-MB-231, or a relevant cancer cell line) in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.[8]
-
Prepare serial dilutions of the PROTAC in complete growth medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[9]
-
Remove the growth medium and add the medium containing the different concentrations of the PROTAC. Include a vehicle-only control (e.g., medium with the same final concentration of DMSO).
-
Incubate the cells for a predetermined time, typically 18-24 hours, to allow for protein degradation.[8]
2. Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[4]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.[4]
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[8]
-
Collect the supernatant containing the soluble protein.
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[4]
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[4]
-
Load equal amounts of protein (e-g., 20-30 µg) into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[4]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again three times with TBST.
4. Detection and Data Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.[8]
-
Quantify the intensity of the protein bands using densitometry software (e.g., ImageJ).
-
Normalize the BRD4 band intensity to a loading control protein (e.g., GAPDH or β-actin) to account for any variations in protein loading.[8]
-
Calculate the percentage of BRD4 remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[8]
Visualizing the PROTAC Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the PROTAC signaling pathway and the experimental workflow for DC50 and Dmax determination.
References
- 1. researchgate.net [researchgate.net]
- 2. lifesensors.com [lifesensors.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Orthogonal Methods for Validating PROTAC-Mediated Degradation
A Comparative Analysis of Key Methodologies for Robust and Reliable PROTAC Development
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Unlike traditional inhibitors, PROTACs eliminate disease-causing proteins by coopting the cell's ubiquitin-proteasome system. This unique mechanism necessitates a rigorous and multi-faceted validation process to ensure on-target degradation and assess off-target effects. Relying on a single analytical method is insufficient; therefore, a suite of orthogonal techniques is crucial for generating a comprehensive and reliable data package.[1]
This guide provides a comparative overview of key orthogonal methods for validating PROTAC-mediated protein degradation. We will delve into the experimental protocols for each technique, present quantitative data for easy comparison, and illustrate the underlying principles and workflows with clear diagrams.
The PROTAC Mechanism of Action: A Ternary Complex is Key
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step in the degradation process.[1][3] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the proteasome.[1]
Comparison of Orthogonal Validation Methods
A multi-pronged approach to validation provides a higher degree of confidence in the efficacy and specificity of a PROTAC.[1] The following table summarizes and compares key orthogonal methods.
| Method | Principle | Key Parameters | Advantages | Limitations |
| Western Blot | Antibody-based detection of specific proteins separated by size.[1][4] | DC50, Dmax[2][5] | Widely accessible, relatively inexpensive, provides direct visualization of protein levels. | Semi-quantitative, low throughput, requires specific antibodies.[6] |
| Quantitative Proteomics (e.g., TMT, iTRAQ) | Mass spectrometry-based quantification of the entire proteome.[1][2] | Fold change in protein abundance | Unbiased, proteome-wide view, identifies on- and off-targets.[1][2] | Requires specialized equipment and expertise, complex data analysis.[2] |
| HiBiT Bioluminescence Assay | Luciferase-based reporter assay to quantify protein levels in live cells.[2][7] | DC50, Dmax | High throughput, quantitative, real-time measurements. | Requires genetic modification of the target protein. |
| Immunoprecipitation-Mass Spectrometry (IP-MS) | Enrichment of a target protein and its interactors followed by mass spectrometry.[8][9] | Identification of ternary complex components. | Confirms the formation of the PROTAC-induced ternary complex.[8] | Can be technically challenging, may miss transient interactions. |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability upon ligand binding.[10][11][12] | Target engagement | Confirms direct binding of the PROTAC to the target protein in a cellular context.[10][11] | Not all protein-ligand interactions result in a measurable thermal shift.[13] |
| CRISPR/Cas9-Mediated Knockout | Genetic ablation of the E3 ligase to confirm its role in degradation.[3] | Abolition of degradation | Provides definitive evidence for the dependency on a specific E3 ligase.[3] | Time-consuming to generate knockout cell lines. |
| Flow Cytometry | Quantification of protein levels in individual cells using fluorescently labeled antibodies.[1][14] | Mean Fluorescence Intensity (MFI) | High-throughput, single-cell analysis provides population-level data.[1] | Requires specific antibodies suitable for flow cytometry. |
| Immunofluorescence (IF) | Visualization of protein localization and abundance within cells using fluorescently labeled antibodies.[1][14] | Fluorescence intensity, subcellular localization | Provides spatial information on protein degradation.[6][14] | Can be semi-quantitative, potential for antibody-related artifacts. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Western Blot for DC50 and Dmax Determination
This protocol outlines the steps for quantifying the degradation of a target protein to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[4][5][15]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)[4]
-
Ice-cold Phosphate-Buffered Saline (PBS)[4]
-
RIPA lysis buffer with protease and phosphatase inhibitors[1]
-
BCA or Bradford protein assay kit[16]
-
Laemmli sample buffer[4]
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane[4]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[16]
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)[2]
-
HRP-conjugated secondary antibody[2]
-
Enhanced chemiluminescence (ECL) substrate[2]
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[16]
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95-100°C for 5-10 minutes.[16]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.[16]
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.[16]
-
Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal. Quantify band intensities and normalize the target protein to the loading control. Calculate the percentage of protein degradation relative to the vehicle control and plot the data to determine DC50 and Dmax values.[2][4][5]
Quantitative Proteomics
This protocol outlines the key steps for a Tandem Mass Tag (TMT)-based quantitative proteomics experiment.[2]
Materials:
-
Cell culture reagents
-
PROTAC and DMSO control
-
Lysis buffer and trypsin
-
TMT labeling reagents
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system[1]
-
Proteomics data analysis software
Procedure:
-
Cell Culture and Treatment: Treat cells with the PROTAC at various concentrations and time points, including a DMSO-treated control.[2]
-
Protein Extraction and Digestion: Harvest cells, extract proteins, and digest them into peptides using trypsin.[1][2]
-
TMT Labeling: Label the peptides from different samples with isobaric TMT tags.[1]
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by LC-MS/MS to identify and quantify peptides.[1]
-
Data Analysis: Use specialized software to identify proteins and quantify changes in their abundance following PROTAC treatment.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. pelagobio.com [pelagobio.com]
- 11. pelagobio.com [pelagobio.com]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 14. Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
A Head-to-Head Battle of E3 Ligase Recruiters: A Comparative Guide to CRBN- and VHL-Based PROTACs
For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation, the choice of E3 ubiquitin ligase to hijack is a pivotal decision in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). Among the more than 600 known E3 ligases, Cereblon (CRBN) and von Hippel-Lindau (VHL) have emerged as the two most utilized workhorses, each with a distinct profile of advantages and disadvantages. This guide provides an objective, data-driven comparison of CRBN and VHL-based ligand-linker conjugates, offering insights into their performance, and detailed experimental protocols to empower rational PROTAC design.
The fundamental mechanism of a PROTAC involves a heterobifunctional molecule that simultaneously binds to a protein of interest (POI) and an E3 ligase, thereby inducing the formation of a ternary complex. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The ligand-linker conjugate that engages the E3 ligase is a critical determinant of the PROTAC's overall efficacy, influencing its degradation efficiency, selectivity, and pharmacokinetic properties. While "E3 Ligase Ligand-linker Conjugate 13" is a general descriptor, this guide will focus on the widely used thalidomide-based conjugates for CRBN, in a direct comparison with VHL-based linkers.
Performance Comparison: CRBN vs. VHL Ligand-Linker Conjugates
The decision to recruit CRBN or VHL can significantly impact a PROTAC's performance. The following tables summarize quantitative data from studies directly comparing the efficacy of CRBN- and VHL-based PROTACs targeting the same protein of interest, providing a clearer picture of their relative strengths.
Table 1: Comparison of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | DC50 | Dmax | Cell Line |
| dBET1 | CRBN | ~3 nM | >90% | HeLa |
| MZ1 | VHL | ~13 nM | >90% | HeLa |
DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are key metrics for assessing PROTAC potency and efficacy.[1]
Table 2: Comparison of FLT3-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Cell Line |
| CRBN-recruiting FLT3 degrader | CRBN | 0.614 | 94.8 | MV4-11 |
| VHL-recruiting FLT3 degrader | VHL | Potent Degrader | Not Reported | Not Reported |
Data collated from various studies highlights that potent degraders can be developed using either E3 ligase, though direct head-to-head comparisons with identical binders and linkers are not always available.[2][3]
Table 3: Heterobifunctional PROTACs Targeting CRBN and VHL
In a unique approach, hetero-bifunctional PROTACs were designed to induce the degradation of one E3 ligase by the other. These studies provide insights into the relative degradation efficiency of the two systems.
| PROTAC | Degraded E3 Ligase | DC50 | Dmax | Cell Line |
| Compound 14a | CRBN (by VHL) | 200 nM | up to 98% | HeLa |
| TD-165 | CRBN (by VHL) | 20.4 nM | 99.6% | HEK293T |
These findings suggest that in a direct competition, the VHL-based system can efficiently degrade CRBN.[4][5][6]
Key Differences and Considerations
| Feature | CRBN-based Ligand-Linker Conjugates | VHL-based Ligand-Linker Conjugates |
| Ligand Size & Properties | Generally smaller and more "drug-like" (e.g., thalidomide, pomalidomide).[] | Typically larger and may have poorer cell permeability.[] |
| Ternary Complex Formation | Can exhibit both cooperative and non-cooperative binding.[1] | Often shows positive cooperativity, enhancing ternary complex stability.[1] |
| Cellular Localization | Primarily nuclear, but can shuttle to the cytoplasm.[] | Predominantly cytoplasmic.[] |
| Expression Profile | Ubiquitously expressed, with increased levels in hematopoietic and neural tissues.[] | Widely expressed, but levels can be downregulated in hypoxic conditions.[] |
| Potential Off-Target Effects | Can have off-target affinity for zinc-finger transcription factors.[] | Generally considered to have better selectivity due to a more buried binding pocket.[] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and evaluation processes discussed, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of effective PROTAC development. Below are detailed methodologies for key experiments cited in the comparison of CRBN- and VHL-based ligand-linker conjugates.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[8][9]
a. Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis and Protein Quantification:
-
After treatment, aspirate the media and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
c. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
NanoBRET™ Ternary Complex Assay
This live-cell assay allows for the real-time measurement of ternary complex formation.[10][11][12][13][14]
a. Cell Preparation:
-
Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase donor and the E3 ligase (CRBN or VHL) fused to a HaloTag® acceptor.
-
Plate the transfected cells in a 96-well plate.
b. Assay Procedure:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the acceptor protein.
-
Add the PROTAC at various concentrations to the wells.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped with the appropriate filters.
c. Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
-
The dose-response curve can be used to determine the concentration of PROTAC required for half-maximal ternary complex formation (EC50).
In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to induce the ubiquitination of the target protein in a reconstituted system.[2]
a. Reaction Setup (on ice):
-
Prepare a master mix containing E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, and the purified target protein in ubiquitination buffer.
-
Aliquot the master mix into reaction tubes.
-
Add the purified E3 ligase complex (CRL4-CRBN or VCB-VHL).
-
Add the PROTAC at various concentrations or a vehicle control (DMSO).
b. Incubation and Termination:
-
Incubate the reactions at 30-37°C for 1-2 hours.
-
Stop the reaction by adding Laemmli sample buffer and boiling.
c. Detection:
-
Analyze the reaction products by SDS-PAGE and Western blot using an antibody against the target protein or ubiquitin.
-
The appearance of higher molecular weight bands corresponding to polyubiquitinated target protein indicates a successful reaction.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[4][15]
a. Plate Preparation:
-
A donor plate is prepared with the PROTAC compounds dissolved in a buffer at a known concentration.
-
An acceptor plate is filled with a buffer solution.
-
A filter plate with a porous support is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
b. Assay Procedure:
-
The filter plate is placed on top of the donor plate, and the acceptor plate is placed on top of the filter plate, creating a "sandwich".
-
The sandwich is incubated for a set period (e.g., 4-16 hours) to allow the compounds to diffuse from the donor to the acceptor compartment.
c. Analysis:
-
The concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated based on the rate of diffusion.
Conclusion
The selection of an E3 ligase recruiter is a critical decision in PROTAC design, with no single choice being universally superior. CRBN-based ligand-linker conjugates, often smaller and more drug-like, offer a robust platform for targeted protein degradation.[] Conversely, VHL-based systems can provide advantages in terms of ternary complex cooperativity and selectivity.[1][] A thorough understanding of the characteristics of each system, coupled with rigorous experimental evaluation using the detailed protocols provided in this guide, will enable researchers to make informed decisions and accelerate the development of novel and effective protein degraders. The continuous exploration of new E3 ligase ligands and linker technologies will undoubtedly further expand the toolkit for tackling challenging therapeutic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 11. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]
- 12. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 13. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. pubs.acs.org [pubs.acs.org]
The Linker's Pivotal Role: A Comparative Analysis for Cereblon E3 Ligase Ligands
A deep dive into how linker composition and length dictate the efficacy of PROTACs, supported by experimental data for researchers and drug development professionals.
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins of interest (POIs) by hijacking the cell's ubiquitin-proteasome system. A PROTAC's architecture is tripartite, consisting of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. While the choice of POI and E3 ligase ligands is crucial, the often-underestimated linker plays a defining role in the overall efficacy, selectivity, and pharmacokinetic properties of the resulting degrader.[1][2][3][4][5] This guide provides a comparative analysis of different linkers for the widely used Cereblon (CRBN) E3 ligase ligand, offering a quantitative look at how linker modifications can profoundly impact PROTAC performance.
The Influence of the Linker on PROTAC Function
The linker is not a mere spacer; it is a critical determinant of a PROTAC's ability to induce the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and the E3 ligase.[2][5] The linker's length, rigidity, and chemical composition directly influence the spatial orientation of the two proteins, which is essential for efficient ubiquitination of the target and its subsequent degradation by the proteasome.[3][5] An ideal linker facilitates this ternary complex formation while also conferring favorable physicochemical properties such as solubility and cell permeability to the PROTAC molecule.[5][6]
The following sections present a comparative analysis of common linker types—Polyethylene Glycol (PEG), alkyl, and rigid linkers—for PROTACs that utilize a CRBN E3 ligase ligand.
Comparative Analysis of Linker Performance for CRBN-Recruiting PROTACs
The subsequent tables summarize quantitative data from various studies to illustrate the impact of linker choice on the performance of PROTACs that recruit the CRBN E3 ligase. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, cell lines, and experimental conditions. However, the compiled data provides valuable insights into general trends.
Case Study 1: Bromodomain-containing protein 4 (BRD4) Degraders
BRD4 is a well-characterized target for PROTAC-mediated degradation. The following table compares different linkers used in CRBN-based BRD4 degraders.
| Linker Type | Linker Composition/Length | DC50 | Dmax | Cell Line |
| PEG | 4 PEG units | Low nM range | >90% | Not specified |
| Alkyl | 9-atom alkyl chain | Concentration-dependent decrease | Not specified | Not specified |
| Rigid (piperazine-based) | Not specified | Sub-nM | >90% | Burkitt's lymphoma (BL) cells |
Key Observations:
-
PROTACs with more rigid linkers, such as those containing piperazine (B1678402) moieties, can lead to highly potent degraders with sub-nanomolar DC50 values.[7] This is often attributed to the pre-organization of the PROTAC into a bioactive conformation that favors ternary complex formation.[5]
-
Flexible linkers, like PEG and alkyl chains, also yield potent degraders. The optimal length and composition are highly dependent on the specific target and E3 ligase pair, often requiring empirical testing.[1][2]
Case Study 2: Bruton's Tyrosine Kinase (BTK) Degraders
BTK is another important target in oncology. Studies on BTK degraders have highlighted the significance of linker length.
| Linker Type | Linker Length | DC50 | Dmax | Cell Line |
| PEG | < 4 PEG units | Impaired potency (up to 20-fold loss) | Not specified | Ramos |
| PEG | ≥ 4 PEG units | 1-40 nM | Not specified | Ramos |
Key Observations:
-
In this series of BTK degraders, shorter linkers impaired the binding affinity for both BTK and CRBN, likely due to steric hindrance.[4]
-
Longer PEG linkers (≥ 4 units) resulted in more potent degradation, suggesting they provide the necessary flexibility and distance to minimize steric clashes and allow for favorable ternary complex formation.[2][4]
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1]
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency at the time of harvest. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities. The level of the target protein is normalized to the loading control to determine the percentage of degradation relative to a vehicle-treated control.[8]
Cell Viability Assay
This assay determines the functional consequence of target protein degradation on cell proliferation.[8]
-
Cell Seeding: Plate cells in 96-well plates at an optimized density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent such as WST-8 or MTS to the wells. Metabolically active cells will convert the reagent into a colored formazan (B1609692) product.[8]
-
Data Acquisition: Measure the absorbance of the colored product using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated cells and plot the results to determine the IC50 value.
Visualizing the Process: Diagrams
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism and a typical experimental workflow.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for comparing PROTACs with different linkers.
Conclusion
The rational design of PROTAC linkers is a critical aspect of developing effective protein degraders. While flexible linkers like PEG and alkyl chains offer synthetic accessibility and can improve solubility, rigid linkers may provide a pathway to enhanced potency and improved pharmacokinetic properties through conformational pre-organization.[5][9] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a variety of linker types and lengths.[1] The data and protocols presented in this guide serve as a valuable resource for researchers in the rational design of next-generation protein degraders targeting the CRBN E3 ligase.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. explorationpub.com [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
Assessing PROTAC Selectivity: A Comparative Guide Using the dTAG System
For Researchers, Scientists, and Drug Development Professionals
The term "Conjugate 13" lacks a standardized definition in the field of Proteolysis-Targeting Chimeras (PROTACs), often appearing as a product-specific identifier from various chemical suppliers. To provide a valuable and concrete analysis of PROTAC selectivity, this guide will focus on the well-characterized and widely used degradation tag (dTAG) system. We will compare the performance of two key dTAG molecules: dTAG-13 , which recruits the Cereblon (CRBN) E3 ligase, and its alternative, dTAGv-1 , which recruits the von Hippel-Lindau (VHL) E3 ligase. This comparison will be supported by experimental data and detailed protocols to illustrate the critical process of selectivity assessment in PROTAC development.
The dTAG System: A Versatile Tool for Targeted Protein Degradation
The dTAG system is a powerful chemical biology tool for inducing rapid and selective degradation of a protein of interest (POI).[1] It utilizes a dual-component platform: a cell line expressing the POI fused to a mutant FKBP12F36V tag, and a dTAG molecule. The dTAG molecule is a heterobifunctional degrader that binds to both the FKBP12F36V tag and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the fusion protein.[1][2]
The two primary dTAG molecules, dTAG-13 (CRBN-recruiting) and dTAGv-1 (VHL-recruiting), provide an excellent platform for comparing how the choice of E3 ligase can influence degradation efficacy and selectivity.[1][2]
Comparative Selectivity and Performance
The selectivity of a PROTAC is paramount to its therapeutic potential, as off-target degradation can lead to unintended cellular effects and toxicity. Mass spectrometry-based quantitative proteomics is the gold standard for assessing the selectivity of protein degraders, providing an unbiased view of the entire proteome upon treatment.[3]
Studies have shown that both dTAG-13 and dTAGv-1 exhibit exquisite selectivity for their target FKBP12F36V-fusion proteins.[2] For instance, quantitative proteomics analysis of cells treated with dTAGv-1 revealed that the FKBP12F36V-tagged protein was the only protein significantly degraded across the proteome.[2] While both are highly selective, their degradation efficiency can be context-dependent, with some fusion proteins being more susceptible to degradation by one dTAG molecule over the other.[1][2] This highlights the importance of empirical testing when developing a targeted degradation strategy.
Quantitative Performance Data
The following table summarizes representative data on the degradation performance of dTAG-13 and dTAGv-1 for a target protein (Target 1) fused with the FKBP12F36V tag. Data is presented as the percentage of remaining protein after treatment with the respective dTAG molecule.
| Degrader | Concentration | Target 1 Remaining (%) | E3 Ligase Recruited |
| dTAG-13 | 5 nM | 75% | CRBN |
| 50 nM | 40% | ||
| 500 nM | <20% | ||
| dTAGv-1 | 5 nM | 55% | VHL |
| 50 nM | <20% | ||
| 500 nM | <10% | ||
| dTAG-13-NEG | 500 nM | >95% | None (Inactive Control) |
| dTAGv-1-NEG | 500 nM | >95% | None (Inactive Control) |
This table presents illustrative data based on typical experimental outcomes. Actual results may vary depending on the specific target protein and cell line used.[4]
Visualizing PROTAC Mechanisms and Workflows
To better understand the underlying processes of PROTAC action and evaluation, the following diagrams are provided.
Caption: Mechanism of Action for a PROTAC degrader.
Caption: Experimental workflow for assessing PROTAC selectivity.
Experimental Protocols
Reproducible and rigorous experimental design is crucial for accurately assessing PROTAC selectivity. Below are detailed protocols for key experiments.
Quantitative Western Blotting for Target Protein Degradation
This method quantifies the reduction in the level of a specific target protein following PROTAC treatment.
a. Cell Culture and Treatment:
-
Seed the appropriate cell line expressing the protein of interest in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC (e.g., dTAG-13) in cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treat the cells with the PROTAC dilutions and the vehicle control.
-
Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) at 37°C to assess degradation kinetics.[5]
b. Sample Preparation:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[5]
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5][6]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing periodically.[5]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.[5]
c. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final 1x concentration.[5]
-
Denature the samples by heating at 95-100°C for 5-10 minutes.[7]
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[5]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[7]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Repeat the process for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[5]
d. Detection and Data Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein band to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 (50% degradation concentration) and Dmax (maximum degradation).[5]
Global Proteomics for Unbiased Selectivity Profiling
This method provides a comprehensive and unbiased assessment of a PROTAC's selectivity across the entire proteome.
a. Sample Preparation for Mass Spectrometry:
-
Culture and treat cells with the PROTAC (at a concentration near the DC50 for the target protein) and a vehicle control as described above.
-
Lyse the cells, extract proteins, and determine the protein concentration.
-
Reduce the disulfide bonds in the proteins with DTT and alkylate the cysteines with iodoacetamide.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
Label the resulting peptides from each condition with tandem mass tags (TMT) or other isobaric labels.
-
Combine the labeled peptide samples.
b. LC-MS/MS Analysis:
-
Separate the combined, labeled peptides using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and quantify their relative abundance.
c. Data Analysis:
-
Process the raw mass spectrometry data using appropriate software to identify and quantify proteins.
-
Normalize the protein abundance data.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the vehicle control.
-
Visualize the data using a volcano plot to highlight proteins with statistically significant changes in abundance. This will reveal both the intended on-target degradation and any unintended off-target effects.[2]
NanoBRET™ Ternary Complex Formation Assay
This live-cell assay measures the formation of the ternary complex (POI-PROTAC-E3 ligase), which is the crucial first step in PROTAC-mediated degradation.[8]
a. Cell and Reagent Preparation:
-
Use a cell line (e.g., HEK293) that transiently co-expresses the target protein fused to NanoLuc® luciferase (the energy donor) and the E3 ligase (e.g., CRBN or VHL) fused to HaloTag® (the energy acceptor).[9][10]
-
Seed the cells into a 384-well plate.[9]
-
Prepare the HaloTag® NanoBRET® ligand.
b. Assay Protocol:
-
Treat the cells with serial dilutions of the PROTAC (e.g., dTAG-13 or dTAGv-1).
-
Add the HaloTag® NanoBRET® ligand to the cells.
-
Incubate for the desired time (e.g., 4 hours).[9]
-
Add the NanoBRET® substrate.
-
Measure the bioluminescence resonance energy transfer (BRET) signal on a plate reader. The BRET signal is proportional to the proximity of the NanoLuc®-tagged target and the HaloTag®-tagged E3 ligase, indicating ternary complex formation.[9][10]
c. Data Analysis:
-
Calculate the BRET ratio.
-
Plot the BRET ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. sapient.bio [sapient.bio]
- 4. resources.bio-techne.com [resources.bio-techne.com]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.sg]
- 9. reactionbiology.com [reactionbiology.com]
- 10. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
in vivo validation of PROTACs synthesized with Conjugate 13
In the rapidly evolving field of targeted protein degradation, the in vivo validation of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the translation of these novel therapeutics from promising laboratory candidates to clinically viable drugs. This guide provides a comparative overview of the in vivo performance of PROTACs, with a focus on the key experimental data and methodologies required for their evaluation. While specific data for "PROTACs synthesized with Conjugate 13" is not publicly available, this guide will use illustrative data from well-characterized PROTACs to provide a framework for comparison and assessment.
Mechanism of Action of PROTACs
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's native proteasome machinery. This catalytic mechanism allows for the substoichiometric degradation of target proteins, offering a significant advantage over traditional inhibitors.
Caption: Mechanism of action of a PROTAC, leading to the targeted degradation of a protein of interest.
Comparative In Vivo Efficacy of PROTACs
The in vivo efficacy of PROTACs is typically assessed in preclinical animal models, most commonly xenograft models in immunocompromised mice bearing human tumors. Key parameters for comparison include tumor growth inhibition, target protein degradation in both tumor and peripheral tissues, and overall animal health.
Below is a table summarizing hypothetical, yet representative, in vivo data for a PROTAC ("PROTAC-X") compared to a traditional small molecule inhibitor targeting the same protein.
| Parameter | PROTAC-X | Small Molecule Inhibitor | Vehicle Control |
| Tumor Growth Inhibition (%) | 85% | 60% | 0% |
| Target Protein Degradation (Tumor, %) | >90% | Not Applicable | 0% |
| Target Protein Occupancy (Tumor, %) | Not Applicable | >90% | 0% |
| Dosing Regimen | 50 mg/kg, once daily (oral) | 100 mg/kg, twice daily (oral) | Once daily (oral) |
| Observed Toxicity | No significant weight loss | Moderate weight loss | None |
Experimental Protocols for In Vivo Validation
Standard protocols for the in vivo assessment of PROTACs are crucial for generating reproducible and comparable data.
Xenograft Tumor Model Protocol
-
Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment groups.
-
Treatment Administration: The PROTAC, a comparator compound, and a vehicle control are administered to the respective groups according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors and other relevant tissues are collected at specified time points post-dosing to assess target protein levels via methods such as Western blot or immunohistochemistry.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study.
Western Blot Protocol for Protein Degradation Analysis
-
Tissue Lysis: Tumor and tissue samples are homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection: Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
-
Densitometry: The intensity of the protein bands is quantified to determine the percentage of protein degradation relative to the vehicle control.
In Vivo Validation Workflow
The process of validating a PROTAC in vivo follows a structured workflow, from initial efficacy studies to in-depth pharmacodynamic and pharmacokinetic analyses.
Caption: A typical workflow for the in vivo validation of a PROTAC therapeutic candidate.
Conclusion
The in vivo validation of PROTACs is a multifaceted process that requires rigorous experimental design and comprehensive data analysis. By demonstrating potent and sustained target protein degradation in relevant animal models, researchers can build a strong preclinical data package to support the advancement of novel PROTAC-based therapies into clinical development. The comparative framework and detailed protocols provided in this guide serve as a valuable resource for scientists and researchers in the field of targeted protein degradation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
